(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
Description
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Properties
IUPAC Name |
(3-oxo-4H-1,4-benzoxazin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJIVYCLHMPFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCC(=O)N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725512 | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246765-28-5 | |
| Record name | B-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid CAS number
An In-Depth Technical Guide to (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid
This guide provides a comprehensive technical overview of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, properties, synthesis, applications, and the critical analytical methodologies required for its quality control, grounding all information in established scientific principles and authoritative sources.
Core Compound Identification and Significance
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid is a bifunctional organic compound that integrates a rigid benzoxazine heterocycle with a versatile boronic acid moiety. This unique combination makes it a valuable intermediate in synthetic and medicinal chemistry.
The benzoxazine core is a privileged scaffold found in numerous biologically active molecules, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. The strategic placement of the boronic acid at the 6-position allows for the targeted functionalization of the benzene ring, enabling the construction of complex molecular architectures.
Chemical Structure:
Figure 1: Chemical structure of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1246765-28-5 | [1][3][4] |
| Molecular Formula | C₈H₈BNO₄ | [4] |
| Molecular Weight | 192.97 g/mol | [4] |
| IUPAC Name | (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
Physicochemical Properties, Handling, and Storage
Boronic acids are known for their sensitivity, and this compound is no exception. Proper handling and storage are paramount to maintain its integrity and ensure reproducible experimental outcomes.
Properties and Safety Data:
| Parameter | Details | Source |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in some organic solvents like methanol and DMSO. | [5] |
| Stability | Highly sensitive to moisture; susceptible to dehydration and trimerization (to form boroxines). | [3] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Desiccation is critical. | [3][4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection). | [4] |
Expert Insight on Handling: The propensity of boronic acids to undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines) upon exposure to water or heat is a primary concern. To mitigate this, always handle the solid in a glovebox or under a stream of inert gas. For solution-based applications, use anhydrous solvents and prepare solutions immediately before use.
Synthesis and Derivatization: The Pinacol Ester Strategy
Direct synthesis and isolation of aryl boronic acids can be challenging due to their instability. A common and field-proven strategy is to first synthesize the corresponding pinacol boronate ester, which is significantly more stable, crystalline, and easier to purify via standard silica gel chromatography. The boronic acid can then be generated in situ or deprotected in a separate step if required.
The pinacol ester, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1][]oxazin-3(4H)-one (CAS: 943994-02-3) , is the key synthetic precursor.[][6][7]
Synthetic Workflow:
Figure 2: General workflow for the synthesis of the target boronic acid via its pinacol ester.
Experimental Protocol: Synthesis of the Pinacol Ester Intermediate
This protocol describes a standard Miyaura borylation reaction.
-
Reactor Setup: To a dry, oven-baked flask under an argon atmosphere, add 6-bromo-2H-benzo[b][1][]oxazin-3(4H)-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula.
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90°C and monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the pure pinacol ester.
Core Applications in Drug Discovery and Development
The true value of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid lies in its role as a versatile building block for creating libraries of novel compounds.
Suzuki-Miyaura Cross-Coupling:
This is the primary application. The boronic acid (or its ester) serves as the organoboron component, which is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, a fundamental transformation in drug synthesis.
Figure 3: Schematic of the Suzuki-Miyaura coupling reaction utilizing the title compound.
Significance in Medicinal Chemistry:
-
Scaffold Hopping & Library Synthesis: By coupling this molecule with a diverse range of aryl halides, medicinal chemists can rapidly generate large libraries of compounds to screen for biological activity. This allows for the exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The benzoxazine ring system can act as a bioisostere for other bicyclic systems in known drugs, potentially improving properties like metabolic stability or cell permeability.
-
Boron as a Pharmacophore: While often used as a synthetic handle, the boronic acid group itself can be a key pharmacophore. It is known to form reversible covalent bonds with serine residues in the active sites of enzymes, making it a powerful warhead for enzyme inhibitors (e.g., protease or β-lactamase inhibitors).[8][9][10] Benzoxaboroles, a related class of compounds, have been successfully developed into FDA-approved drugs.[9][11]
Analytical and Quality Control Methodologies
Ensuring the purity and stability of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid is critical. Several analytical techniques can be employed, each with specific considerations.
Recommended QC Protocol: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a workhorse technique for purity assessment. However, the analysis of boronic acids requires careful method development due to on-column hydrolysis.[12]
-
Column Selection: Use a column with low silanol activity (e.g., an end-capped C18 column) to minimize interactions that can catalyze hydrolysis.[12]
-
Mobile Phase:
-
Acidic: A standard mobile phase of acetonitrile and water with 0.1% formic acid can be used, but peak tailing or degradation may occur.
-
Basic: For boronate esters, a high-pH mobile phase (e.g., pH 10-12) can stabilize the compound on the column.[12] However, the corresponding free boronic acid is highly polar and may not be well-retained under these conditions.
-
-
Diluent: Prepare samples in an anhydrous aprotic solvent like acetonitrile (ACN) immediately before injection to prevent degradation in solution.
-
Detection: UV detection is standard. For trace-level analysis or impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly effective.[13][14]
-
System Suitability: Run a standard of the corresponding pinacol ester to verify column performance and retention time, as it is more stable. The presence of a peak at the expected retention time for the boronic acid alongside a peak for its boroxine trimer can indicate moisture exposure.
Alternative QC Methods:
-
TLC Staining: A rapid and simple qualitative test involves spotting the compound on a TLC plate and staining with a curcumin solution. A red coloration indicates the presence of the boron-curcumin complex, confirming the boronic acid functionality.[15]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. ¹¹B NMR can also be used to directly observe the boron center, providing information about its coordination state.
Conclusion
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid (CAS: 1246765-28-5) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its dual functionality allows for the precise and efficient construction of novel molecules with therapeutic potential. Understanding its properties, synthesis via stable precursors like the pinacol ester, and the nuances of its analytical characterization are essential for any scientist looking to leverage this powerful building block in their research and development programs.
References
- 1. (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. achmem.com [achmem.com]
- 5. 3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-ylboronic Acid at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]
- 6. chembk.com [chembk.com]
- 7. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining a benzoxazinone core with a versatile boronic acid moiety, positions it as a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and therapeutics. Furthermore, they are crucial intermediates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its synthesis and handling. While specific experimental data for this molecule is limited in public literature, this document serves as a foundational resource for researchers, outlining the necessary methodologies to fully characterize this promising chemical entity.
Molecular Identity and Core Properties
The fundamental characteristics of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid are summarized below. These identifiers are crucial for accurate sourcing and reporting of research findings.
| Property | Value |
| IUPAC Name | (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
| CAS Number | 1246765-28-5 |
| Molecular Formula | C₈H₈BNO₄ |
| Molecular Weight | 192.97 g/mol |
| Chemical Structure |
Note: An image of the chemical structure would be placed here.
Synthesis Pathway
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Palladium-Catalyzed Borylation
This protocol is a generalized method for the Miyaura borylation of aryl halides and can be adapted for the synthesis of the pinacol ester intermediate.[2][3][4]
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dba)₂ (1-3 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%).
-
Solvent and Base: Add a dry, degassed solvent such as dioxane or toluene, followed by a base, typically potassium acetate or triethylamine (3.0 eq).
-
Reaction Conditions: Seal the flask and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.
Physicochemical Properties and Their Determination
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development and chemical synthesis. The following sections detail these properties and the standard experimental protocols for their determination.
Acidity (pKa)
The boronic acid moiety acts as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species. This process releases a proton, allowing for the determination of a pKa value. The pKa of arylboronic acids typically ranges from 4 to 10, influenced by the electronic effects of substituents on the aromatic ring. The electron-withdrawing nature of the benzoxazinone ring system is expected to result in a pKa towards the lower end of this range.
-
Sample Preparation: Prepare a ~1 mM solution of the boronic acid in deionized water or a suitable co-solvent if solubility is low. Ensure the solution is free of carbonate by using freshly boiled and cooled water or by purging with nitrogen.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing.
-
Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
This method is suitable for compounds with a chromophore near the ionizing group and requires less material than potentiometric titration.[5]
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and dilute it to a constant concentration in each buffer solution.
-
Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance of the acid and its conjugate base differ significantly) against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Solubility
The solubility of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid in aqueous and organic solvents is a critical parameter for its use in biological assays and chemical reactions. Generally, boronic acids exhibit low to moderate solubility in water, which can be influenced by pH.[6][7] Their solubility in organic solvents varies, with better solubility typically observed in polar solvents.[8][9]
-
Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into a jacketed glass vessel to create a biphasic mixture of known composition.
-
Heating and Monitoring: Heat the mixture at a slow, controlled rate while stirring vigorously. Monitor the turbidity of the solution using a luminance probe or visually.
-
Equilibrium Point Determination: The temperature at which the last solid particles dissolve and the solution becomes clear is the equilibrium solubility temperature for that composition.
-
Solubility Curve: Repeat the measurement for various compositions to construct a solubility curve (mole fraction vs. temperature).
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. For boronic acids, the observed melting point can be influenced by the formation of cyclic anhydrides (boroxines) upon heating, which involves the loss of water.
-
Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Crystal Structure
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[10]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.
Spectral Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of the compound. While specific spectra for this compound are not widely published, they can be requested from some chemical suppliers.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (including the carbon attached to boron), and the methylene carbon of the oxazine ring.
-
¹¹B NMR: Boron-11 NMR is a useful technique for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.
-
N-H stretching: A sharp to moderately broad band around 3200-3400 cm⁻¹.
-
C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the amide carbonyl.
-
B-O stretching: A strong band in the 1300-1400 cm⁻¹ region.
-
C-O-C stretching: Bands associated with the ether linkage in the oxazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, as well as potential fragments resulting from the loss of water or other neutral molecules.
Stability and Storage
Boronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines). Therefore, it is recommended to store (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a desiccator or a freezer.
Conclusion
(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid represents a molecule with considerable potential for applications in synthetic and medicinal chemistry. This guide has consolidated the available information on its identity and has provided a comprehensive framework of established experimental protocols for the determination of its key physicochemical properties. By outlining plausible synthetic routes and detailed characterization methodologies, this document serves as a valuable resource for researchers, enabling them to further explore the chemistry and potential applications of this versatile compound. The continued investigation and publication of experimental data for this molecule will undoubtedly contribute to its broader utility in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 3. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 4. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. (3-Oxo-3,4-dihydro-2H-benzo[b]-[1,4]oxazin-6-yl)boronic acid(1246765-28-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Introduction
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a benzoxazinone core, a common scaffold in pharmacologically active molecules, with a boronic acid functionality, which is pivotal for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a fundamental tool for its characterization.
This technical guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the predicted chemical shifts, coupling constants, and multiplicities of the proton signals, explaining the underlying principles of substituent effects and molecular geometry that govern the appearance of the spectrum.
Molecular Structure and Proton Environments
The structure of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid features several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. A clear assignment of these signals is crucial for confirming the compound's identity and purity.
Predicted ¹H NMR Spectrum
The following sections detail the predicted ¹H NMR spectral data for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. These predictions are based on established principles of NMR spectroscopy and comparative analysis of structurally related compounds.
Data Summary Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.6 - 7.8 | d | J ≈ 1-2 Hz (meta coupling) | 1H |
| H-7 | ~7.5 - 7.7 | dd | J ≈ 8-9 Hz (ortho), 1-2 Hz (meta) | 1H |
| H-8 | ~6.9 - 7.1 | d | J ≈ 8-9 Hz (ortho) | 1H |
| O-CH₂-C=O (H-2) | ~4.6 - 4.8 | s | - | 2H |
| N-H (H-4) | ~10.5 - 11.0 | s (broad) | - | 1H |
| B(OH)₂ | ~8.0 - 8.5 | s (broad) | - | 2H |
Detailed Spectral Interpretation
Aromatic Protons (H-5, H-7, and H-8)
The aromatic region of the spectrum is anticipated to display signals for the three protons on the benzene ring. The substitution pattern, with an electron-donating ether-like oxygen and an electron-withdrawing amide group as part of the oxazinone ring, along with the boronic acid group, dictates the chemical shifts of these protons.[1]
-
H-8: This proton is ortho to the electron-donating oxygen atom of the oxazinone ring, which is expected to cause significant shielding, shifting its signal upfield to approximately 6.9 - 7.1 ppm . It will appear as a doublet due to coupling with H-7, with a typical ortho coupling constant of J ≈ 8-9 Hz .[2]
-
H-7: Positioned ortho to the boronic acid group and meta to the oxygen, H-7 will experience deshielding effects. Its signal is predicted to be a doublet of doublets (dd) in the range of 7.5 - 7.7 ppm . The larger splitting will be from the ortho coupling with H-8 (J ≈ 8-9 Hz), and the smaller splitting from the meta coupling with H-5 (J ≈ 1-2 Hz).[3][4]
-
H-5: This proton is ortho to the amide carbonyl group and meta to the boronic acid. The deshielding effect of the carbonyl group will shift its signal downfield to around 7.6 - 7.8 ppm . It is expected to appear as a doublet due to the meta coupling with H-7 (J ≈ 1-2 Hz).[1]
Heterocyclic Protons (H-2 and H-4)
The protons within the oxazinone ring have characteristic chemical shifts.
-
O-CH₂-C=O (H-2): The methylene protons adjacent to the oxygen and the carbonyl group are in a deshielded environment. They are expected to appear as a singlet at approximately 4.6 - 4.8 ppm .[5]
-
N-H (H-4): The amide proton is typically deshielded and often exhibits a broad signal due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is predicted to be in the range of 10.5 - 11.0 ppm and will likely appear as a broad singlet .[6][7]
Boronic Acid Protons
-
B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water in the solvent. This typically results in a broad singlet in the region of 8.0 - 8.5 ppm . The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and temperature.[8] In some cases, boronic acids can form cyclic anhydrides (boroxines), which would lead to a different spectral appearance.[9]
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, the following experimental procedure is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons (NH and OH).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak is desirable.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent residual peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
-
Experimental Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for the structural elucidation of this compound.
Introduction: The Significance of Structural Verification
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique structure, combining a benzoxazine core with a reactive boronic acid moiety, necessitates unambiguous structural confirmation. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing precise information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering profound insights into its local electronic environment.
This guide will provide a predictive analysis of the ¹³C NMR spectrum of this molecule, grounded in data from analogous structures, and present a robust protocol for its experimental acquisition and interpretation.
Predicted ¹³C NMR Spectral Data
While a definitive experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction of the ¹³C NMR chemical shifts can be formulated by analyzing data from structurally related compounds, including benzoxazines and arylboronic acids.[1][2][3][4] The predicted chemical shifts are summarized in Table 1 .
Table 1: Predicted ¹³C NMR Chemical Shifts for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C-2 | ~67 | The methylene carbon adjacent to the oxygen within the oxazine ring is expected in this region, consistent with similar heterocyclic systems.[5] |
| C-3 (C=O) | ~165 - 170 | The carbonyl carbon of the lactam is anticipated to be significantly downfield due to the deshielding effect of the double-bonded oxygen.[5] |
| C-4a | ~120 - 125 | This aromatic carbon, ortho to the nitrogen and adjacent to another aromatic carbon, will have a chemical shift typical for such an environment. |
| C-5 | ~115 - 120 | An aromatic CH, its precise shift is influenced by the adjacent ring fusion and the nitrogen atom. |
| C-6 (C-B) | ~130 - 135 | The ipso-carbon attached to the boronic acid group typically shows a broad signal in this region. Its detection can sometimes be challenging.[6][7] |
| C-7 | ~125 - 130 | Aromatic CH ortho to the boronic acid substituent. |
| C-8 | ~110 - 115 | Aromatic CH ortho to the oxygen atom, which exerts a shielding effect. |
| C-8a | ~145 - 150 | This quaternary carbon is part of the aromatic ring and bonded to oxygen, leading to a downfield shift. |
Experimental Protocol for High-Resolution ¹³C NMR
The acquisition of a high-quality ¹³C NMR spectrum requires careful attention to the experimental setup, particularly for boronic acids, which are prone to forming boroxine anhydrides.[8]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 15-25 mg of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are recommended to disrupt the potential for oligomerization through hydrogen bonding.[8]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is appropriate.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.[9]
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (DMSO-d₆ at 39.52 ppm).
-
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR analysis.
Detailed Spectral Interpretation
The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule.
Key Spectral Regions:
-
Carbonyl Region (165-170 ppm): A single, relatively sharp peak in this downfield region is characteristic of the lactam carbonyl carbon (C-3).[10]
-
Aromatic Region (110-150 ppm): This region will contain multiple signals corresponding to the six carbons of the benzene ring. Quaternary carbons (C-4a, C-6, C-8a) will typically have lower intensities than protonated carbons. The carbon attached to the boron (C-6) may appear broader due to quadrupolar relaxation of the boron nucleus.[6]
-
Aliphatic Region (around 67 ppm): A single peak corresponding to the methylene carbon of the oxazine ring (C-2) is expected here. Its upfield position relative to the aromatic signals is due to its sp³ hybridization.[3]
Chemical Structure with Carbon Numbering
Caption: Structure of the target molecule.
Conclusion
¹³C NMR spectroscopy is a powerful and essential tool for the structural verification of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. By understanding the predicted chemical shifts and employing a rigorous experimental protocol, researchers can confidently confirm the carbon framework of this molecule. This guide provides the foundational knowledge for both acquiring and interpreting the ¹³C NMR spectrum, ensuring the integrity of data for research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Mass Spectrometry of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Boronic acids are a pivotal class of compounds in organic synthesis and medicinal chemistry, and their precise characterization is paramount.[1] This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated analytical approach. We will delve into ionization behavior, fragmentation pathways, and high-resolution mass spectrometry (HRMS) techniques essential for the unambiguous structural elucidation and quality control of this molecule.
Introduction: The Analytical Imperative
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid integrates two key chemical moieties: a benzoxazinone core and a boronic acid group. The benzoxazinone structure is found in various biologically active compounds, while the boronic acid functional group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its presence in approved pharmaceuticals.[1] The combination of these features makes this molecule a valuable building block in drug discovery.
Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such novel compounds.[2] Its high sensitivity and specificity allow for precise mass measurements and detailed structural analysis through fragmentation, which are critical checkpoints in the synthesis and development pipeline.[3] This guide establishes a definitive analytical strategy tailored to the unique physicochemical properties of the target analyte.
Physicochemical Properties & Ionization Strategy
A successful mass spectrometry experiment begins with understanding the analyte's properties to select the optimal ionization method.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source / Calculation |
| Molecular Formula | C8H8BNO4 | - |
| Monoisotopic Mass | 193.0546 Da | Calculated |
| Average Mass | 193.96 g/mol | Calculated |
| Key Functional Groups | Boronic acid, Lactam (amide in a ring), Aromatic ring, Ether | - |
The presence of the polar boronic acid and lactam functional groups makes the molecule amenable to soft ionization techniques, which minimize premature fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI) is the method of choice for this compound.[4] ESI is well-suited for polar molecules and can be operated in both positive and negative ion modes, providing complementary information.
-
Negative Ion Mode (ESI-): This is often the preferred mode for boronic acids. The boronic acid moiety, -B(OH)₂, is acidic and readily deprotonates to form the boronate anion, [M-H]⁻. This process is generally efficient and yields a strong signal for the molecular ion.[5]
-
Positive Ion Mode (ESI+): While less common for simple boronic acids, the lactam and ether oxygens can be protonated under acidic mobile phase conditions to form the [M+H]⁺ adduct. Analysis in this mode can provide complementary fragmentation data.
The choice of solvent can significantly impact ionization efficiency. A mixture of acetonitrile and water or methanol and water is typically effective.[6] Additives like formic acid (for positive mode) or ammonium acetate (for negative mode) can be used to promote ionization and improve signal stability.[7]
Experimental Design and Protocols
A robust analytical workflow ensures reproducible and high-quality data. This section details the steps from sample preparation to data acquisition using a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.
Experimental Workflow Diagram
The overall process can be visualized as a logical sequence of steps designed to achieve comprehensive characterization.
Caption: High-level workflow for MS analysis.
Step-by-Step Protocol: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase mimic, typically 50:50 acetonitrile:water. This concentration range is suitable for most modern ESI sources.
-
Mode-Specific Preparation:
-
For negative ion mode , using the mobile phase mimic is usually sufficient.
-
For positive ion mode , add 0.1% formic acid to the final working solution to facilitate protonation.
-
Step-by-Step Protocol: Mass Spectrometer Operation (Negative Ion Mode)
The following parameters serve as a validated starting point for analysis on a typical HRMS instrument.
Table 2: Recommended HRMS Instrument Parameters (ESI-)
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Negative | Promotes the formation of the stable [M-H]⁻ ion.[5] |
| Capillary Voltage | 3.0 - 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| **Nebulizer Gas (N₂) ** | 35 - 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) Temp | 300 - 350 °C | Facilitates solvent evaporation from droplets. |
| Drying Gas Flow | 8 - 12 L/min | Removes residual solvent to produce gas-phase ions. |
| Mass Range (Full Scan) | 50 - 500 m/z | Covers the expected precursor ion and its fragments. |
| Acquisition Rate | 2 spectra/sec | Provides sufficient data points across a chromatographic peak. |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramped) | A range of energies ensures capture of both low-energy (major) and high-energy (minor) fragments. |
Fragmentation Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is used to fragment the precursor ion, providing structural information.[2] The fragmentation of the benzoxazinone core and the behavior of the boronic acid group dictate the observed product ions.
Predicted Fragmentation Pathways
Based on established fragmentation rules for related structures, we can predict the primary dissociation channels for the [M-H]⁻ ion of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid.[8][9] The benzoxazinone ring system is prone to specific cleavages, such as the loss of carbon monoxide (CO).[10]
Caption: Predicted fragmentation of the [M-H]⁻ ion.
Interpretation of High-Resolution Data
The power of HRMS lies in its ability to provide highly accurate mass measurements, which are crucial for confirming the elemental composition of both the precursor and fragment ions.[3][11] This is a cornerstone of trustworthy and authoritative compound identification.[12]
Table 3: Expected Ions and Their High-Resolution Masses
| Ion Description | Proposed Formula | Calculated Monoisotopic m/z | Mass Accuracy (ppm) |
| [M-H]⁻ | [C₈H₇BNO₄]⁻ | 192.0472 | < 5 |
| [M-H - H₂O]⁻ | [C₈H₅BNO₃]⁻ | 174.0366 | < 5 |
| [M-H - CO]⁻ | [C₇H₇BNO₃]⁻ | 164.0523 | < 5 |
| [M-H - CO - H₂O]⁻ | [C₇H₅BNO₂]⁻ | 146.0417 | < 5 |
| [M-H - B(OH)₃]⁻ | [C₈H₅NO]⁻ | 130.0395 | < 5 |
A measured mass accuracy of less than 5 parts-per-million (ppm) between the observed m/z and the calculated m/z provides high confidence in the assigned elemental formula.[13]
Advanced Considerations & Troubleshooting
-
Boroxine Formation: Boronic acids are known to undergo dehydration to form cyclic trimers called boroxines.[14] While this is more common in the solid state or under thermal stress (e.g., in GC-MS), it can sometimes be observed in ESI-MS, leading to ions at approximately 3x the molecular weight. Using fresh solutions and optimized ESI source conditions can minimize this.
-
Adduct Formation: In positive mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are common. In negative mode, adducts with mobile phase modifiers like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ can occur. HRMS is essential to distinguish these from other potential species.
-
In-source Decay: If source conditions (e.g., temperature, voltages) are too harsh, fragmentation can occur before mass analysis. This can be identified by observing fragment ions in the full scan MS spectrum and can be mitigated by reducing the fragmentor or nozzle potential.[8]
Conclusion
The mass spectrometric analysis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is reliably achieved using electrospray ionization high-resolution mass spectrometry. By leveraging ESI in negative ion mode, analysts can readily generate and detect the [M-H]⁻ precursor ion. Subsequent tandem MS experiments with ramped collision energy provide a rich fragmentation spectrum, which, when interpreted with high mass accuracy data, allows for confident structural confirmation. The protocols and insights provided in this guide constitute a self-validating system, empowering researchers to generate authoritative and trustworthy data essential for advancing drug discovery and development programs.
References
- 1. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. longdom.org [longdom.org]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in Organic Solvents
Executive Summary
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a heterocyclic building block of increasing interest to researchers in medicinal chemistry and materials science.[1] Its utility in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, is fundamentally governed by its solubility in organic solvents.[2] A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, designing efficient purification strategies, and enabling formulation development.
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. While specific quantitative data for this compound is not widely published, this document leverages established principles of physical organic chemistry and analogous data from structurally related boronic acids to provide a robust predictive analysis. Furthermore, it details validated, step-by-step protocols for quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that influences its journey from laboratory synthesis to final application.[3] For a molecule like (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, solubility data informs:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction medium is essential for achieving optimal reaction rates and yields.
-
Purification and Crystallization: The selection of appropriate solvent and anti-solvent systems for recrystallization is directly dependent on solubility differences at varying temperatures.[4][5]
-
Formulation Development: For drug development professionals, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.[6]
-
Analytical Method Development: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.[7]
This guide addresses the current information gap by providing a foundational understanding of the factors governing the solubility of this specific molecule and the practical methodologies to quantify it.
Theoretical Framework: Key Factors Influencing Solubility
The solubility of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a complex interplay of its structural features and the physicochemical properties of the solvent.
The Bimodal Nature of the Solute
The molecule's structure can be deconstructed into two key pharmacophores, each contributing distinct properties:
-
The Benzoxazinone Core: This fused heterocyclic system is relatively polar and contains a lactam group. The nitrogen and oxygen atoms can act as hydrogen bond acceptors. The overall structure is rigid and planar, which can favor crystal lattice packing, potentially lowering solubility. Benzoxazinone derivatives themselves are noted for their wide range of biological activities.[8][9]
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the primary driver of solubility in polar solvents. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents like water and alcohols.[10] Boronic acids are Lewis acids, a property that allows them to form reversible covalent complexes with diols, a characteristic exploited in saccharide sensing but also relevant to solvent interactions.[11]
The Boroxine Equilibrium: A Practical Challenge
A critical, and often overlooked, aspect of boronic acid chemistry is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[12]

This equilibrium is influenced by solvent, temperature, and concentration. The formation of boroxines can significantly alter solubility and is often the culprit when boronic acids fail to crystallize properly, instead forming intractable oils or "gooey" solids.[13] This phenomenon underscores the importance of carefully controlled experimental conditions when measuring solubility, as the species in solution may not be the monomeric acid alone.
Solvent Properties and Intermolecular Forces
The principle of "like dissolves like" is the guiding tenet. Key solvent parameters include:
-
Polarity: Polar solvents are generally favored due to the polar nature of both the benzoxazinone and boronic acid groups.
-
Hydrogen Bonding Capacity: Solvents that are both hydrogen bond donors and acceptors (e.g., alcohols) will interact favorably with the -B(OH)₂ group. Polar aprotic solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors.[12][14]
-
Temperature: For most solids, solubility has a positive correlation with temperature, a principle that is the basis for purification by recrystallization.[15][16]
Predictive Solubility Profile
Based on the principles above and data from analogous compounds like phenylboronic acid and its derivatives, a qualitative solubility profile for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid can be predicted. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[12][17] The addition of the polar benzoxazinone ring is expected to enhance solubility in polar aprotic solvents.
Table 1: Predicted Qualitative Solubility of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the boronic acid moiety. Solubility in water is likely pH-dependent.[10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | Strong dipole-dipole interactions and hydrogen bond acceptance. A benzoxazinone derivative has been reported to be soluble in DMF.[18] |
| Acetone, Tetrahydrofuran (THF) | Moderate to High | Ketone and ether functionalities interact well with the solute. Phenylboronic acid shows high solubility in these solvents.[14] | |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution, but lack of strong H-bonding limits solubility. |
| Aromatic | Toluene | Low | Primarily non-polar interactions; insufficient to overcome the solute's polar nature. |
| Non-Polar Aliphatic | Heptane, Hexane | Insoluble | Van der Waals forces are too weak to disrupt the solute's crystal lattice. |
| Esters | Ethyl Acetate | Moderate | Acts as a hydrogen bond acceptor with moderate polarity. Often used in recrystallization solvent systems.[4] |
Experimental Protocols for Quantitative Solubility Determination
To move beyond prediction, rigorous experimental measurement is required. The two most common and reliable methods are the equilibrium shake-flask method and the dynamic (thermodynamic) method.
Protocol 1: Equilibrium Solubility via Shake-Flask and HPLC/UV-Vis Analysis
This method determines the saturation solubility at a constant temperature and is considered the gold standard for thermodynamic equilibrium solubility.[3]
Caption: Workflow for Equilibrium Solubility Determination.
-
Preparation of Standards:
-
Accurately prepare a stock solution of the boronic acid in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of at least five calibration standards spanning the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid to a series of glass vials (e.g., 5-10 mg per vial). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a sufficient time to reach equilibrium. A period of 24 hours is common, but 48-72 hours may be necessary to ensure equilibrium is fully established.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered sample with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.[7][19] The benzoxazinone structure contains strong chromophores, making UV detection highly suitable.[19]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant, accounting for any dilutions made. This value represents the equilibrium solubility of the compound in that solvent at that temperature.
-
Protocol 2: Dynamic Solubility via Turbidity Measurement
This synthetic method is highly efficient for determining solubility as a function of temperature. It involves heating a suspension of known composition and precisely identifying the temperature at which all solid dissolves, creating a clear solution.[10][20]
Caption: Workflow for Dynamic Solubility Determination.
-
Sample Preparation:
-
Accurately weigh a specific amount of the boronic acid and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of a known mole fraction or mass concentration.
-
-
Apparatus Setup:
-
Place the vessel in a setup equipped with a magnetic stirrer, a calibrated temperature probe, a turbidity or luminance probe, and a controlled heating/cooling circulator connected to the jacket.[20]
-
-
Measurement Cycle:
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Start heating the sample at a slow, constant rate (e.g., 0.2 K/min). A slow heating rate is crucial to maintain quasi-equilibrium conditions.[10]
-
Continuously monitor the light intensity transmitted through the sample using the probe. While the solid is present, the light will be scattered, resulting in low transmission (high turbidity).
-
-
Endpoint Detection:
-
Data Compilation:
-
Repeat the entire procedure for a range of different compositions (solute/solvent ratios).
-
Plot the recorded clear-point temperatures against the corresponding mole fraction of the solute to construct a comprehensive solubility curve.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison.
Table 2: Example Template for Reporting Equilibrium Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |
Safety and Handling
As a matter of good laboratory practice, (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid should be handled with appropriate personal protective equipment (PPE).
-
Personal Precautions: Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid dust formation and inhalation.[21][22] Handle in a well-ventilated area or a chemical fume hood.[23]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[21] Boronic acids can be sensitive to moisture and may degrade over time.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[24]
Conclusion
While direct, published solubility data for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is scarce, a robust understanding of its solubility can be achieved through a combination of predictive analysis and systematic experimental work. By considering the physicochemical contributions of both the benzoxazinone core and the boronic acid moiety, researchers can make informed decisions on solvent selection. The detailed protocols provided herein for both equilibrium and dynamic solubility determination offer a reliable means to generate the critical quantitative data needed to advance research, optimize synthetic processes, and facilitate the development of new chemical entities.
References
- 1. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. improvedpharma.com [improvedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. digital.library.unt.edu [digital.library.unt.edu]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. aksci.com [aksci.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid from 6-hydroxybenzoxazinone
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The guide details a robust two-step synthetic sequence involving the triflation of the phenolic hydroxyl group, followed by a palladium-catalyzed Miyaura borylation. Each step is meticulously described, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical considerations for execution in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and actionable experimental protocols.
Introduction
The benzoxazinone scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one, in particular, have garnered significant attention due to their diverse pharmacological properties, including activities as inhibitors of platelet aggregation and potential anticancer agents.[1][3] The introduction of a boronic acid functionality onto this scaffold at the 6-position creates a versatile synthetic handle for further elaboration through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
This guide focuses on a reliable and efficient synthetic route to (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, starting from 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The synthetic strategy is predicated on two key transformations:
-
Triflation of the phenolic hydroxyl group: The conversion of the phenol to its corresponding trifluoromethanesulfonate (triflate) ester serves to transform the hydroxyl group into an excellent leaving group, a prerequisite for the subsequent palladium-catalyzed cross-coupling reaction.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction between the aryl triflate and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), is a powerful and widely used method for the formation of carbon-boron bonds.[2][4][5]
This document will provide a detailed examination of each of these steps, including optimized reaction protocols, mechanistic considerations, and characterization of the synthesized compounds.
Synthetic Workflow
The overall synthetic pathway from 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one to the target boronic acid is depicted below.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Synthesis of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one
The synthesis of the starting material can be achieved through the cyclization of 2-aminophenol with chloroacetyl chloride.
Protocol:
-
To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.
| Reagent | Molar Eq. |
| 2-Aminophenol | 1.0 |
| Chloroacetyl chloride | 1.1 |
| Sodium Bicarbonate | 2.5 |
| Tetrahydrofuran | - |
Table 1: Reagents for the synthesis of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
Synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl) trifluoromethanesulfonate
The triflation of the phenolic hydroxyl group is a critical step to activate the substrate for the subsequent borylation.
Protocol:
-
Dissolve 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triflate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
| Reagent | Molar Eq. |
| 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one | 1.0 |
| Trifluoromethanesulfonic anhydride | 1.1 |
| Pyridine | 1.2 |
| Dichloromethane | - |
Table 2: Reagents for the triflation reaction.
Synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid pinacol ester
The Miyaura borylation is a robust method for the synthesis of the boronic acid pinacol ester.
Protocol:
-
In a reaction vessel, combine (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl) trifluoromethanesulfonate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq) to the mixture.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired boronic acid pinacol ester.
| Reagent | Molar Eq. |
| (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl) trifluoromethanesulfonate | 1.0 |
| Bis(pinacolato)diboron | 1.2 |
| Potassium Acetate | 3.0 |
| PdCl₂(dppf) | 0.03 |
| 1,4-Dioxane | - |
Table 3: Reagents for the Miyaura borylation reaction.
Hydrolysis to (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (Optional)
While the pinacol ester is often used directly in subsequent Suzuki-Miyaura couplings, the free boronic acid can be obtained by hydrolysis.
Protocol:
-
Dissolve the (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid pinacol ester in a mixture of acetone and water.
-
Add an aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl), or a protic solvent to facilitate hydrolysis.
-
Stir the mixture at room temperature for several hours until hydrolysis is complete, as monitored by TLC.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Mechanistic Insights
Miyaura Borylation Catalytic Cycle
The Miyaura borylation proceeds via a palladium-catalyzed cycle.
Figure 2: Catalytic cycle of the Miyaura borylation.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl triflate, forming a Pd(II) intermediate.
-
Transmetalation: The triflate ligand on the palladium is exchanged for a boryl group from the diboron reagent. This step is often facilitated by a base, such as potassium acetate.
-
Reductive Elimination: The desired aryl boronate product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
Expected ¹H NMR data for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (in DMSO-d₆):
-
Aromatic protons will appear in the range of 7.0-7.8 ppm.
-
The methylene protons of the oxazine ring (O-CH₂-C=O) will likely appear as a singlet around 4.6 ppm.
-
The N-H proton of the lactam will be observed as a broad singlet, typically downfield.
-
The B(OH)₂ protons will appear as a broad singlet.
Safety Considerations
-
Trifluoromethanesulfonic anhydride (Tf₂O): Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts: Can be toxic and should be handled with care.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous. Use in a well-ventilated area or fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid from 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one via a two-step sequence of triflation and Miyaura borylation is a reliable and efficient method for accessing this valuable synthetic intermediate. This guide has provided a detailed and practical overview of the entire process, from the synthesis of the starting material to the characterization of the final product. The protocols and insights presented herein are intended to empower researchers in the field of drug discovery and development to confidently synthesize this and related compounds for their research endeavors.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Harnessing Boronic Acid Reactivity in Benzoxazine Systems: From Post-Polymerization Modification to Dynamic Thermosets
An In-Depth Technical Guide
Abstract
Polybenzoxazines (PBzs) represent a class of high-performance phenolic thermosets with a remarkable property profile, including excellent thermal stability, near-zero volumetric shrinkage during cure, and low water absorption.[1] However, expanding their functional range for advanced applications, such as self-healing materials and reprocessable composites, requires innovative chemical strategies. This guide delves into the reactivity of the boronic acid group within benzoxazine chemistry, a field that has unlocked powerful methodologies for both covalent post-polymerization modification and the design of dynamic polymer networks. We will explore the core reaction between boronic acids and the in-situ formed polybenzoxazine backbone, leading to stable dioxazaborecine linkages, and the use of dynamic boronic ester bonds to impart reprocessability and self-healing characteristics.[2][3] This document serves as a technical resource for researchers and drug development professionals, providing mechanistic insights, field-proven experimental protocols, and a forward-looking perspective on this versatile chemical toolkit.
Foundational Principles: The Intersection of Polybenzoxazine and Boronic Acid Chemistry
Polybenzoxazines: A Primer
Benzoxazine monomers are synthesized through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[4] The true utility of these monomers lies in their thermally induced, catalyst-free cationic ring-opening polymerization (ROP).[5] This process is advantageous as it proceeds without the evolution of volatile byproducts, leading to high dimensional stability and low shrinkage. Upon polymerization, the oxazine ring opens to form a cross-linked network characterized by phenolic, tertiary amine, and Mannich bridge structures. A key, often implicit, structural feature formed during this ROP is the bis(2-hydroxybenzyl)amine (BHBA) moiety, which becomes the primary reactive site for the modifications discussed herein.[6]
Boronic Acids: Versatile Reagents
Boronic acids (RB(OH)₂) are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups. They are widely recognized as versatile building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[7] For polymer science, their most pertinent reactivity is the facile and reversible formation of boronic esters upon condensation with diols. Furthermore, their interaction with amine-containing structures is of critical importance in the context of polybenzoxazines. The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form is pH-dependent, a feature that underpins their utility in sensors and dynamic systems.[7]
The Rationale for Integration
Combining boronic acid chemistry with polybenzoxazines is driven by several strategic objectives:
-
Post-Cure Functionalization: To chemically modify the surface or bulk of a fully cured, intractable thermoset without altering its shape or core thermal properties.[6]
-
Introducing Dynamism: To incorporate reversible covalent bonds into the thermoset network, transforming it into a material capable of self-healing, reprocessing, or recycling under specific stimuli.[2][8]
-
Enhancing Thermomechanical Properties: To leverage the condensation reactions of boronic acid groups to increase the crosslink density, thereby improving thermal stability and char yield.[1][9]
Core Reactivity: The Dioxazaborecine (DOAB) Linkage
The cornerstone of post-polymerization modification of PBzs with boronic acids is the reaction between the boronic acid and the BHBA units generated during the ROP of the benzoxazine monomer. This is not a simple esterification but a condensation reaction that forms a stable, six-membered dioxazaborecine (DOAB) ring, supported by both B-O and B-N dative bonds.[6][10]
This reaction is highly efficient and can be performed on linear or cross-linked polybenzoxazines.[6] The resulting intramolecular B-N coordination provides significantly higher hydrolytic stability compared to conventional boronic esters formed from simple diols, which is a critical advantage for material durability.[2][6]
Caption: Reaction of a BHBA unit in a PBz network with a boronic acid to form a DOAB moiety.
Experimental Methodologies: A Self-Validating Approach
Trustworthy protocols are self-validating. The following methodologies include intrinsic checks and characterization steps to confirm the success of each stage.
Protocol: Post-Polymerization Modification of a PBz Film
This protocol describes the functionalization of a pre-cured polybenzoxazine film using a fluorescent boronic acid, demonstrating a change in optical properties as a validation metric.[6]
1. Preparation of the Polybenzoxazine Film:
- Synthesize a bifunctional benzoxazine monomer (e.g., bisphenol A-aniline based, BA-a) following standard Mannich condensation procedures.[4]
- Cast the monomer from a suitable solvent (e.g., chloroform) into a petri dish and evaporate the solvent completely.
- Thermally cure the monomer in a stepwise manner in an oven: 1 hour at 150 °C, 1 hour at 180 °C, and 2 hours at 200 °C to ensure full ring-opening polymerization.
- Validation: The resulting film should be a rigid, amber-colored solid, insoluble in common organic solvents. Confirm polymerization via FTIR by observing the disappearance of the characteristic oxazine ring peak (~930 cm⁻¹) and the appearance of a broad hydroxyl peak (~3400 cm⁻¹).
2. Boronic Acid Modification:
- Prepare a solution of a functional boronic acid (e.g., 2-anthraceneboronic acid, 2-AnBA) in a suitable solvent mixture (e.g., 2.0 x 10⁻² M in 1,4-dioxane/THF, 2/1 v/v).
- Immerse the cured PBz film in the boronic acid solution.
- Allow the reaction to proceed for 48 hours at room temperature or elevate to 50 °C for partially cured or more robust systems.[6]
- Remove the film, wash thoroughly with fresh solvent (THF) to remove unreacted boronic acid, and dry under vacuum.
3. Characterization and Validation:
- Visual Confirmation: The modified film, when exposed to UV light, should exhibit fluorescence characteristic of the attached fluorophore (e.g., anthracene), while the unmodified film will not.[6] This provides immediate qualitative evidence of successful modification.
- Spectroscopic Analysis: Use solid-state NMR to detect the presence of boron. ¹¹B NMR should show a signal corresponding to the tetracoordinate boron in the DOAB structure.
- Thermal Analysis: Perform Thermogravimetric Analysis (TGA) on both the original and modified films. A successful modification should not significantly alter the thermal degradation profile, confirming the high thermal stability of the DOAB moiety.[6]
Protocol: Synthesis of a Reprocessable Thermoset via Boronic Ester Crosslinkers
This workflow leverages dynamic covalent chemistry to create a thermoset that can be reprocessed.[3][11]
Caption: Workflow for creating a reprocessable PBz thermoset using boronic ester crosslinkers.
1. Synthesis of Benzoxazine Oligomers (OBZ):
- Synthesize a benzoxazine monomer containing a polymerizable group, such as a carbon-carbon double bond (e.g., using allylamine as the amine source).
- Perform a controlled thermal ring-opening polymerization to yield soluble oligomers, stopping before the gel point.
- Validation: Use Gel Permeation Chromatography (GPC) to confirm the formation of oligomers with a defined molecular weight distribution.[12]
2. Synthesis of Boronic Ester Crosslinker:
- React a diboronic acid (e.g., benzene-1,4-diboronic acid) with a thiol-containing diol (e.g., 1-thioglycerol) to form a dithiol crosslinker bearing a central boronic ester bond.[3]
- Validation: Confirm the structure using ¹H NMR and FTIR spectroscopy.
3. Crosslinking and Reprocessing:
- Mix the benzoxazine oligomer and the boronic ester crosslinker in stoichiometric amounts, adding a suitable photoinitiator.
- Cure the mixture via a thiol-ene "click" reaction under UV light to form the cross-linked network (OBZ-BDB).[3]
- Validation (Reprocessability): Cut the cured thermoset into pieces, place them in a mold, and apply heat and pressure (e.g., 160 °C at 16 MPa for 2 hours).[3] The pieces should fuse into a single, homogeneous part. Quantify the recovery of mechanical properties using tensile testing on the reprocessed sample. High retention rates (84-98%) across multiple reprocessing cycles have been reported.[3][13]
Impact on Material Properties: A Quantitative Overview
The incorporation of boronic acid functionalities significantly enhances the performance and functional profile of polybenzoxazines.
Thermal and Mechanical Properties
Aromatic boronic acids, whether used as additives or integrated into the monomer structure, contribute to improved thermal characteristics.[1] This is attributed to condensation and transesterification reactions of the B-OH groups, which increase the overall crosslink density of the network.[1] Reprocessable thermosets cross-linked with boronic esters also demonstrate excellent thermal stability, with high glass transition temperatures (Tg) that remain stable through reprocessing cycles.[13]
| Material System | Key Property | Value | Reference |
| PBz from 3-Aminophenyl Boronic Acid | Char Yield @ 800°C | ~45% (vs. ~25% for control) | [9] |
| PBz + 10% Benzene-1,4-diboronic acid | Td5 (5% loss) | ~380 °C (vs. ~360 °C for control) | [1] |
| Reprocessable OBZ-BDB Thermoset | Tg | 224 °C (remains stable after reprocessing) | [13] |
| Reprocessable OBZ-BDB Thermoset | Tensile Strength | ~95% retention after 2nd cycle | [3] |
Self-Healing and Recyclability
The dynamic nature of B-O bonds is the critical enabler for self-healing and recyclability. When a crack forms in a network containing these dynamic linkages, the application of a stimulus (typically heat) allows the bonds to break and reform across the damaged interface, restoring structural integrity.[2] This process can be achieved at mild temperatures and pressures.[2][8] Rheological studies are key to proving this dynamic behavior, where stress relaxation experiments show a rapid decay in modulus as the network rearranges via bond exchange.[2]
Conclusion and Future Outlook
The reactivity of the boronic acid group provides a sophisticated and powerful platform for advancing polybenzoxazine chemistry. The ability to perform post-polymerization modifications on fully cured thermosets opens the door to functional surfaces and smart materials without compromising the inherent high performance of the underlying resin.[6][14] Even more transformative is the integration of dynamic boronic ester bonds to create robust, reprocessable, and self-healing thermosets—a significant step toward sustainable, circular material life cycles.[3][11]
Future research will likely focus on expanding the library of functional boronic acids for targeted applications, exploring alternative dynamic chemistries in conjunction with boronic esters, and scaling these technologies for industrial use in aerospace, electronics, and automotive composites where high performance and end-of-life solutions are paramount.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. Exploiting the reversible covalent bonding of boronic acids for self-healing/recycling of main-chain polybenzoxazines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reprocessable Polybenzoxazine Thermosets with High Tgs and Mechanical Strength Retentions Using Boronic Ester Bonds as Crosslinkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.itu.edu.tr [research.itu.edu.tr]
- 9. Synthesis and analysis of thermal characteristics of polybenzoxazine based on phenol and 3-Amino phenyl boronic acid [open.metu.edu.tr]
- 10. Post-curing modification of polybenzoxazines with boronic acids - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Reprocessable Polybenzoxazine Thermosets with High Tgs and Mechanical Strength Retentions Using Boronic Ester Bonds as Crosslinkages | Semantic Scholar [semanticscholar.org]
- 14. Post-polymerization modification of polybenzoxazines with boronic acids supported by B–N interactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A New Frontier in Medicinal Chemistry: A Technical Guide to the Potential Applications of Benzoxazine Boronic Acids in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic versatility is paramount. This guide introduces a promising, yet largely unexplored, class of compounds: benzoxazine boronic acids . By chemically uniting the benzoxazine core—a privileged scaffold known for its diverse biological activities and favorable physicochemical properties—with the boronic acid moiety—a versatile functional group renowned for its unique reactivity and proven success in FDA-approved drugs—we unlock a new frontier for therapeutic innovation. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the scientific rationale, potential applications, and actionable experimental workflows for harnessing the power of this hybrid chemical entity. We will explore how these compounds can be engineered as next-generation enzyme inhibitors, targeted therapeutic agents, and advanced bioconjugation tools, providing a strategic roadmap for pioneering research in this exciting field.
The Architectural Foundation: Benzoxazine as a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. Benzoxazines have earned this designation due to their consistent appearance in a wide array of pharmacologically active compounds.[1][2][3] Their utility is rooted in a combination of synthetic accessibility and advantageous structural features.
Synthesis and Chemical Properties
The most common and versatile route to benzoxazine synthesis is the Mannich condensation reaction, a one-pot reaction involving a phenol, a primary amine, and formaldehyde.[4][5][6] This straightforward process allows for extensive diversification by simply varying the phenol and amine starting materials, enabling fine-tuning of the molecule's steric and electronic properties. The resulting fused bicyclic structure is conformationally rigid, which is highly desirable in drug design as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.
Caption: General schematic of 1,3-benzoxazine synthesis via Mannich condensation.
Established Biological Activities
The benzoxazine core is a staple in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological effects.[2][3] These activities include:
-
Anticancer: Certain benzoxazines have shown potent cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial: The scaffold is effective against a range of bacterial and fungal pathogens.[7]
-
Anti-inflammatory & Antioxidant: Many derivatives exhibit significant anti-inflammatory and free-radical scavenging properties.[1][2]
-
Enzyme Inhibition: A naturally occurring benzoxazine-type metabolite, Benzoxacystol, has been identified as an inhibitor of glycogen synthase kinase 3β.[8]
This proven biological versatility makes the benzoxazine scaffold an ideal starting point for the design of new therapeutic agents.[9]
The Functional Warhead: Boronic Acid's Role in Modern Therapeutics
The incorporation of boron, specifically in the form of boronic acid (R-B(OH)₂), into small molecules has revolutionized aspects of drug design.[10] Research in this area has surged, leading to several FDA-approved drugs and numerous candidates in clinical trials.[10][11] The success of boronic acids stems from their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a functional group prevalent in biological systems.[12][13]
Mechanism of Action: Reversible Covalent Bonding
Unlike typical non-covalent interactions, the boronic acid's empty p-orbital allows it to accept a lone pair of electrons from a nucleophile, such as the hydroxyl group of a serine residue in an enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[14] This ability to mimic the tetrahedral transition state of enzymatic reactions makes boronic acids exceptionally potent inhibitors.[15]
Caption: Reversible covalent interaction between a boronic acid and a serine residue.
Proven Applications in Drug Discovery
-
Enzyme Inhibition: Boronic acids are renowned as powerful enzyme inhibitors, particularly for serine proteases and the proteasome.[15][16] Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor approved for treating multiple myeloma, validating this entire therapeutic strategy.[17][18] The boronic acid "warhead" forms a covalent bond with the N-terminal threonine of the 20S proteasome, effectively shutting down its activity.[18]
-
Bioconjugation: The selective reactivity of boronic acids with diols makes them excellent tools for bioconjugation.[19] They can be used to attach drugs, imaging agents, or other payloads to specific sites on proteins, particularly glycoproteins, which are rich in diol-containing sugar moieties.[20] This strategy allows for the creation of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Sensing and Diagnostics: The diol-binding property of boronic acids has been widely exploited to develop sensors for biologically important molecules like glucose and other saccharides.[12][21][22] This interaction can be designed to produce a fluorescent or electrochemical signal upon binding, enabling quantitative detection.[13][23]
Synergistic Innovation: Potential Applications of Benzoxazine Boronic Acids
By integrating the boronic acid warhead onto the privileged benzoxazine scaffold, we can hypothesize the creation of novel drug candidates with enhanced potency, selectivity, and unique mechanisms of action.
Application I: Targeted Serine Protease Inhibitors
Serine proteases play critical roles in coagulation, inflammation, and cancer progression, making them important drug targets. A benzoxazine boronic acid could be designed where the benzoxazine core acts as a rigid scaffold that orients the boronic acid into the enzyme's active site to covalently bind the catalytic serine. The true innovation lies in using the rest of the benzoxazine structure to form secondary, non-covalent interactions with the enzyme's specificity pockets (S1, S2, etc.), thereby achieving high potency and selectivity for the target protease over others.
Caption: Proposed dual-interaction mechanism for a benzoxazine boronic acid inhibitor.
Application II: Glycoprotein-Targeted Drug Delivery
Many cancer cells overexpress specific glycoproteins on their surface. A benzoxazine boronic acid could be engineered as a targeted therapeutic. In this model, the boronic acid serves as the "targeting" domain, selectively binding to the cis-diol units of the glycans on the cell surface. The benzoxazine moiety, meanwhile, can be designed to carry a cytotoxic payload or to have intrinsic anticancer activity, ensuring that the therapeutic effect is localized to the target cells.
Caption: Workflow for glycoprotein-targeted cancer therapy using a BBA conjugate.
Application III: Stimuli-Responsive Bioconjugates
The reversible nature of the boronate ester bond can be exploited to create "smart" bioconjugates.[19][24] For instance, a benzoxazine drug could be linked to a biomolecule (like a peptide or antibody) via a boronic acid-diol linker. This conjugate could be designed to be stable in circulation but to release the active benzoxazine drug upon encountering a specific stimulus, such as the lower pH environment of a tumor or an intracellular compartment. This approach offers a sophisticated method for controlled drug release, minimizing off-target toxicity.
Experimental Protocols and Methodologies
To translate these concepts into practice, robust experimental workflows are required. The following sections provide high-level, exemplary protocols for the synthesis and evaluation of novel benzoxazine boronic acids.
Protocol: Synthesis of a Model Benzoxazine Boronic Acid
This protocol outlines a plausible, multi-step synthesis for a generic benzoxazine boronic acid, starting from common precursors.
Objective: To synthesize 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.
Step 1: Synthesis of 4-Bromo-2-(((phenylamino)methyl)phenol (Intermediate 1)
-
To a solution of 4-bromophenol (1.0 eq) in ethanol, add aniline (1.0 eq).
-
Add aqueous formaldehyde (37%, 2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield Intermediate 1.
Step 2: Ring Closure to form 6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (Intermediate 2)
-
This step is often achieved in Step 1, but if an open-chain Mannich base is isolated, it can be cyclized.
-
Dissolve Intermediate 1 (1.0 eq) in toluene.
-
Add paraformaldehyde (1.2 eq).
-
Reflux the mixture for 4-6 hours with a Dean-Stark trap to remove water.
-
Cool the reaction and purify by column chromatography to yield the brominated benzoxazine (Intermediate 2).
Step 3: Miyaura Borylation to Yield Final Product
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine Intermediate 2 (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the final benzoxazine boronic acid pinacol ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of a benzoxazine boronic acid against a model serine protease (e.g., Trypsin).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of Trypsin in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of a chromogenic substrate (e.g., BAPNA) in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of the benzoxazine boronic acid in DMSO. Create serial dilutions (e.g., 100 µM to 1 nM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the appropriate wells (use DMSO for control wells).
-
Add 20 µL of the working Trypsin solution (e.g., 10 µg/mL final concentration).
-
Incubate at 37 °C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the working substrate solution (e.g., 200 µM final concentration).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Inhibition Data
Summarize the results from the enzyme assay in a clear, tabular format.
| Compound ID | Benzoxazine Scaffold | Boronic Acid Position | Target: Trypsin IC₅₀ (nM) |
| BBA-001 | 3-phenyl | 6-B(OH)₂ | 85.4 |
| BBA-002 | 3-cyclohexyl | 6-B(OH)₂ | 152.1 |
| BBA-003 | 3-phenyl | 7-B(OH)₂ | 210.8 |
| Control | Bortezomib | N/A | 1.2 |
Conclusion and Future Directions
The strategic fusion of the benzoxazine scaffold with the boronic acid functional group presents a compelling and scientifically rigorous avenue for the discovery of novel therapeutics. This guide has outlined the foundational principles and potential applications of benzoxazine boronic acids, from targeted enzyme inhibition to advanced bioconjugation strategies. The inherent synthetic tractability of both components allows for the rapid generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Future research should focus on:
-
Library Synthesis: Systematically exploring different substitution patterns on both the phenolic and amine precursors to optimize target affinity and selectivity.
-
Expanded Target Screening: Evaluating these compounds against a wider range of clinically relevant enzymes, such as human neutrophil elastase, other proteasome subunits, and viral proteases.
-
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to determine their drug-likeness.
-
Advanced Bioconjugation: Developing novel linkers and stimuli-responsive systems for targeted drug delivery applications.
By pursuing these research avenues, the scientific community can unlock the full potential of benzoxazine boronic acids, paving the way for the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. Benzoxacystol, a benzoxazine-type enzyme inhibitor from the deep-sea strain Streptomyces sp. NTK 935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Organometallic Approaches for Selective Bioconjugation Using Boronic Acids - ProQuest [proquest.com]
- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 22. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzoxazine Boronic Acids for Advanced Material and Pharmaceutical Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using benzoxazine boronic acids. Drawing on established principles and cutting-edge catalyst systems, this document explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: Bridging High-Performance Polymers and Complex Molecules
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its mild conditions, exceptional functional group tolerance, and the relative stability of its organoboron reagents have made it indispensable in pharmaceutical development and materials science.[2][3]
Concurrently, benzoxazines have emerged as a critical class of phenolic resins, forming polymers with remarkable thermal stability, low water absorption, and high char yield upon thermal curing.[4][5][6] The ability to functionalize the benzoxazine scaffold is key to tuning these properties and creating novel materials for electronics, aerospace, and biomedical applications.
By employing benzoxazine boronic acids as coupling partners in the Suzuki-Miyaura reaction, chemists can forge a direct link between these two fields, enabling the synthesis of advanced polymer precursors, functionalized materials, and complex heterocyclic drug candidates. This guide provides the foundational knowledge and practical steps required to navigate the specific challenges associated with these unique substrates.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The process is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., an aryl halide). This is often the rate-determining step of the entire cycle.[1][8] The palladium is oxidized to a Pd(II) species. The reactivity of the halide partner follows the trend: I > Br > OTf >> Cl.[8]
-
Transmetalation : The organic moiety from the activated organoboron species (the benzoxazine boronic acid) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[9]
-
Reductive Elimination : The two organic partners coupled to the palladium center are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][10]
Core Components of the Catalytic System: A Guided Selection
The success of coupling benzoxazine boronic acids is not determined by a single component, but by the synergistic interplay of the substrate, catalyst, ligand, base, and solvent.
The Benzoxazine Boronic Acid: A Heteroaromatic Challenge
Benzoxazine boronic acids should be treated as electron-rich heteroaryl boronic acids. Their primary liability is a susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved by hydrolysis, replacing the boronic acid group with a hydrogen atom.[7][11] This is particularly problematic under the aqueous basic conditions often used in Suzuki couplings.
Key Considerations:
-
Stability: Five-membered and some six-membered heteroaryl boronic acids are known to deboronate quickly.[11][12] While the benzoxazine ring is more stable, this potential pathway must be considered.
-
Mitigation: To minimize protodeboronation, use the mildest possible conditions (lower temperatures, shorter reaction times). If decomposition is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester, MIDA boronate) which hydrolyzes slowly in situ to release the active boronic acid.[9][11]
The Palladium Source: From Simple Salts to Advanced Precatalysts
The choice of palladium source dictates the ease of generating the active Pd(0) catalyst.
-
Traditional Sources:
-
Pd(PPh₃)₄: A Pd(0) source that can often be used directly. However, it can be thermally unstable and the excess triphenylphosphine can sometimes hinder catalysis.
-
Pd(OAc)₂ & Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require coordination with a phosphine ligand to form the active catalyst in situ.[8][9]
-
-
Modern Precatalysts (Recommended):
-
Buchwald Precatalysts (e.g., XPhos Pd G3/G4): These are air- and moisture-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions.[11][12][13] This efficiency is critical for challenging substrates like benzoxazine boronic acids, as it ensures the coupling reaction outcompetes the boronic acid decomposition.[11]
-
The Ligand: The True Architect of Reactivity
The ligand is arguably the most critical variable in a challenging Suzuki coupling. It stabilizes the palladium center, prevents its agglomeration into inactive palladium black, and critically modulates its electronic and steric properties.[3][14]
-
Simple Phosphines (e.g., PPh₃): Suitable for simple, reactive substrates but often ineffective for less reactive partners (like aryl chlorides) or sensitive boronic acids.
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos): These are the state-of-the-art for heteroaromatic couplings.[3]
The Base: The Essential Activator
The base serves two critical functions: it activates the boronic acid by forming a boronate "ate" complex, increasing its nucleophilicity for transmetalation, and it neutralizes the acid generated during the cycle.[8][9]
-
Common Choices:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, with Cs₂CO₃ being stronger and often more effective but also more expensive.
-
Phosphates (K₃PO₄): A strong base that is particularly effective with challenging substrates and Buchwald-type ligands. It is often a superior choice for heteroaryl couplings.[3]
-
Fluorides (KF, CsF): Can be used under anhydrous conditions, which may help prevent protodeboronation of highly sensitive boronic acids.[16]
-
The Solvent: Creating the Reaction Environment
The solvent must dissolve the organic substrates and, with a co-solvent, the inorganic base.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are most common.[10][16]
-
Co-Solvent: Water is typically added in a ratio of ~5:1 to 10:1 (organic:water) to solubilize the base.
-
Crucial Precaution - Degassing: It is absolutely essential to degas the solvent and the entire reaction mixture before heating. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to failed reactions or the formation of homocoupled byproducts.[15] Degassing is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.
A Logic for Catalyst System Selection
Choosing the right combination of components is key. The following decision tree provides a starting point for developing a successful reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. "Design and Synthesis of Flexible and Functional Polybenzoxazine Thin F" by Austin David Baranek [aquila.usm.edu]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. scite.ai [scite.ai]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Strategic Base Selection for the Suzuki-Miyaura Coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Strategic Base Selection for the Suzuki-Miyaura Coupling of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical, yet often nuanced, parameter governing the success of this reaction is the choice of base. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of an optimal base for the Suzuki-Miyaura coupling of (3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazin-6-yl)boronic acid. We will delve into the mechanistic role of the base, analyze the specific chemical sensitivities of the benzoxazinone scaffold, and present a systematic protocol for empirical base screening and reaction optimization.
The Mechanistic Imperative of the Base
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The base is not a mere spectator; it is a crucial activator in the rate-determining transmetalation step.[3][6] Its primary function is to convert the neutral boronic acid into a more nucleophilic organoborate "ate" complex (e.g., [R-B(OH)₃]⁻).[4][6] This anionic species possesses a higher electron density on the organic moiety, dramatically accelerating its transfer from the boron atom to the electrophilic palladium(II) center.[7]
Two predominant mechanistic pathways are proposed for this activation[8]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form the reactive "ate" complex, which then engages with the palladium-halide complex.
-
The Hydroxide/Alkoxide Pathway: The base first reacts with the palladium(II) complex to form a palladium-hydroxide or -alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.
The selection of a base, therefore, represents a delicate balance: it must be sufficiently potent to facilitate transmetalation but mild enough to preserve the integrity of sensitive functional groups within the coupling partners.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.
Substrate Profile: (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid
A thorough understanding of the substrate's chemical properties is paramount for rational base selection. The target boronic acid presents several structural features that demand careful consideration:
-
Lactam (Cyclic Amide) Moiety: The endocyclic amide bond is potentially susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures. The use of strong hydroxide bases (e.g., NaOH, KOH) should be approached with caution as they can readily cleave the lactam ring.
-
Acidic N-H Proton: The amide proton is weakly acidic and can be deprotonated by strong bases. While this may not directly interfere with the catalytic cycle, it consumes a stoichiometric amount of base and alters the electronic properties of the molecule.
-
Potential for Protodeboronation: Boronic acids, especially those attached to electron-rich or certain heterocyclic systems, can undergo protodeboronation (hydrolysis of the C-B bond) as a major side reaction.[9][10] This process is often exacerbated by harsh reaction conditions (strong base, high temperature, excess water).[9]
-
Heterocyclic Nature: Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity.[11] The choice of ligand and base can help mitigate this effect.
Given these characteristics, the ideal base will effectively promote the formation of the boronate complex while minimizing the risk of hydrolysis and protodeboronation.
A Comparative Analysis of Common Bases
Bases for the Suzuki-Miyaura reaction are typically categorized as inorganic or organic. For this specific substrate, inorganic bases are strongly recommended as organic amine bases are often less effective and can be a source of hydrides, leading to dehalogenation side reactions.[3][12]
| Base Class | Specific Examples | pKa (of conjugate acid) | Key Characteristics & Suitability for Benzoxazinone Substrate |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | ~10.3 | Workhorse bases. Good starting point for screening.[9] Cs₂CO₃ is more soluble in organic solvents and often highly effective for challenging couplings, but is more expensive.[3][13][8] K₂CO₃ is a cost-effective and generally reliable choice. |
| Phosphates | K₃PO₄ | ~12.3 | Excellent choice for sensitive substrates. Considered a strong, non-nucleophilic base that is effective at promoting catalysis while being less likely to cause hydrolysis of the lactam.[3][14] Works well in both aqueous and anhydrous conditions.[9] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | ~15.7 | High risk. These are very strong bases that significantly increase the likelihood of lactam hydrolysis and other side reactions.[8] Should only be considered if all other, milder bases fail. |
| Fluorides | KF, CsF | ~3.2 | Mild option. Useful for substrates with extremely base-labile functional groups.[7][15] The fluoride ion's unique role in activating boron may offer an advantage, but the reaction rate can be slower. |
| Organic Amines | Et₃N (TEA), DIPEA | ~10.7 | Not recommended. Generally provide lower yields in aryl-aryl couplings compared to inorganic bases.[3][12] Can promote dehalogenation of the halide partner. |
Experimental Protocol: Systematic Base Screening
To empirically determine the optimal base, a parallel screening experiment is the most efficient and reliable approach. This protocol is designed to test four leading base candidates while keeping all other reaction parameters constant.
Figure 2: Workflow for the parallel screening of bases to optimize the Suzuki-Miyaura reaction.
Materials & Reagents:
-
(3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazin-6-yl)boronic acid (1.2 equiv.)
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Bases to be screened: K₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.0 equiv. each)
-
Solvent: 1,4-Dioxane and Degassed H₂O (e.g., 4:1 v/v)
-
Reaction vials with stir bars and septa
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Screening Protocol:
-
Preparation: In each of four labeled reaction vials, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) and (3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazin-6-yl)boronic acid (0.12 mmol, 1.2 equiv).
-
Base Addition: To each vial, add one of the selected bases (0.2 mmol, 2.0 equiv):
-
Vial 1: K₂CO₃
-
Vial 2: Cs₂CO₃
-
Vial 3: K₃PO₄
-
Vial 4: KF
-
-
Catalyst/Ligand Addition: Add the palladium catalyst (0.002 mmol, 2 mol%) and the ligand (0.004 mmol, 4 mol%) to each vial.
-
Solvent Addition: Add the solvent system (e.g., 1.0 mL of 4:1 Dioxane/H₂O) to each vial.
-
Inerting: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at 90-100 °C and stir vigorously.
-
Monitoring: After set time points (e.g., 1, 4, and 16 hours), carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the conversion to product and the formation of any byproducts (e.g., protodeboronated starting material).
-
Analysis: Compare the results from the four reactions. The optimal base is the one that provides the highest conversion to the desired product in the shortest time with the minimal formation of side products.
Recommended Protocol for Preparative Scale
Based on extensive literature for substrates with similar sensitivities, potassium phosphate (K₃PO₄) is often the superior choice. It provides sufficient basicity for efficient catalysis while minimizing hydrolytic side reactions. The following protocol represents a robust starting point for a preparative scale synthesis.
Materials:
-
Aryl Halide (1.0 mmol, 1 equiv.)
-
(3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazin-6-yl)boronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Degassed H₂O (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]
-
Add the dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature too low. | 1. Use a pre-catalyst or ensure Pd(0) is formed; degas thoroughly.[9] 2. Switch to a stronger base from the screen (e.g., from K₂CO₃ to K₃PO₄). 3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong or conditions are too harsh. 2. Excess water in the reaction. | 1. Switch to a milder base (e.g., KF or K₂CO₃). 2. Try anhydrous conditions (e.g., K₃PO₄ in dry dioxane or THF).[9] Consider converting the boronic acid to a more stable pinacol ester.[10] |
| Lactam Ring Hydrolysis | 1. Use of a strong, nucleophilic base (e.g., NaOH, KOH). | 1. Strictly avoid hydroxide bases. Use K₃PO₄ or K₂CO₃. If hydrolysis persists, use the milder KF. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Pd(II) species initiating homocoupling. | 1. Ensure meticulous degassing of solvents and inerting of the reaction vessel.[1][9] 2. Use a Pd(0) source directly or a pre-catalyst that rapidly generates Pd(0). |
| Dehalogenation of Aryl Halide | 1. Base or solvent acting as a hydride source. 2. Inefficient reductive elimination. | 1. Avoid organic amine bases.[11] 2. Screen for a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to promote the desired reductive elimination.[11] |
Conclusion
The rational selection of a base is fundamental to the success of the Suzuki-Miyaura coupling, particularly when employing functionalized substrates like (3-Oxo-3,4-dihydro-2H-benzo[b][3][4]oxazin-6-yl)boronic acid. While theoretical considerations point towards bases like K₃PO₄ as an ideal starting point due to its balance of strength and non-nucleophilicity, a systematic experimental screen remains the most definitive method for optimization. By understanding the mechanistic role of the base and the chemical sensitivities of the substrate, researchers can efficiently navigate the complexities of this powerful reaction to achieve high yields of desired products, accelerating discovery in pharmaceutical and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Reagent: Application Notes for the Synthesis of Bioactive Molecules Using (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Introduction: The Benzoxazinone Scaffold and the Power of Boronic Acids
In the landscape of modern medicinal chemistry, the 1,4-benzoxazin-3-one core is a privileged scaffold, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The strategic functionalization of this heterocyclic system is paramount to modulating its pharmacological profile and developing novel therapeutic agents.
Arylboronic acids have emerged as indispensable tools in the synthetic chemist's arsenal, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[3][4] The stability, low toxicity, and broad functional group tolerance of boronic acids make them ideal reagents for late-stage diversification in drug discovery programs.[3][5]
This application note provides a detailed guide to the use of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid , a key building block for introducing the benzoxazinone motif into target molecules. We will explore its properties, provide a comprehensive, field-tested protocol for its application in Suzuki-Miyaura coupling, and discuss its potential in the synthesis of bioactive molecules, with a particular focus on the development of PARP inhibitors.
Physicochemical Properties and Handling of the Reagent
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a stable, solid material that can be handled under normal laboratory conditions. However, as with all boronic acids, it is prudent to be aware of its potential to form cyclic anhydrides (boroxines) upon dehydration. While this equilibrium is often reversible in the presence of water, consistent reagent quality is best maintained by proper storage.
| Property | Value | Source |
| CAS Number | 1246765-28-5 | [6] |
| Molecular Formula | C₈H₈BNO₄ | [7] |
| Molecular Weight | 192.97 g/mol | [7] |
| Appearance | White to off-white solid | Generic Material Property |
| Storage | Inert atmosphere, 2-8°C | [7] |
Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is classified as an irritant, with hazard statements H302, H315, H319, H332, and H335.[7]
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary application of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures. This reaction is central to the synthesis of numerous pharmacologically relevant molecules.[4]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol: Synthesis of a Biaryl Benzoxazinone Derivative
This protocol details a general procedure for the Suzuki-Miyaura coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid with a generic aryl bromide.
Materials:
-
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe. The solvent mixture should be degassed by bubbling with an inert gas for at least 20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl benzoxazinone.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a clinically validated strategy for cancer therapy, particularly in patients with BRCA mutations.[7][8] Many potent PARP inhibitors feature a phthalazinone or a similar bicyclic lactam core. The benzoxazinone scaffold present in our title boronic acid serves as a valuable bioisostere for these structures.[9]
The use of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid allows for the modular synthesis of novel PARP inhibitors. For instance, it can be coupled with various functionalized aryl or heteroaryl halides to explore structure-activity relationships (SAR) around the core scaffold. This approach enables the rapid generation of libraries of analogues for biological screening.
Conclusion and Future Outlook
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a versatile and highly valuable reagent for the synthesis of bioactive molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into a wide array of biaryl compounds containing the pharmacologically significant benzoxazinone moiety. The detailed protocol provided herein offers a solid foundation for researchers to employ this building block in their synthetic campaigns, particularly in the pursuit of novel therapeutics such as PARP inhibitors. The continued exploration of this and similar functionalized boronic acids will undoubtedly fuel further innovation in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Substituted Benzoxazines via Suzuki Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Benzoxazine Scaffold
Benzoxazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, bicyclic structure serves as a valuable scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological activities. Furthermore, the ability to introduce diverse substituents onto the benzoxazine core allows for the fine-tuning of their physicochemical and pharmacological properties. This molecular design flexibility is crucial in the hit-to-lead and lead optimization stages of drug discovery. Traditional methods for benzoxazine synthesis, however, can be limited in scope and functional group tolerance. The advent of modern cross-coupling methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of highly functionalized benzoxazine derivatives.
This application note provides a comprehensive guide to the preparation of substituted benzoxazines utilizing the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organohalide or triflate.[1][2][3] Its discovery earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry and it has since become one of the most widely used reactions in organic synthesis.[1] The reaction's popularity stems from its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[4] Furthermore, the boronic acid reagents and their byproducts are generally non-toxic and environmentally benign, making it a preferred method in both academic and industrial settings.[2][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (in our case, a halo-substituted benzoxazine) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square-planar Pd(II) intermediate.[2] The reactivity of the halide in this step generally follows the trend I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond in the product (the substituted benzoxazine). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a halo-substituted benzoxazine with an arylboronic acid. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
Halo-substituted benzoxazine: The electrophilic coupling partner. The synthesis of this precursor is substrate-dependent and not covered in this protocol.
-
Arylboronic acid: The nucleophilic coupling partner. A wide variety of boronic acids are commercially available. Alternatively, they can be synthesized from the corresponding aryl halide via lithiation or Grignard formation followed by reaction with a trialkyl borate.[5][7]
-
Palladium catalyst: A Pd(0) or Pd(II) source. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.
-
Ligand: Often required to stabilize the palladium catalyst and facilitate the reaction. Common phosphine ligands include PPh₃, P(t-Bu)₃, or more specialized Buchwald-type ligands like SPhos.[8][9]
-
Base: Essential for the activation of the boronic acid. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.
-
Solvent: Anhydrous, degassed solvent. Common choices include toluene, dioxane, DMF, or a mixture thereof.[8][10]
Representative Protocol: Synthesis of 6-phenyl-5H-benzo[a]phenoxazin-5-one
This protocol is adapted from literature procedures for the synthesis of related structures.[8][9][11]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-chloro-5H-benzo[a]phenoxazin-5-one (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the Schlenk flask.
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Add the anhydrous, degassed solvent (e.g., toluene or a DMF/toluene mixture) via syringe.[8][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9][10]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Figure 2: General experimental workflow for Suzuki cross-coupling.
Key Parameters and Optimization
The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful selection of several key parameters. Understanding the role of each component is crucial for troubleshooting and optimizing the reaction for a specific substrate pair.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source that is widely used.[6][8] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. Electron-rich and bulky phosphine ligands are often necessary for coupling less reactive chlorides.[1][4] For challenging couplings, specialized ligands like SPhos have shown excellent performance.[8][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | The base is crucial for activating the boronic acid to facilitate transmetalation.[6] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is a strong base that is often effective, while K₂CO₃ is a milder option.[8][10] Aqueous base is often used to aid in the dissolution of the base and the formation of the boronate species. |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile, Water mixtures | The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF can accelerate the reaction but may be more difficult to remove. Toluene and dioxane are common choices. Often, a mixture of solvents provides the best results.[8][10] A small amount of water is often beneficial.[1] |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the coupling partners. Aryl bromides and iodides can often be coupled at lower temperatures, while less reactive aryl chlorides typically require higher temperatures.[1] |
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to an inactive catalyst, insufficient heating, or an inappropriate choice of base or ligand. Ensure all reagents are pure and the solvent is anhydrous and degassed. Consider screening different ligands and bases.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[12] It can be minimized by using a less aqueous solvent system, a stronger base, or by using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the organohalide can occur. This is often a sign of catalyst decomposition or inappropriate reaction conditions. Adjusting the ligand-to-palladium ratio can sometimes mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of substituted benzoxazines. Its broad functional group tolerance, mild reaction conditions, and the ready availability of starting materials make it a highly attractive method for generating diverse libraries of benzoxazine derivatives for applications in drug discovery and materials science. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this powerful transformation to achieve their synthetic goals.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. afribary.com [afribary.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Chan-Lam coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
An In-Depth Guide to the Chan-Lam Coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the application of the Chan-Lam cross-coupling reaction using (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. The Chan-Lam coupling is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a milder and often more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols for both N-arylation and O-arylation, mechanistic insights, optimization strategies, and troubleshooting advice. The core focus is on leveraging the benzoxazinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4][5] By providing a robust and reproducible methodology, this guide aims to facilitate the synthesis of novel benzoxazinone derivatives for screening and development in pharmaceutical research.
Mechanistic Principles and Key Reaction Parameters
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of aryl-nitrogen and aryl-oxygen bonds by reacting an arylboronic acid with an amine or alcohol.[2] Unlike many cross-coupling reactions that require stringent anhydrous and anaerobic conditions, the Chan-Lam reaction is notable for its tolerance to air and moisture, often proceeding smoothly at room temperature.[1][6]
The catalytic cycle, while subject to ongoing research, is generally understood to proceed through the key steps outlined below. The reaction is initiated by the interaction of the boronic acid with a Copper(II) salt, typically Cu(OAc)₂. A base facilitates the deprotonation of the nucleophile (amine or alcohol), which then coordinates to the copper center. A critical Cu(III) intermediate is formed, which undergoes reductive elimination to forge the desired C-N or C-O bond and release a Cu(I) species.[2][7] Atmospheric oxygen plays a crucial role in regenerating the active Cu(II) catalyst from the Cu(I) state, thus completing the catalytic cycle.[1][7]
Critical Parameters for Success:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst. Other sources like Cu(OTf)₂ and CuCl₂ can also be effective and may be screened during optimization.[7]
-
Base: A base is often required to facilitate the coupling. Pyridine is a classic choice, serving as both a base and a ligand. Other bases such as triethylamine (Et₃N), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) can be employed depending on the nucleophilicity and steric hindrance of the substrates.[7][8]
-
Solvent: Dichloromethane (DCM) is a versatile solvent for these reactions. Other options include methanol (MeOH), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of solvent can significantly impact reaction rate and yield.[7][9]
-
Atmosphere: One of the primary advantages of this reaction is its compatibility with an open-flask setup, utilizing atmospheric oxygen as the terminal oxidant.[6][8] In cases of sensitive substrates or significant side reactions, conducting the reaction under an oxygen balloon or in a sealed vessel with an air headspace may be beneficial.
Protocol 1: N-Arylation of Amines
This protocol details the coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid with a primary or secondary amine. Aniline is used here as a representative example.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Purity | Notes |
| (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid | 1246765-28-5 | 193.97 | >95% | Key substrate. Store desiccated. |
| Aniline | 62-53-3 | 93.13 | >99% | Purify by distillation if necessary. |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | >98% | Anhydrous form is preferred. |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99% | Serves as base and ligand. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Reaction solvent. |
| Celite® 545 | 61790-53-2 | N/A | N/A | For filtration of copper salts. |
| Silica Gel | 7631-86-9 | N/A | 230-400 mesh | For column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 25 mL round-bottom flask or a screw-cap vial equipped with a magnetic stir bar, add (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (1.0 equiv., e.g., 100 mg, 0.516 mmol).
-
Reagent Addition: Add copper(II) acetate (1.0 equiv., 94 mg, 0.516 mmol), followed by the amine coupling partner, aniline (1.2 equiv., 57 µL, 0.619 mmol).
-
Scientist's Note: While catalytic copper is often sufficient, using stoichiometric copper can drive the reaction to completion more reliably, especially during initial trials.[1] A slight excess of the amine partner helps to consume the boronic acid fully.
-
-
Solvent and Base: Add anhydrous dichloromethane (DCM, ~0.1 M concentration, ~5 mL) followed by pyridine (2.0 equiv., 83 µL, 1.03 mmol).
-
Reaction Execution: Leave the flask open to the atmosphere (or cap loosely) and stir vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM (10 mL). Filter the suspension through a pad of Celite® to remove the insoluble copper salts, washing the pad with additional DCM (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 10 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: O-Arylation of Phenols
This protocol outlines the coupling of the same boronic acid with a phenolic partner. Phenol is used as the representative substrate.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Purity | Notes |
| (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid | 1246765-28-5 | 193.97 | >95% | Key substrate. Store desiccated. |
| Phenol | 108-95-2 | 94.11 | >99% | Solid at room temperature. |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | >98% | Anhydrous form is preferred. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99% | Base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Reaction solvent. |
| 4Å Molecular Sieves | N/A | N/A | N/A | Optional, to ensure anhydrous conditions. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar and powdered 4Å molecular sieves (~200 mg), add (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (1.2 equiv., e.g., 120 mg, 0.619 mmol).
-
Scientist's Note: O-Arylation can sometimes be lower yielding than N-arylation. Using a slight excess of the boronic acid can be advantageous.[10] The use of molecular sieves helps to sequester any trace water, which can promote competing protodeboronation.
-
-
Reagent Addition: Add phenol (1.0 equiv., 48 mg, 0.516 mmol) and copper(II) acetate (1.5 equiv., 141 mg, 0.774 mmol).
-
Solvent and Base: Add anhydrous DCM (~5 mL) followed by triethylamine (2.0 equiv., 144 µL, 1.03 mmol).
-
Reaction Execution: Cap the flask with a rubber septum pierced with a needle connected to a balloon filled with air or oxygen to maintain a positive pressure of an oxidative atmosphere. Stir vigorously at room temperature. Gentle heating (30-40 °C) may be required for less reactive phenols.
-
Monitoring, Workup, Purification, and Characterization: Follow steps 5-10 from the N-Arylation protocol above. The workup will be similar, though the acidic wash may be omitted if a non-basic ligand/base like Et₃N is used.
Optimization and Troubleshooting
Even robust protocols can require optimization for different substrates. The following workflow and table provide guidance for systematically improving reaction outcomes.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Poor quality of boronic acid.2. Deactivated catalyst.3. Nucleophile is too sterically hindered or electron-poor. | 1. Use fresh boronic acid or its pinacol ester equivalent.[11]2. Use a fresh bottle of Cu(OAc)₂.3. Increase reaction temperature (up to 80 °C). Screen a stronger base (e.g., K₃PO₄). |
| Protodeboronation of ArB(OH)₂ | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Add activated 4Å molecular sieves to the reaction mixture. Consider using the corresponding boronic acid pinacol ester. |
| Homocoupling of ArB(OH)₂ | Reaction conditions favoring Ar-Ar coupling. | Lower the reaction temperature. Screen different ligands/bases; pyridine is often effective at minimizing this side reaction. Ensure efficient stirring.[7] |
| Difficult Purification | Close polarity of starting material and product. Persistent copper contamination. | Optimize the chromatography eluent system using TLC. For copper removal, try filtering the crude product through a small plug of silica gel with a more polar solvent (e.g., 10% MeOH in DCM) before full purification. |
Conclusion
The Chan-Lam coupling provides an exceptionally valuable tool for the functionalization of the (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) scaffold. The protocols detailed herein offer a reliable and robust starting point for the synthesis of diverse libraries of N- and O-arylated derivatives. Key advantages include mild, open-flask conditions and the use of an inexpensive and abundant copper catalyst.[6][12] By understanding the core mechanism and employing systematic optimization, researchers can efficiently generate novel molecules with high potential for application in medicinal chemistry and drug discovery programs.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Topic: Applications of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in Materials Science
Topic: Applications of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid is an emergent bifunctional molecule poised to make significant contributions to materials science. Its unique structure, which marries a rigid benzoxazine heterocycle with a chemically versatile boronic acid moiety, offers a compelling platform for the rational design of advanced functional materials. This guide provides a comprehensive overview of its potential applications, focusing on polymer chemistry, sensing, and organic electronics. Detailed, field-proven protocols are presented to facilitate the exploration of this promising compound in a laboratory setting.
Introduction: A Molecule of Strategic Importance
The scientific appeal of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid lies in the synergistic interplay between its two key components:
-
The Benzoxazine Core: This heterocyclic system provides structural rigidity, thermal stability, and favorable electronic properties. The inherent characteristics of polybenzoxazines, such as low water absorption and near-zero shrinkage upon curing, make them a superior class of phenolic resins[3][4]. These attributes are conferred upon materials incorporating the benzoxazine motif.
-
The Boronic Acid Group: This functional group is a linchpin of modern organic synthesis and materials science. It is renowned for its ability to form reversible covalent bonds with diols, a feature extensively exploited in saccharide sensing[1][5][6]. Furthermore, it is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds[7].
This duality makes it a valuable building block for creating materials with tailored optical, electronic, and responsive properties.
Core Applications in Materials Science
Advanced Polymers: A Versatile Architectural Element
The dual functionality of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid allows for its integration into polymeric structures through two primary strategies:
-
As a Monomer in Suzuki-Miyaura Polycondensation: This compound can serve as an "AA" type monomer in polycondensation reactions with "BB" type dihaloaromatic comonomers. The resulting conjugated polymers are of significant interest for applications in organic electronics. The incorporation of the benzoxazine unit can enhance the thermal stability and processability of these materials. The Suzuki-Miyaura reaction is a robust and widely used method for polymer synthesis, though challenges such as protodeboronation must be managed[8][9].
-
As a Modifier for Polybenzoxazines: The boronic acid moiety can be used to impart additional functionality to polybenzoxazine networks. Research has shown that aromatic boronic acids can be incorporated into polybenzoxazine structures to enhance their thermal characteristics[3]. Furthermore, post-polymerization modification of polybenzoxazines with boronic acids has been demonstrated, opening avenues for creating functional surfaces and materials[10][11].
Fluorescent Sensors: Leveraging Molecular Recognition
The boronic acid group's affinity for diols makes this molecule a prime candidate for developing fluorescent sensors, particularly for biologically relevant saccharides like glucose[5][6][12].
-
Mechanism of Action: The interaction between the boronic acid and a diol, such as glucose, forms a cyclic boronate ester. This binding event alters the electronic environment of the molecule, leading to a detectable change in its fluorescence properties (e.g., intensity or emission wavelength)[1][12]. The benzoxazine core can act as the fluorophore in such a system.
-
Significance: The development of reliable and non-invasive glucose sensors is a major goal in diabetes management. Boronic acid-based fluorescent sensors offer a promising avenue for achieving this, with affinities that are relevant to physiological glucose concentrations[12].
Detailed Application Notes and Protocols
Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polycondensation
Objective: To synthesize a π-conjugated copolymer for potential applications in organic electronics, using (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid as a key monomer.
Materials:
-
(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like a Buchwald palladacycle)[13]
-
Base (e.g., aqueous K₂CO₃ solution)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Degassed solvents (e.g., Toluene, THF)
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Polycondensation Workflow.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine equimolar amounts of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid and the dibromo-comonomer. Add the palladium catalyst (1-2 mol%) and the phase-transfer catalyst.
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed toluene and aqueous K₂CO₃ solution via syringe.
-
Polymerization: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Reactions are typically run for 24-72 hours. While water can promote the Suzuki-Miyaura coupling, it can also lead to side reactions like deboronation, so conditions should be optimized[14].
-
Workup: After cooling to room temperature, end-cap the polymer by adding a small amount of phenylboronic acid or bromobenzene and stirring for a few hours. Dilute the mixture with toluene and wash with water and brine.
-
Purification: Precipitate the polymer by adding the concentrated organic solution dropwise into a large volume of a non-solvent like methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under high vacuum.
Expected Data:
| Parameter | Expected Result |
| Appearance | A colored, fibrous solid |
| Solubility | Soluble in common organic solvents (THF, chloroform, etc.) |
| Number-Average Molecular Weight (Mₙ) | 10–100 kDa (by GPC vs. polystyrene standards) |
| Polydispersity Index (PDI) | 1.5–3.0 |
Protocol 2: A Fluorescent Assay for Saccharide Detection
Objective: To evaluate the efficacy of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid as a fluorescent sensor for glucose.
Materials:
-
(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-Glucose
-
Fluorometer and quartz cuvettes
Experimental Workflow Diagram:
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-curing modification of polybenzoxazines with boronic acids - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid in the Synthesis of Kinase Inhibitors
Application Notes and Protocols for the Use of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazine Moiety as a Privileged Scaffold in Kinase Inhibition
The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[1] The 2H-benzo[b][2][3]oxazin-3(4H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its rigid, bicyclic nature and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[4] This core is a feature in a range of inhibitors targeting kinases such as Phosphoinositide 3-kinases (PI3Ks) and Janus kinases (JAKs).[5][6]
(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid is a key synthetic intermediate that allows for the facile introduction of this valuable benzoxazine moiety into target molecules. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, which enables the formation of a carbon-carbon bond between the benzoxazine core and various aryl or heteroaryl halides.[7] This application note provides a detailed guide to the use of this boronic acid in the synthesis of kinase inhibitors, including a comprehensive protocol, mechanistic insights, and key experimental considerations.
Chemical Properties and Handling
(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid (CAS No. 1246765-28-5) is a stable, solid compound that is amenable to standard laboratory handling procedures.[3][8] However, as with all boronic acids, care should be taken to minimize exposure to excessive moisture and strong oxidizing agents to prevent degradation.
Table 1: Physicochemical Properties of (3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid
| Property | Value |
| Molecular Formula | C₈H₈BNO₄ |
| Molecular Weight | 192.97 g/mol |
| Appearance | Off-white to white solid |
| Storage | Store at 2-8°C under an inert atmosphere |
For safety and handling information, always consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][9]
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide.[7] It is a powerful tool in medicinal chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[10] In the context of kinase inhibitor synthesis, this reaction is typically used to couple the (3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid with a halogenated heterocyclic core that serves as the "hinge-binding" region of the inhibitor.
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a kinase inhibitor precursor.
Detailed Protocol: Synthesis of a 6-(Pyridin-2-yl)-2H-benzo[b][1][2]oxazin-3(4H)-one Precursor
This protocol describes a representative Suzuki-Miyaura coupling reaction between (3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid and 2-bromopyridine to synthesize a core structure found in various kinase inhibitors. The conditions are adapted from established procedures for similar couplings.
Materials and Reagents:
-
(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid
-
2-Bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add (3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid (1.2 equivalents).
-
Add 2-bromopyridine (1.0 equivalent).
-
Add sodium carbonate (2.0-3.0 equivalents).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent (2-bromopyridine).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(pyridin-2-yl)-2H-benzo[b][2][3]oxazin-3(4H)-one.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and stability. Other palladium catalysts with phosphine ligands can also be employed.
-
Base: An aqueous base, such as sodium or potassium carbonate, is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A mixture of an ethereal solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in the Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; Insufficiently anhydrous/degassed solvents; Inappropriate base or temperature. | Use a fresh batch of catalyst; Ensure solvents are properly dried and degassed; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and reaction temperatures. |
| Protodeboronation | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use the minimum required amount of water; Ensure the reaction is not overly acidic; Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of boronic acid | Presence of oxygen; Certain catalyst/ligand combinations. | Thoroughly degas the reaction mixture; Screen different palladium catalysts and ligands. |
| Difficult purification | Formation of byproducts; Unreacted starting materials. | Optimize reaction conditions to maximize conversion; Employ different chromatographic techniques (e.g., reverse-phase chromatography). |
Conclusion
(3-Oxo-3,4-dihydro-2H-benzo[b][2][3]oxazin-6-yl)boronic acid is a highly valuable building block for the synthesis of kinase inhibitors. Its effective use in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of molecules containing the privileged benzoxazine scaffold. By following the detailed protocol and considering the mechanistic principles outlined in these application notes, researchers can reliably incorporate this key structural motif into their drug discovery programs, paving the way for the development of novel and potent kinase inhibitors.
References
- 1. WO2023154282A1 - Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications - Google Patents [patents.google.com]
- 2. WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture - Google Patents [patents.google.com]
- 3. Benzoxazepin PI3K inhibitor compounds and methods of use - Patent US-9198918-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8343955B2 - Benzoxazepin PI3K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of the Benzoxazine Core via Palladium-Catalyzed Borylation and Cross-Coupling
Abstract
The benzoxazine ring system is a privileged scaffold in medicinal chemistry and a foundational component in advanced polymer science. Its derivatization is key to unlocking novel therapeutic agents and high-performance materials. This guide provides a comprehensive technical overview and detailed protocols for the strategic functionalization of the benzoxazine core, focusing on a powerful two-step sequence: the Miyaura borylation of a halo-benzoxazine followed by a Suzuki-Miyaura cross-coupling reaction. This methodology offers a versatile and efficient pathway to novel C-C bond formations on the benzoxazine framework, enabling access to a vast chemical space for drug discovery and material design professionals.
Introduction: The Rationale for Benzoxazine Derivatization
The 1,3-benzoxazine moiety is a cornerstone in various scientific fields due to its unique combination of chemical stability and biological activity. In medicinal chemistry, benzoxazine derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] In material science, polybenzoxazines are valued for their exceptional thermal stability, low water absorption, and flame retardant properties.[2]
The ability to precisely modify the benzoxazine core is paramount for tuning these properties. Direct functionalization can be challenging; however, a robust strategy involves the introduction of a halogen onto the aromatic ring of the benzoxazine, which then serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Among these, the palladium-catalyzed Suzuki-Miyaura coupling is preeminent due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[3]
This guide details the critical intermediate step—the conversion of a halo-benzoxazine into its corresponding boronic acid pinacol ester via the Miyaura borylation—and its subsequent use in Suzuki-Miyaura cross-coupling to generate novel, functionalized benzoxazine analogues.
Overall Synthetic Workflow
The derivatization strategy is a sequential, two-step process that transforms a readily accessible halo-benzoxazine into a more complex, functionalized target molecule. This workflow provides a reliable platform for generating libraries of analogues for structure-activity relationship (SAR) studies.
Figure 1: General workflow for benzoxazine derivatization.
Part A: Synthesis of Benzoxazine Boronic Ester via Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into aryl boronic esters, which are stable, versatile intermediates for subsequent cross-coupling reactions.[4][5] The use of bis(pinacolato)diboron (B₂pin₂) is common, yielding a stable pinacol ester that can often be purified by chromatography and stored.[4]
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are often used, as they are air-stable and are reduced in situ to the active Pd(0) species. The bulky dppf ligand facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A weak base, typically potassium acetate (KOAc), is crucial. Its role is not to activate the boronic acid (as in Suzuki coupling) but to facilitate the transmetalation step involving the palladium alkoxide intermediate.[6] Using a strong base can promote a competitive Suzuki-Miyaura reaction between the newly formed boronic ester and the starting aryl halide, leading to undesired homo-coupling byproducts.[7]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or DMSO are preferred to ensure solubility of the reagents and to prevent hydrolysis of the diboron reagent. Rigorous exclusion of oxygen is necessary to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 1: Miyaura Borylation of a Halo-Benzoxazine (Representative)
This is a general protocol adapted from established methods for aryl halides and should be optimized for specific benzoxazine substrates.
Materials:
-
6-Bromo-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (or other halo-benzoxazine) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Acetate (KOAc), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add the halo-benzoxazine (e.g., 290 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), and anhydrous potassium acetate (294 mg, 3.0 mmol).
-
Add a magnetic stir bar. Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography.
Purification Insight: Aryl pinacol esters can be susceptible to hydrolysis or strong adsorption on standard silica gel.[8][9] To mitigate this, consider the following:
-
Use silica gel that has been de-activated by treatment with a non-nucleophilic base like triethylamine (e.g., eluent containing 0.5-1% Et₃N).
-
Alternatively, impregnating the silica gel with boric acid has been shown to suppress over-adsorption and improve recovery.[8]
-
Perform chromatography quickly with anhydrous solvents.
Part B: Suzuki-Miyaura Cross-Coupling of Benzoxazine Boronic Ester
With the benzoxazine boronic ester in hand, the final derivatization can be achieved via Suzuki-Miyaura cross-coupling. This reaction couples the boronic ester with a second aryl or heteroaryl halide (or triflate) to form a new C-C bond.
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) source is again required. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common choice. It requires an ancillary phosphine ligand to form the active catalytic species. Bulky, electron-rich biarylphosphine ligands like SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective, as they promote the oxidative addition of the aryl halide and stabilize the catalytic intermediates.[1][10]
-
Base: A stronger base than in the borylation step is required. Aqueous potassium phosphate (K₃PO₄) or potassium/cesium carbonate is necessary to activate the boronic ester, forming a more nucleophilic boronate species ("ate complex") that facilitates the key transmetalation step with the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvents is critical to prevent catalyst oxidation.
Protocol 2: Suzuki-Miyaura Coupling with a Benzoxazine Boronic Ester
This protocol is adapted from a successful coupling performed on a structurally related chloro-benzo[a]phenoxazine system and serves as an excellent starting point.[1][10]
Materials:
-
Benzoxazine boronic ester (from Part A) (1.0 equiv)
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)
-
SPhos (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄), aqueous solution (2 M) or solid (3.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add the benzoxazine boronic ester (e.g., 337 mg, 1.0 mmol), the aryl halide (e.g., 189 mg, 1.2 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and SPhos (33 mg, 0.08 mmol).
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) followed by aqueous 2M K₃PO₄ (1.5 mL, 3.0 mmol). If using solid K₃PO₄ (637 mg, 3.0 mmol), add degassed water (1 mL) separately.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation & Troubleshooting
Successful derivatization requires careful optimization. The following tables summarize typical reaction parameters and common troubleshooting strategies.
Table 1: Representative Reaction Conditions
| Step | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Borylation | PdCl₂(dppf) (3%) | - | KOAc (3.0) | Dioxane | 80-90 | 8-24 |
| Suzuki | Pd₂(dba)₃ (2%) | SPhos (8%) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 4-12 |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion (Borylation) | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere technique (degas solvents, use Schlenk line). Use a fresh batch of catalyst. |
| Poor quality diboron reagent | Verify the purity of B₂pin₂. Store under inert gas. | |
| Insufficient temperature | Increase temperature in 10 °C increments (up to ~110 °C). | |
| Low/No Conversion (Suzuki) | Inactive catalyst | As above. Consider using a more robust pre-catalyst (e.g., XPhos Pd G3). |
| Insufficient base strength/solubility | Switch to a stronger base (e.g., Cs₂CO₃). Ensure vigorous stirring to mix phases. | |
| Catalyst inhibition by N-heterocycle | The nitrogen on the benzoxazine or coupling partner can coordinate to Pd. Increase ligand loading (e.g., L:Pd ratio of 4:1) to favor the desired catalytic cycle. | |
| Protodeboronation (Loss of Boronic Ester) | Presence of water/acid | Use anhydrous solvents and reagents for borylation. For Suzuki, minimize reaction time. Consider using more stable boronic esters (e.g., MIDA boronates) if protodeboronation is severe. |
| Homo-coupling (Ar-Ar) | Base is too strong in borylation step | Use only weak bases like KOAc for the borylation reaction. |
| Active catalyst remaining during workup | Ensure the reaction is fully quenched or filter through Celite® before concentrating. |
Conclusion
The sequential Miyaura borylation and Suzuki-Miyaura cross-coupling represents a cornerstone strategy for the advanced functionalization of the benzoxazine scaffold. By converting a halo-benzoxazine into a versatile boronic ester intermediate, researchers can access a vast and diverse range of C-C coupled products. The protocols and insights provided herein offer a robust framework for scientists in drug discovery and materials development to synthesize novel benzoxazine derivatives, enabling the systematic exploration of their chemical and biological properties. Careful attention to reaction conditions, particularly the choice of base and the maintenance of an inert atmosphere, is critical for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Streamlining Drug Discovery with One-Pot Synthesis Involving (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Introduction: The Strategic Importance of the Benzoxazinone Scaffold and Boronic Acids in Medicinal Chemistry
The 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged scaffold in modern drug discovery, forming the structural basis for a range of therapeutic agents. Molecules incorporating this heterocyclic system have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The inherent structural rigidity and defined stereochemistry of the benzoxazinone ring system allow for precise presentation of pharmacophoric features, making it an attractive template for the design of novel therapeutics.
Parallel to the rise of privileged scaffolds, the use of organoboron compounds, particularly boronic acids, has revolutionized carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[4][5] Their stability, low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have established them as indispensable tools for medicinal chemists.[3] The convergence of these two powerful motifs—the benzoxazinone scaffold and the boronic acid functional group—in the form of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid presents a unique opportunity for the rapid and efficient generation of diverse molecular libraries for drug screening and lead optimization.
This guide provides an in-depth exploration of a one-pot synthetic strategy involving (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
The Power of One-Pot Reactions: A Paradigm Shift in Synthetic Efficiency
Traditional multi-step synthetic sequences often involve the isolation and purification of intermediates at each stage. This approach, while robust, is time-consuming, resource-intensive, and can lead to significant reductions in overall yield. One-pot reactions, in contrast, involve the sequential transformation of a starting material through multiple reaction steps in a single reaction vessel, without the isolation of intermediates.[6][7] This strategy offers numerous advantages:
-
Enhanced Efficiency: By eliminating the need for multiple work-ups and purifications, one-pot reactions significantly shorten the overall synthesis time.
-
Improved Yields: Avoiding losses associated with intermediate isolation often leads to higher overall yields of the final product.
-
Reduced Waste: The consolidation of reaction steps minimizes solvent and reagent consumption, aligning with the principles of green chemistry.
-
Increased Atom Economy: More of the atoms from the starting materials are incorporated into the final product, reducing waste.
The one-pot Suzuki-Miyaura reaction, in particular, has emerged as a powerful tool for the rapid construction of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[6][7][8]
Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The catalytic cycle, illustrated below, is a well-established sequence of elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base, forming a boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid with an Aryl Halide
This protocol provides a general procedure for the one-pot Suzuki-Miyaura cross-coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid with a representative aryl bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid | 1256345-45-6 | 193.00 | 1.2 | 1.2 |
| 4-Bromotoluene | 106-38-7 | 171.04 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (231.6 mg, 1.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Rationale: The use of a slight excess of the boronic acid (1.2 equivalents) helps to ensure complete consumption of the aryl halide. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation. Tetrakis(triphenylphosphine)palladium(0) is a widely used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[7]
-
-
Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Rationale: The presence of water is often beneficial in Suzuki-Miyaura reactions as it helps to dissolve the base and can facilitate the transmetalation step. Degassing is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: After degassing, place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle forward at a reasonable rate. The optimal reaction time will vary depending on the specific substrates used and should be determined empirically.
-
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: The aqueous work-up removes the inorganic salts and any water-soluble byproducts. Column chromatography is a standard method for purifying the final product to a high degree of purity.
-
Expected Outcome
The reaction is expected to yield the desired biaryl product, 6-(p-tolyl)-2H-benzo[b][1][2]oxazin-3(4H)-one, in good to excellent yield (typically 70-95%), depending on the purity of the starting materials and the careful execution of the protocol.
Workflow Visualization
Figure 2. Experimental workflow for the one-pot Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider the following:
-
Catalyst Deactivation: Ensure thorough degassing to prevent oxidation of the palladium catalyst. The use of fresh, high-purity catalyst is also recommended.
-
Inefficient Transmetalation: The choice of base can be critical. If potassium carbonate is ineffective, other bases such as cesium carbonate or potassium phosphate can be screened.
-
Substrate Reactivity: Aryl bromides are generally more reactive than aryl chlorides. For less reactive aryl halides, a more active catalyst system (e.g., one employing bulky phosphine ligands like XPhos) may be required.[9]
-
-
Side Reactions: The formation of homocoupled byproducts (Ar¹-Ar¹ and Ar²-Ar²) can sometimes be observed. This can be minimized by carefully controlling the reaction stoichiometry and ensuring an inert atmosphere.
Conclusion and Future Outlook
The one-pot Suzuki-Miyaura cross-coupling reaction involving (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a highly efficient and versatile method for the synthesis of novel benzoxazinone-containing biaryl structures. This approach provides a streamlined pathway for the generation of compound libraries for drug discovery, saving time, and resources. The principles and protocols outlined in this guide can be adapted to a wide range of aryl and heteroaryl halides, enabling the exploration of vast chemical space around the privileged benzoxazinone scaffold. As the demand for novel therapeutic agents continues to grow, the strategic implementation of one-pot synthetic methodologies will undoubtedly play an increasingly vital role in accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid derivatives
An Application Guide for the Scalable Synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the scale-up synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid and its derivatives. These compounds are valuable intermediates in pharmaceutical research, serving as crucial building blocks for complex molecules in drug discovery programs.[1] The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing robust, scalable, and safe methodologies. We will detail a palladium-catalyzed Miyaura borylation approach, advanced purification strategies using N-methyliminodiacetic acid (MIDA) boronates, and critical safety considerations for large-scale production.
Introduction: The Significance of Benzoxazinone Boronic Acids
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2] When functionalized with a boronic acid moiety, these molecules become powerful synthons for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][4] The development of a reliable and scalable synthesis for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is therefore a critical step, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug development.[5]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the protocols are not only reproducible but also adaptable to specific derivative needs.
Strategic Approach to Synthesis
The overall strategy involves a two-stage process: first, the synthesis of a halogenated benzoxazinone precursor, and second, the introduction of the boronic acid group via a palladium-catalyzed borylation reaction.
Rationale for Synthetic Route
The chosen pathway prioritizes commercially available starting materials, high-yielding reactions, and intermediates that are stable and easily purified—all critical factors for successful scale-up.
-
Precursor Synthesis: The synthesis of 6-bromo-2H-benzo[b][6][7]oxazin-3(4H)-one is a reliable starting point. This intermediate can be prepared through the cyclization of 2-amino-5-bromophenol with chloroacetyl chloride.[8]
-
Borylation Method: The Miyaura borylation is the method of choice for converting aryl halides to boronic acids or esters due to its high functional group tolerance and well-understood mechanism.[9] We will focus on the synthesis of the pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂), as boronate esters are generally more stable and easier to handle and purify than their corresponding free boronic acids.[3][9]
-
Catalyst System: A modern catalyst system comprising a palladium source (e.g., Pd(OAc)₂) and a sterically hindered biarylphosphine ligand (e.g., SPhos) is selected. This combination is highly effective for the borylation of aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.[4][10]
-
Purification Strategy: Acknowledging the challenges in purifying boronic acids and their esters, which often exhibit poor chromatographic behavior, we present an advanced protocol involving the conversion to an N-methyliminodiacetic acid (MIDA) boronate.[11][12] MIDA boronates are exceptionally stable, crystalline solids that are readily purified by standard silica gel chromatography and can be stored for extended periods without degradation.[13][14][15] The free boronic acid can be easily regenerated by a simple hydrolysis step just before use.[16][17]
Overall Synthetic Workflow
The multi-step process is designed for efficiency and scalability, minimizing complex manipulations and isolations where possible.
Caption: High-level workflow for the scale-up synthesis.
Detailed Experimental Protocols
Safety First: Before commencing any work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[6][18]
Part A: Synthesis of 6-Bromo-2H-benzo[b][7][8]oxazin-3(4H)-one (Precursor)
This protocol is adapted from established methods for benzoxazinone synthesis.[8][19]
-
Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 2-amino-5-bromophenol (1.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF, ~5 L/kg).
-
Base Addition: Cool the mixture to 0-5 °C and add a non-nucleophilic base like triethylamine (TEA, 2.2 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in DMF via the addition funnel. A mild exotherm is expected; control the addition rate to keep the temperature below 15 °C.[6]
-
Reaction & Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C. The intramolecular cyclization is typically complete within 4-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a vessel containing water (~20 L/kg of starting material) with vigorous stirring. The product will precipitate.
-
Filtration and Drying: Collect the solid product by filtration, wash thoroughly with water to remove salts, and then with a non-polar solvent like hexane to aid drying. Dry the solid under vacuum at 50-60 °C to a constant weight. The desired precursor is typically obtained in >90% yield and sufficient purity for the next step.
Part B: Scale-Up Synthesis of the Pinacol Boronate Ester
This protocol employs a robust palladium-catalyzed Miyaura borylation.[3][9]
| Parameter | Specification | Rationale / Notes |
| Precursor | 6-Bromo-2H-benzo[b][6][7]oxazin-3(4H)-one | 1.0 eq |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | 1.2 - 1.5 eq |
| Palladium Source | Palladium(II) Acetate (Pd(OAc)₂) | 1-2 mol% |
| Ligand | SPhos | 2-4 mol% |
| Base | Potassium Acetate (KOAc) | 3.0 eq |
| Solvent | 1,4-Dioxane or Toluene | ~10 L/kg |
| Temperature | 80 - 100 °C | Ensure sufficient thermal control.[6] |
| Atmosphere | Nitrogen or Argon | Critical to prevent catalyst deactivation.[6] |
Table 1: Optimized Reagent & Reaction Parameters for Borylation.
-
Inerting the Reactor: Charge the reactor with the precursor (1.0 eq), B₂pin₂ (1.5 eq), and KOAc (3.0 eq). Evacuate and backfill the reactor with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of degassed solvent.
-
Solvent Addition: Add degassed 1,4-dioxane to the main reactor. Stir the suspension for 15 minutes to ensure good mixing.
-
Reaction Initiation: Transfer the catalyst pre-mixture to the reactor. Heat the reaction mixture to 90-100 °C.
-
Monitoring: The reaction is typically complete in 12-24 hours. Monitor the disappearance of the starting material by LC-MS.
-
Work-up: Cool the mixture to room temperature. Filter through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer to obtain the crude pinacol boronate ester, which can be taken directly to the purification step.
Part C: Advanced Purification via MIDA Boronate
This two-step procedure provides a highly pure and bench-stable intermediate.[14][20]
-
MIDA Boronate Formation:
-
Charge a flask equipped with a Dean-Stark apparatus with the crude pinacol boronate ester (or crude boronic acid), N-methyliminodiacetic acid (MIDA, 1.1 eq), and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion (typically 2-4 hours).
-
Cool the mixture. The MIDA boronate often crystallizes directly from the toluene. If not, concentrate the solvent and induce crystallization or proceed directly to chromatography.[14]
-
-
Purification:
-
The MIDA boronate is exceptionally stable on silica gel.[13][16] Purify the crude material using medium pressure liquid chromatography (MPLC) with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield the purified MIDA boronate as a stable, free-flowing solid.
-
| Method | Advantages | Disadvantages | Suitability for Scale-Up |
| Recrystallization | Simple, cost-effective, yields high purity. | Product must be a stable solid; potential for yield loss. | Excellent, if applicable. |
| Silica Chromatography | Widely applicable. | Boronic esters can streak/decompose; solvent intensive. | Good, but can be challenging and costly. |
| MIDA Boronate Strategy | Produces a highly stable, easily purified solid; protects the boronic acid.[15] | Adds two steps (protection/deprotection). | Excellent for achieving high purity and stability. |
Table 2: Comparison of Purification Strategies.
Part D: Deprotection to (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
This final step liberates the active boronic acid from its MIDA-protected form.[14]
-
Hydrolysis: Suspend the purified MIDA boronate (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).
-
Base Addition: Add aqueous sodium hydroxide (1 M NaOH, ~2.5 eq) and stir vigorously at room temperature. The hydrolysis is typically complete in 30-60 minutes.
-
Acidification & Extraction: Once hydrolysis is complete (monitored by LC-MS), carefully acidify the mixture to pH ~2-3 with cold 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final, pure boronic acid.
Mechanistic Insight: The Palladium Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The Miyaura borylation proceeds via a well-established catalytic cycle.
Caption: Simplified Miyaura borylation catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The halide on the palladium complex is exchanged for a boryl group from the diboron reagent, a step facilitated by the base.
-
Reductive Elimination: The aryl and boryl groups couple and are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Industrial Scale-Up and Safety Considerations
Transitioning from the lab to pilot or manufacturing scale requires a stringent focus on safety and process control.
-
Hazard Analysis: A comprehensive hazard evaluation is essential. For instance, nitration of aryl boronic acids can be highly exothermic and requires careful thermal management.[21] While not a nitration, the principle of understanding reaction thermodynamics via calorimetry is crucial for any scale-up.
-
Reagent Handling:
-
Flammable Solvents (Dioxane, Toluene, THF): Use in properly ventilated, explosion-proof reactors. All equipment must be grounded to prevent static discharge.[6][11]
-
Palladium Catalysts: While not typically pyrophoric, fine powders can be respiratory irritants. Handle in contained systems.
-
Bases (TEA, KOAc): Handle with appropriate PPE to avoid skin/eye contact.
-
-
Process Control:
-
Exotherm Management: The borylation reaction can be exothermic. Employ reactors with efficient cooling systems and consider semi-batch addition of reagents to control the heat generated.[6]
-
Inert Atmosphere: Oxygen sensitivity is a key concern for the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[6]
-
Waste Disposal: All hazardous materials and waste streams must be handled and disposed of according to institutional and governmental regulations.[18]
-
Conclusion
This guide outlines a robust, scalable, and scientifically grounded strategy for the synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid derivatives. By combining a reliable borylation protocol with an advanced purification technique using MIDA boronates, researchers can access high-purity material in significant quantities. The emphasis on mechanistic understanding and rigorous safety protocols provides a comprehensive framework for drug development professionals to confidently implement and adapt these procedures for their specific research and manufacturing needs.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. uomosul.edu.iq [uomosul.edu.iq]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions that exhibit low yields, specifically when using (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. This document offers a structured, question-and-answer-based approach to resolving common experimental challenges, grounded in established chemical principles and field-proven insights.
I. Understanding the Challenges with (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
The structure of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid presents unique challenges in Suzuki-Miyaura coupling reactions. The presence of the N-H group in the benzoxazine ring system can lead to catalyst inhibition or deactivation.[1][2][3] Additionally, heteroaryl boronic acids, in general, are susceptible to decomposition pathways, such as protodeboronation, which can significantly lower the yield of the desired product.[3][4][5][6][7]
This guide will walk you through a systematic approach to diagnosing and resolving these issues, ensuring a higher probability of success in your synthetic endeavors.
II. Troubleshooting Guide: Low Yield Scenarios
This section addresses specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My reaction shows low conversion of starting materials, and I observe significant degradation of the boronic acid. What is the likely cause and how can I fix it?
Answer:
This is a classic symptom of protodeboronation , the most common side reaction that plagues Suzuki couplings involving heteroaryl boronic acids.[3][5][6][7] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by the basic conditions required for the Suzuki reaction.
Core Problem: Boronic Acid Instability
The (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is susceptible to decomposition under standard Suzuki conditions.
Solutions & Rationale:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote its decomposition.[4]
-
Recommendation: Switch to milder bases. Instead of strong bases like NaOH or NaOMe, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4] These bases are often effective in promoting the catalytic cycle while minimizing protodeboronation.
-
-
Solvent System: The presence of water can be a double-edged sword. While it can help solubilize inorganic bases, it's also a proton source for protodeboronation.[4]
-
Recommendation: If using aqueous base mixtures (e.g., dioxane/water), ensure your solvent is thoroughly degassed to remove oxygen, which can also lead to side reactions like homocoupling.[4][7] Consider switching to anhydrous conditions, which may require a more soluble organic base or a phase-transfer catalyst.
-
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.[4][6]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate boronic acid decomposition.[4][8]
-
Recommendation: Aim for the lowest effective temperature. If possible, run the reaction at a lower temperature for a longer duration, or use a more active catalyst that allows for shorter reaction times.
-
Below is a DOT script illustrating a troubleshooting workflow for protodeboronation:
Question 2: The reaction is sluggish or stalls completely, with unreacted starting materials. What could be inhibiting my catalyst?
Answer:
Catalyst inhibition or deactivation is a common issue, especially when working with nitrogen-containing heterocycles.[3] The Lewis basic nitrogen atom in the benzoxazine ring can coordinate to the palladium center, leading to an inactive catalyst.[1][5]
Core Problem: Catalyst Poisoning
The nitrogen atom in the substrate is likely interfering with the palladium catalyst.
Solutions & Rationale:
-
Ligand Selection: The choice of ligand is crucial for protecting the palladium center and facilitating the catalytic cycle.
-
Recommendation: Use bulky, electron-rich phosphine ligands. Ligands like XPhos , SPhos , or other biaryl phosphines can create a sterically hindered environment around the palladium, preventing coordination with the nitrogen of the substrate.[3][9] These ligands also promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Use of Precatalysts: Starting with a stable palladium precatalyst can ensure a more controlled generation of the active Pd(0) species.
-
Reaction Setup: Ensuring an inert atmosphere is critical to prevent catalyst oxidation.
-
Recommendation: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction.
-
The following DOT script visualizes the Suzuki catalytic cycle and highlights the potential point of inhibition:
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal starting concentrations for my reagents?
-
Generally, a concentration of 0.1 M to 0.5 M for the limiting reagent is a good starting point. Highly dilute conditions can slow down the reaction, while highly concentrated conditions might lead to solubility issues or side reactions.
Q2: How critical is the purity of my boronic acid?
-
Extremely critical. Boronic acids can dehydrate to form cyclic boroxines, which can affect stoichiometry.[6] They can also degrade over time. Using fresh, high-purity boronic acid is always recommended.[9]
Q3: Can I use an aryl chloride instead of a bromide or iodide as my coupling partner?
-
Aryl chlorides are less reactive than bromides and iodides and generally require more specialized and highly active catalyst systems.[4] If you are using an aryl chloride, a catalyst system with a bulky, electron-rich ligand is essential.
Q4: I see some homocoupling of my boronic acid. How can I prevent this?
-
Homocoupling is often promoted by the presence of oxygen.[3][7] Rigorous deoxygenation of your reaction mixture is the best way to minimize this side reaction. Using a precatalyst that cleanly generates the active Pd(0) species can also help.
IV. Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid.
Materials:
-
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (if not using a precatalyst, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, aryl halide, palladium precatalyst, and potassium phosphate.
-
Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary of Recommended Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3) | Enhances catalyst stability and activity, prevents N-coordination.[3][8][10] |
| Base | K₃PO₄, Cs₂CO₃, or KF | Milder bases that minimize protodeboronation.[4] |
| Solvent | Anhydrous, degassed organic solvents (e.g., dioxane, toluene) | Reduces protodeboronation and catalyst oxidation.[4][9] |
| Temperature | 80-100 °C (or lowest effective temperature) | Balances reaction rate with minimizing boronic acid decomposition.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation via oxidation.[9] |
V. References
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. 4
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. 9
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(8), 3700-3703. 11
-
CovaSyn. Optimizing Suzuki Coupling Reactions. 12
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). 13
-
Benchchem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. 5
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. --INVALID-LINK--
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... (n.d.). ResearchGate. --INVALID-LINK--
-
Benchchem. Addressing the instability of boronic acids in Suzuki-Miyaura coupling. 6
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 7
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Optimization of reaction condition for catalyst, base, solvent. (n.d.). ResearchGate. --INVALID-LINK--
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. --INVALID-LINK--
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate. --INVALID-LINK--
-
Johansen, M. B., Tørnes, P., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(4), 1196-1199. --INVALID-LINK--
-
Kassel, D. B., Shaughnessy, K. H., & Denmark, S. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5876-5880. --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--
-
Scott, J. P., & Sigman, M. S. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1645-1652. --INVALID-LINK--
-
Reddy, K. S., & Kwong, F. Y. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 72(24), 9323-9328. --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16500. --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. --INVALID-LINK--
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. --INVALID-LINK--
-
Liu, Z., & Marder, T. B. (2018). Late-stage functionalization of BN-heterocycles. Beilstein Journal of Organic Chemistry, 14, 1419–1436. --INVALID-LINK--
-
ResearchGate. (2025). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. --INVALID-LINK--
-
ChemBK. (2024). 3-Oxo-2H,4H-benzo[b][4][12]oxazine-6-boronic acid pinacol ester. --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross-Coupling Reactions: A Comprehensive Review. --INVALID-LINK--
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). In Boronic Acids (pp. 235-276). --INVALID-LINK--
-
Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. 3
-
Achmem. (3,4-Dihydro-2H-benzo[b][4][12]oxazin-6-yl)boronic acid. --INVALID-LINK--
-
AbacipharmTech. (3-Oxo-3,4-dihydro-2H-benzo[b][4][12]oxazin-6-yl)boronic acid. --INVALID-LINK--
-
Amerigo Scientific. (3-Oxo-3,4-dihydro-2H-benzo[b]-[4][12]oxazin-6-yl)boronic acid. --INVALID-LINK--
-
A2B Chem. 3-Oxo-3,4-dihydro-2H-benzo[b][4][12]oxazine-6-boronic Acid Pinacol Ester. --INVALID-LINK--
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
purification of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid from crude reaction mixture
Technical Support Center: Purification of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Introduction
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex pharmaceutical and materials science targets through reactions like the Suzuki-Miyaura coupling.[1][2] However, its purification from crude reaction mixtures presents several challenges common to aryl boronic acids, including potential degradation, difficult chromatographic behavior, and the removal of persistent impurities.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of this specific boronic acid. It is structured as a series of practical questions and answers, grounded in the fundamental chemistry of boronic acids and supplemented with detailed, field-tested protocols.
Understanding the Molecule and Potential Impurities
The target molecule contains a benzoxazinone core and a boronic acid functional group. This combination dictates its properties and the likely impurities encountered.
-
Boronic Acid Group (-B(OH)₂): This group is Lewis acidic, can form reversible esters with diols, and has a pKa that allows for salt formation under basic conditions.[4][5] It is also prone to forming cyclic trimeric anhydrides, known as boroxines, upon dehydration.[6]
-
Benzoxazinone Core: This heterocyclic system is generally stable but may be susceptible to hydrolysis under harsh acidic or basic conditions.[7]
Common Impurities:
-
Starting Materials: Unreacted precursors from the borylation step.
-
Protodeboronation Product: The compound in which the -B(OH)₂ group is replaced by a hydrogen atom. This is a common side reaction, especially under basic, heated conditions.[3]
-
Homocoupled Byproducts: Dimers of the starting aryl halide or the boronic acid itself.
-
Boroxines: Anhydrides formed from three molecules of the boronic acid. This complicates NMR analysis and can affect reactivity.
-
Inorganic Salts: Residual bases, palladium catalysts, and other reagents from the reaction.
Troubleshooting and Purification Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My initial work-up (quench and extraction) resulted in a crude solid with low purity by ¹H NMR and LC-MS. What is the most robust primary purification strategy?
A: An acid-base extraction is often the most effective first-pass purification for boronic acids, as it specifically leverages the acidity of the B(OH)₂ group to separate it from neutral or basic impurities.[8]
Causality: Boronic acids, while not as acidic as carboxylic acids, will deprotonate in the presence of a sufficiently strong aqueous base (e.g., NaOH, K₂CO₃) to form a water-soluble boronate salt.[9] Neutral organic impurities, such as homocoupled byproducts or unreacted aryl halides, will remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer will protonate the boronate salt, causing the purified boronic acid to precipitate or be extracted back into an organic solvent.
See Protocol 1 for a detailed acid-base extraction procedure.
Q2: I'm attempting flash column chromatography on silica gel, but my product is either streaking badly or seems irreversibly stuck to the column. What's causing this and how can I fix it?
A: This is a classic problem arising from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[10] This strong interaction leads to poor elution, significant tailing, and low recovery. In some cases, the acidic nature of silica can also promote degradation.[3][10]
Solutions:
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Less acidic than silica and often provides better recovery for boronic acids.[11]
-
Reverse-Phase (C18) Silica: This is an excellent alternative, especially for polar compounds. Elution is based on hydrophobicity, avoiding the Lewis acid-base issue. A typical mobile phase would be a gradient of acetonitrile or methanol in water.[3][12]
-
-
Deactivate the Silica Gel:
-
Base Treatment: Before loading your sample, flush the packed silica gel column with your eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (NEt₃). This deactivates the acidic silanol sites.[10]
-
Acidic Modifier: For some boronic acids, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape, but this should be used cautiously as it can promote protodeboronation.
-
See Protocol 3 for a detailed flash chromatography procedure with silica deactivation.
Q3: I am unable to induce crystallization of my boronic acid. It either remains in solution or "oils out" upon cooling or adding an anti-solvent. What should I do?
A: Failure to crystallize is typically a problem of solvent selection or the presence of impurities that inhibit lattice formation. A systematic approach is required.
Causality & Strategy: Successful recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures.[13]
-
Systematic Solvent Screening: On a small scale (a few milligrams), test the solubility of your crude product in a range of solvents at room temperature and upon heating. Good single-solvent candidates will show poor solubility at room temperature but complete dissolution upon heating. Solvents to screen include water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[11]
-
Anti-Solvent Crystallization: If you find a solvent in which your compound is very soluble (e.g., methanol, acetone), dissolve the crude material in a minimal amount of this solvent. Then, slowly add an "anti-solvent" in which the compound is insoluble (e.g., hexanes, water, diethyl ether) dropwise until persistent cloudiness appears. Gentle heating to redissolve, followed by slow cooling, can often induce crystallization.[11]
-
Address "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). To avoid this, try using a more dilute solution, cooling the solution much more slowly, or using a solvent system where the compound is less soluble overall.
See Protocol 2 for a detailed recrystallization workflow.
Q4: My final product shows a broad hump in the baseline of the ¹H NMR and the mass spec data is ambiguous. Could this be a boroxine?
A: Yes, this is highly likely. Boronic acids readily and reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. This process is often accelerated by heat or storage under vacuum.
Causality & Solution: The presence of boroxines can complicate characterization, as they exist in equilibrium with the monomeric boronic acid in solution. The solution is straightforward: before analysis or use in a reaction, dissolve the sample in a solvent mixture containing a small amount of water (e.g., DMSO-d₆ with a drop of D₂O for NMR, or using a dioxane/water solvent system for a reaction) and stir or gently warm. This will hydrolyze the boroxine back to the monomeric boronic acid, yielding sharper NMR signals and simplifying subsequent reactions.[6]
Purification Strategy Overview
The following diagram outlines a general workflow for purifying (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid from a crude reaction mixture.
Caption: General purification workflow for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to confidently assess the purity of my final product? A: A combination of methods is ideal.
-
¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities.
-
¹¹B NMR: A powerful tool for boronic acids. The free acid B(OH)₂ typically appears as a broad singlet around δ 28-30 ppm, while boroxines appear around δ 32-34 ppm. Boric acid, a potential impurity, is seen around δ 19 ppm.[6]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the mass of the desired product. A reverse-phase method is often used.[14][15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Q: How should I properly store the purified (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid to prevent degradation? A: Boronic acids can be sensitive to air and moisture over long periods.[16] The best practice is to store the solid under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C). Avoid leaving it on the benchtop for extended periods. For some particularly unstable boronic acids, conversion to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate is a common strategy for long-term storage.[16]
Q: My boronic acid is too polar for silica gel chromatography but still contains impurities after an acid-base wash. What is my best option for scaling up the purification? A: Preparative reverse-phase HPLC (High-Performance Liquid Chromatography) is the method of choice in this scenario. While more resource-intensive, it offers superior resolution for polar compounds that are difficult to separate otherwise.[4] It is a common technique in the pharmaceutical industry for final purification steps.[4]
Comparison of Purification Techniques
| Method | Principle | Pros | Cons | Best For |
| Acid-Base Extraction | Forms a water-soluble salt under basic conditions.[9] | High capacity, removes neutral/basic impurities, scalable. | Does not remove other acidic impurities; risk of hydrolysis with strong base. | First-pass purification from a crude mixture. |
| Recrystallization | Differential solubility in a solvent at different temperatures.[11] | Potentially yields very high purity material, scalable, cost-effective. | Can be low-yielding, difficult solvent screening, may not remove closely related impurities. | Final purification step when a suitable solvent is found. |
| Silica Gel Chromatography | Separation by polarity via adsorption. | Good for separating compounds with different polarities. | Boronic acids often show poor behavior (streaking, loss of material).[3][10] | Non-polar boronic acids or after deactivation of silica. |
| Reverse-Phase (C18) Chromatography | Separation by hydrophobicity.[17] | Excellent for polar compounds, avoids Lewis acid-base issues. | Lower capacity than normal phase, requires aqueous eluents which must be removed. | Purifying polar boronic acids that fail on silica. |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Extract 2-3 times.
-
Expert Tip: The boronic acid will transfer to the aqueous layer as its boronate salt. Combine all aqueous layers.
-
-
Back-Extraction: Wash the combined basic aqueous layers once with fresh EtOAc or DCM to remove any remaining neutral organic impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2-4 M hydrochloric acid (HCl) until the pH is ~2. The pure boronic acid should precipitate as a solid.
-
Self-Validation: Check the pH with litmus paper or a pH meter to ensure complete protonation.
-
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a non-polar solvent like hexanes to aid drying.
-
If no solid forms: Extract the acidified aqueous layer 3-4 times with EtOAc. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Purification via Recrystallization
-
Solvent Selection: In a small test tube, add ~10-20 mg of crude material. Add a solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves. Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Expert Tip: An ideal solvent dissolves the compound when hot but not when cold. If it is too soluble, try adding an anti-solvent (e.g., hexanes) to the hot solution until cloudy, then clarify with a drop of the primary solvent before cooling.[11]
-
-
Main Procedure: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from your initial test.
-
Final Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 3: Purification via Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. A good starting eluent is 10-20% methanol in dichloromethane or 50-80% ethyl acetate in hexanes.
-
Column Packing & Deactivation:
-
Dry pack the column with silica gel.
-
Wet the column with your chosen eluent system (e.g., 50% EtOAc/Hexanes) containing 0.5% triethylamine (NEt₃).
-
Flush the column with 2-3 column volumes of this eluent mixture to ensure the entire silica bed is deactivated.[10]
-
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Run the column using the eluent containing 0.5% NEt₃. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Expert Tip: The residual triethylamine is volatile and can usually be removed by co-evaporation with a solvent like toluene or by keeping the product under high vacuum for an extended period.
-
References
- 1. nbinno.com [nbinno.com]
- 2. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. waters.com [waters.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Reaction Products
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying the products of Suzuki coupling reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium after a Suzuki coupling reaction?
A1: The primary methods for palladium removal can be categorized as follows:
-
Adsorption: This involves using solid-supported materials that bind to palladium. Common adsorbents include activated carbon and specialized metal scavengers with functional groups like thiols, amines, or dimercaptotriazine (DMT).[1]
-
Chromatography: Techniques like column chromatography are effective for separating the desired product from the palladium catalyst.[2][3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1][4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[1][5]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is useful for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[1][2][6]
Q2: How do I choose the best palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of Palladium Residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of the Reaction: Some methods are more scalable and cost-effective than others.
-
Required Purity Level: The stringency of purity requirements, especially for active pharmaceutical ingredients (APIs), will dictate the necessary rigor of the purification method.[7][8]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) dictates the acceptable concentration in the final API, which is often in the low parts-per-million (ppm) range.[7][8][9]
Q4: Is activated carbon a good option for palladium removal? What are its limitations?
A4: Activated carbon is a cost-effective and widely used adsorbent for removing palladium.[6][10] However, its major limitation is a lack of selectivity, which can lead to the non-specific adsorption of your desired product, resulting in significant yield loss.[1][6] The efficiency of palladium removal by activated carbon can also be lower compared to more specialized metal scavengers.[1]
Troubleshooting Guides: Common Issues & Solutions
Issue 1: Incomplete Palladium Removal After Purification
Possible Cause: Variation in Palladium Species
At the end of a Suzuki coupling, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments.[7] Different palladium species may have varying affinities for your chosen purification medium.
Suggested Solutions:
-
Standardize the Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removable species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[7][11]
Workflow for Addressing Incomplete Palladium Removal ```dot graph TD { A[Start: Incomplete Pd Removal] --> B{Analyze Pd Species}; B --> C{Is Pd Homogeneous or Heterogeneous?}; C -->|Homogeneous| D[Consider Pre-treatment]; D --> E[Select Broad-Spectrum Scavenger]; C -->|Heterogeneous| F[Optimize Filtration]; F --> G[Consider Additional Scavenging Step]; E --> H[Re-analyze Residual Pd]; G --> H; }
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sopachem.com [sopachem.com]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. biotage.com [biotage.com]
Technical Support Center: (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in Suzuki Coupling
Welcome to the technical support center for researchers utilizing (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate the unique challenges presented by this specific reagent. The inherent electronic properties of the benzoxazinone core can influence the stability and reactivity of the boronic acid, leading to common side reactions that can diminish yields and complicate purification.
This document moves beyond generic advice to offer targeted solutions grounded in mechanistic principles, empowering you to diagnose and resolve issues effectively in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a deboronated byproduct, corresponding to the mass of 2H-benzo[b][1][2]oxazin-3(4H)-one. What is happening and how can I prevent it?
A1: You are likely encountering protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. [1][2] This is particularly prevalent with heteroaromatic boronic acids and those bearing electron-withdrawing groups, which can destabilize the crucial carbon-boron bond.[3][4]
Causality: The mechanism of protodeboronation is highly dependent on pH.[1][3] While often accelerated by strongly acidic or basic conditions, some heteroaromatic systems can be most susceptible at neutral pH.[1] The presence of water in the reaction mixture provides the proton source for this undesired reaction. The rate of protodeboronation competes directly with the rate of the desired transmetalation step in the Suzuki catalytic cycle. If transmetalation is slow, protodeboronation is more likely to occur.[5]
Troubleshooting Strategies:
-
Choice of Base: The base is a critical parameter.[1] Strong bases can accelerate protodeboronation.[3][6]
-
Recommendation: Switch to a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices compared to stronger bases like sodium hydroxide or alkoxides.[7] Cesium fluoride (CsF) can also be effective in anhydrous conditions.
-
-
Solvent System: While some water is often necessary to solubilize the base and facilitate the reaction, excess water can promote protodeboronation.[7]
-
Use Boronic Acid Derivatives: To circumvent the instability of the boronic acid, consider using more stable derivatives that "slowly release" the active species under the reaction conditions.[2][3]
Q2: My main impurity is a symmetrical biaryl, the dimer of my (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. What causes this homocoupling?
A2: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling.[12] This side reaction reduces the yield of your desired cross-coupled product and introduces a challenging purification step.
Causality: Homocoupling can occur through two primary mechanisms:
-
Oxygen-Mediated: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[12][13]
-
Palladium(II)-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid before the catalytic cycle is fully established, leading to the dimer and Pd(0).[8][12] This is especially prevalent with electron-deficient arylboronic acids.[14][13][15]
Troubleshooting Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical step to prevent homocoupling.[8]
-
Recommendation: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Catalyst Choice and Activation:
-
Recommendation: Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, consider adding a reducing agent like potassium formate to facilitate the rapid reduction to the active Pd(0) state.[8] Using highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[14][7]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling side reaction relative to the desired cross-coupling.
Mechanistic Overview: Desired vs. Undesired Pathways
To effectively troubleshoot, it is crucial to understand the competition between the productive Suzuki cycle and the side reactions.
Caption: The Suzuki cycle (green) competes with protodeboronation and homocoupling (red).
Troubleshooting Workflow
When encountering low yields or significant impurity formation, a systematic approach is key. Use the following decision tree to diagnose the likely issue and identify the appropriate corrective action.
Caption: A decision tree for systematic troubleshooting of Suzuki coupling reactions.
Recommended Protocol & Conditions
This protocol is a robust starting point designed to minimize the common side reactions associated with (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid.
Protocol: Minimized Side-Reaction Suzuki Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv.).
-
Vessel Sealing & Inerting: Seal the flask with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) and degassed water (if required for the base, typically a 10:1 or 5:1 organic:aqueous ratio) via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80–110 °C). Stir vigorously to ensure good mixing.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and potential byproducts.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-formed Pd(0) catalyst | Avoids Pd(II)-mediated homocoupling at the start of the reaction. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Promotes rapid oxidative addition and reductive elimination, outcompeting side reactions.[14] |
| Base | K₃PO₄ or K₂CO₃ | Weaker bases minimize the rate of base-catalyzed protodeboronation.[7] |
| Solvent | Degassed Dioxane, Toluene, or THF | Aprotic solvents can reduce the rate of protodeboronation. Rigorous degassing is essential to prevent homocoupling.[7] |
| Temperature | 80–110 °C | Balances reaction rate with reagent stability. Optimization may be required. |
| Boronic Acid Form | MIDA ester or Trifluoroborate salt | Use if protodeboronation remains a significant issue despite other optimizations.[2][9] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
preventing homocoupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Guide ID: SMC-TS-2026-01 Topic: Preventing Homocoupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid Senior Application Scientist: Dr. Gemini
Welcome to the technical support hub for researchers and drug development professionals. This guide provides an in-depth analysis and practical solutions for a common and frustrating side reaction in Suzuki-Miyaura cross-couplings: the homocoupling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, making the successful execution of this coupling paramount. This document moves beyond a simple protocol, offering a mechanistic understanding to empower you to troubleshoot and optimize your reaction effectively.
Understanding the Problem: The Genesis of Homocoupling
Before troubleshooting, it is critical to understand the mechanistic origins of boronic acid homocoupling. This undesired reaction, which leads to the formation of a symmetrical biaryl dimer of your boronic acid, primarily proceeds through two palladium-mediated pathways. The presence of this byproduct complicates purification and reduces the yield of your target molecule.
The two main culprits are dissolved oxygen and the presence of palladium(II) species in the reaction mixture.[1][2][3]
Caption: Primary pathways leading to boronic acid homocoupling.
-
Pathway A (Oxygen-Mediated): This is the most common route.[2] The active Pd(0) catalyst, essential for the desired Suzuki cycle, is readily oxidized by trace amounts of dissolved oxygen to form Pd(II) species.[3] These Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled dimer, regenerating Pd(0) in the process.[1][3]
-
Pathway B (Pd(II) Precatalyst-Induced): When using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), a portion of it can directly react with the boronic acid before being reduced to the active Pd(0) state.[1][3] This is essentially a stoichiometric side reaction that consumes both your boronic acid and the catalyst precursor.
Understanding these pathways reveals the core principle of prevention: maintain a low concentration of both dissolved oxygen and reactive Pd(II) species throughout the reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Q1: I'm observing a significant amount of a symmetrical dimer corresponding to my boronic acid. What is the first thing I should check?
A1: The most immediate and impactful factor to investigate is the presence of oxygen.[2] Homocoupling is notoriously promoted by oxygen.[2]
-
Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then enters the homocoupling pathway shown above.[1][3] Even seemingly inert setups can have significant amounts of dissolved oxygen in the solvents and reagents.
-
Actionable Solution: You must implement a rigorous degassing protocol. Simply purging the headspace of the flask with nitrogen or argon is often insufficient. For consistent results, you should actively degas all solvents and the prepared reaction mixture before adding the palladium catalyst.[4][5]
Q2: What is the most effective method for degassing my reaction mixture?
A2: There are two highly effective methods. The choice depends on the scale and equipment available.
-
Freeze-Pump-Thaw: This is the gold standard for completely removing dissolved gases. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three times is standard practice.[4]
-
Inert Gas Sparging: This is a more practical method for most bench-scale synthesis. It involves bubbling an inert gas (argon or nitrogen) through the solvent or reaction mixture via a long needle for 15-30 minutes.[1][5] This physically displaces dissolved oxygen. After sparging, maintain a positive pressure of the inert gas for the duration of the reaction.[5]
Q3: My degassing is thorough, but I still see some homocoupling. Could my choice of ligand be the problem?
A3: Absolutely. The ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[4]
-
Causality: The rate of reductive elimination from the LₙPd(Ar)(Ar') intermediate in the desired Suzuki cycle is influenced by the ligand. Bulky, electron-rich ligands accelerate this step, pushing the reaction towards the desired product and minimizing the lifetime of intermediates that could participate in side reactions.[3] Their steric bulk can also physically hinder the formation of the intermediates required for homocoupling.[4]
-
Actionable Solution: If you are using less bulky or electron-poor ligands (e.g., PPh₃), switch to modern Buchwald-type ligands.[4][6] These are specifically designed to promote efficient cross-coupling and suppress side reactions.
| Ligand Type | Examples | Rationale for Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines that promote fast reductive elimination.[4][6] Highly effective at suppressing homocoupling. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable palladium complexes, often enhancing catalytic activity and reducing side reactions.[4] |
| Traditional Ligands | PPh₃, P(o-tol)₃ | Less effective for challenging substrates. More prone to side reactions like homocoupling. |
Q4: How do my base and solvent choices impact the formation of the homocoupled dimer?
A4: The base and solvent system is critical and can significantly influence the reaction's outcome.[4]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex for transmetalation.[7] However, very strong bases (like NaOH or KOH) can sometimes accelerate side reactions.[7] Weaker inorganic bases are often a better choice.
-
Recommendation: Use K₃PO₄ or K₂CO₃. They provide sufficient basicity for the reaction to proceed without being overly harsh, which can also help prevent another common side reaction, protodeboronation.[8]
-
-
Solvent: Aprotic solvents are generally preferred for minimizing homocoupling.[4]
-
Recommendation: A mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water is a standard and effective system.[4][8] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4] However, excessive water can promote homocoupling and protodeboronation. A solvent ratio of 4:1 to 10:1 (organic:water) is a good starting point.[8]
-
Q5: I'm concerned about the stability of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid itself. What are my options?
A5: This is an excellent point. Boronic acids can be unstable and prone to degradation, especially protodeboronation (replacement of the -B(OH)₂ group with -H).[8] A highly effective strategy is to use a more stable derivative.
-
Causality: The free boronic acid group can be labile. Converting it to an ester, such as a pinacol ester, significantly increases its stability, making it easier to handle, store, and purify.[3][9] These esters are readily available commercially and generate the active boronic acid species in situ under the reaction conditions.[10][11]
-
Actionable Solution: Use the corresponding (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid pinacol ester (CAS 943994-02-3) instead of the free boronic acid.[10][11] This is a robust solution that often solves stability and homocoupling issues simultaneously. For even greater stability, N-methyliminodiacetic acid (MIDA) boronates can be used.[3][8]
Preventative Strategies & Optimized Protocol
Moving from troubleshooting to best practices, the following protocol incorporates the key principles discussed above to proactively minimize homocoupling.
Caption: A logical workflow for troubleshooting homocoupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for coupling an aryl halide (Ar-X) with (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid pinacol ester.
Reagents & Equipment:
-
Aryl Halide (Ar-X, 1.0 mmol, 1.0 eq)
-
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid pinacol ester (1.2 mmol, 1.2 eq)
-
SPhos-Pd-G2 or XPhos-Pd-G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous grade
-
Deionized Water
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere operations
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the Schlenk flask and stir bar are thoroughly oven-dried to remove moisture.[12] Allow to cool to room temperature under a stream of argon or nitrogen.
-
Addition of Solids: To the flask, add the aryl halide (1.0 eq), the boronic acid pinacol ester (1.2 eq), finely ground K₃PO₄ (2.0 eq), and the palladium catalyst (0.02 eq).[8][12]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[8][12]
-
Solvent Preparation & Degassing: In a separate flask, prepare the solvent mixture (e.g., 5 mL of 5:1 1,4-dioxane/water). Bubble argon through this mixture for 20-30 minutes to thoroughly degas it.
-
Solvent Addition: Under a positive pressure of argon, add the degassed solvent mixture to the Schlenk flask containing the solids using a syringe.[8][12]
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C and begin vigorous stirring.[6][8] The reaction turning dark brown or black is often normal for palladium-catalyzed reactions.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (aryl halide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[5][8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[6]
By rigorously excluding oxygen and using a stable boronic ester with a modern catalyst system, this protocol provides a high-fidelity method for synthesizing your target compound while systematically suppressing the formation of the homocoupled byproduct.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chembk.com [chembk.com]
- 11. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
improving the stability of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in solution
Technical Support Center: (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
A Guide to Improving Solution Stability for Researchers
Welcome to the technical support guide for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. As a key building block in medicinal chemistry and drug development, the successful use of this reagent is paramount. However, like many arylboronic acids, it can exhibit instability in solution, leading to failed reactions and inconsistent results.
This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common stability issues, understand the underlying chemical mechanisms, and implement robust experimental protocols.
Frequently Asked Questions & Troubleshooting
Q1: My cross-coupling reaction yield is inconsistent, and I suspect my boronic acid solution is degrading. What's happening?
A1: This is a classic and highly probable issue. Arylboronic acids are susceptible to several degradation pathways in solution, which effectively lowers the concentration of the active reagent over time. The two primary mechanisms are protodeboronation and oxidation.[1]
-
Protodeboronation: This is the cleavage of the C–B (carbon-boron) bond, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This process is often accelerated in aqueous media and can be highly pH-dependent.[2][4]
-
Oxidation: The boronic acid can be oxidized, typically forming the corresponding phenol. This is a significant concern in biological applications or when solutions are exposed to air (oxygen) and potential reactive oxygen species.[1][5][6]
The rate of these degradation reactions is influenced by solvent, pH, temperature, and exposure to light and air. Inconsistent yields are a direct symptom of this instability.
Q2: What are the primary chemical pathways that cause this degradation, and how can I visualize them?
A2: Understanding the mechanisms is key to preventing them. As mentioned, protodeboronation and oxidation are the main culprits.
-
Protodeboronation is essentially an ipso-substitution of the boronic acid group with a proton from the solvent (e.g., water). This reaction is often catalyzed by acidic or basic conditions.[4] In many cases, the reaction proceeds fastest at high pH through the more reactive arylboronate anion ([ArB(OH)₃]⁻).[2]
-
Oxidative Deboronation involves the reaction of the boronic acid with an oxidant (like dissolved oxygen or peroxides) to yield a phenol. The mechanism is thought to involve the nucleophilic attack of an oxidant on the electron-deficient boron atom.[6]
These pathways are illustrated in the diagram below.
Caption: Key degradation pathways for arylboronic acids.
Q3: How should I prepare and store a stock solution to maximize its shelf-life?
A3: Proper solution preparation and storage are critical. The goal is to minimize exposure to the factors that accelerate degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, aprotic solvents like Dioxane , THF , or Acetonitrile (ACN) . If an aqueous buffer is required for solubility, prepare it fresh and use it immediately. | Aprotic solvents minimize the risk of protodeboronation by limiting the availability of protons.[7] |
| pH Control | For aqueous mixtures, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is often a good starting point. However, optimal pH can be compound-specific. | Boronic acids exist in equilibrium between the neutral trigonal form and the anionic tetrahedral (boronate) form.[8] Extreme pH values (both highly acidic and highly basic) can accelerate degradation.[4] |
| Atmosphere | Prepare solutions under an inert atmosphere (e.g., Argon or Nitrogen ). | This displaces oxygen, significantly slowing the rate of oxidative degradation.[1] |
| Temperature | Store solutions at low temperatures, such as -20°C or -80°C . | Chemical reactions, including degradation, are significantly slower at lower temperatures. |
| Light | Protect solutions from light by using amber vials or wrapping containers in foil. | Photolytic degradation can be an issue for some organic molecules. |
Protocol 1: Preparation of a Stabilized Stock Solution
-
Dry your glassware thoroughly in an oven and cool under a stream of inert gas.
-
Weigh the solid (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid in a vial under an inert atmosphere (e.g., in a glovebox).
-
Add anhydrous, degassed aprotic solvent (e.g., Dioxane) to the desired concentration.
-
Cap the vial tightly with a septum-lined cap.
-
Wrap the vial in foil and store it in a freezer at -20°C or below.
-
For use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.
Q4: Are there alternative forms or derivatives of my boronic acid that are more stable?
A4: Absolutely. This is a highly effective strategy for overcoming the inherent instability of many boronic acids.[1] Converting the boronic acid to a boronate ester or a different complex can dramatically improve its shelf-life.
-
Pinacol Esters: Reacting the boronic acid with pinacol is the most common method. The resulting pinacol boronate ester is generally more stable to oxidation and protodeboronation and can be easily purified via chromatography.[1][9] The boronic acid can then be generated in situ during the cross-coupling reaction under the right conditions. The pinacol ester of the target compound is commercially available.[10][11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids.[12] They are designed for "slow-release" cross-coupling, where the MIDA group is cleaved under basic aqueous conditions to gradually release the reactive boronic acid, minimizing its decomposition over the course of the reaction.[12]
-
DABO Boronates: Diethanolamine (DEA) complexes form stable, crystalline adducts that are easy to handle and store.[13] These can often be used directly in Suzuki-Miyaura reactions, where they hydrolyze to release the boronic acid.[13]
The decision to use a derivative often depends on the specific reaction conditions and whether the protecting group is compatible with other functional groups in your molecules.
Caption: Decision workflow for selecting the appropriate boronic acid form.
Q5: How can I quantitatively monitor the stability of my boronic acid solution?
A5: You must use a stability-indicating analytical method that can separate the parent boronic acid from its potential degradants. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[7]
Protocol 2: HPLC Method for Monitoring Degradation
-
System: A standard HPLC system with a UV detector is sufficient.[7]
-
Column: A reversed-phase C18 column is a good starting point. To avoid on-column degradation, which can be an issue for boronic acids, consider using a column with low silanol activity or end-capping.[7][14]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typical.
-
Sample Preparation:
-
At Time = 0, dissolve a small, accurately weighed amount of your boronic acid in your chosen solvent system to make a stock solution.
-
Immediately dilute an aliquot to a working concentration (e.g., 1 mg/mL) and inject it into the HPLC. This is your baseline (100% purity) chromatogram.
-
Store your stock solution under the conditions you want to test (e.g., room temp on the bench vs. -20°C in the freezer).
-
At subsequent time points (e.g., 1h, 4h, 24h, 48h), take another aliquot, dilute it in the same way, and inject it.
-
-
Analysis:
-
Monitor the peak area of the parent boronic acid peak over time.
-
Look for the appearance of new peaks, which correspond to degradation products. The protodeboronated product will be less polar and elute later, while the phenolic product will be more polar and elute earlier.
-
Calculate the percentage of remaining boronic acid at each time point relative to the T=0 sample.
-
This data will give you a clear, quantitative measure of your compound's stability under specific storage conditions. For definitive identification of degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aablocks.com [aablocks.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. chembk.com [chembk.com]
- 11. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Rich Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-rich aryl halides. My goal is to provide not just procedural guidance, but a deeper, mechanistically-grounded understanding to empower you to troubleshoot and optimize these challenging yet crucial reactions.
The Core Challenge: The "Reluctant" Oxidative Addition
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] However, when working with electron-rich aryl halides (e.g., those bearing methoxy, amino, or alkyl groups), the very first step—oxidative addition—often becomes the rate-determining bottleneck.[6]
Electron-donating groups increase the electron density of the aromatic ring and the carbon-halogen (C-X) bond.[6] This strengthening of the C-X bond makes it more difficult for the low-valent Palladium(0) catalyst to insert itself, thus slowing down or even stalling the entire catalytic cycle.[6] This guide will address the common pitfalls encountered with these substrates and provide systematic strategies for success.
Troubleshooting Guide & FAQs
Here, we address specific issues in a question-and-answer format, providing both the "what to do" and the critical "why it works."
Section 1: Catalyst & Ligand Selection
Question 1: My reaction with an electron-rich aryl chloride/bromide is sluggish or fails completely with standard catalysts like Pd(PPh₃)₄. Why is this happening and what should I use instead?
Answer:
This is a classic and expected issue. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for electron-rich aryl halides because the triphenylphosphine (PPh₃) ligand is not sufficiently electron-donating to promote the difficult oxidative addition step.[6] To overcome this energy barrier, you need a more potent catalyst system.
Core Insight: The key is to increase the electron density on the palladium center, making it a stronger nucleophile to attack the C-X bond. This is achieved by using ligands that are both bulky and electron-rich .[1][3][4]
-
Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for this challenge. The steric bulk favors the formation of a highly reactive, monoligated Pd(0)L species, which is crucial for the oxidative addition of difficult substrates.[7] The electron-donating nature of the ligand pushes electron density onto the metal, facilitating the C-X bond cleavage.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form highly stable and active palladium complexes.[6] They are often more robust than phosphine ligands and can be highly effective for challenging couplings. PEPPSI-type precatalysts are commonly used with NHC ligands.[1]
Actionable Protocol:
-
Switch Ligands: Replace PPh₃ with a Buchwald-type ligand (e.g., SPhos) or a bulky alkylphosphine (e.g., P(t-Bu)₃).
-
Optimize Ligand:Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. Excess phosphine can sometimes inhibit the reaction by forming less reactive, multi-ligated palladium species.[7]
dot
Caption: Catalyst selection for difficult Suzuki couplings.
Section 2: Base and Solvent Optimization
Question 2: I'm seeing low conversion. Could my choice of base or solvent be the problem?
Answer:
Absolutely. The base and solvent are not passive components; they are critical players in the catalytic cycle, particularly in the transmetalation step.[6] The base's primary role is to activate the organoboron species, forming a more nucleophilic boronate complex that can efficiently transfer its organic group to the palladium center.[5][8]
Base Selection: For challenging couplings with electron-rich partners, a stronger base is often necessary to drive the transmetalation forward.[3][6]
-
Common Weak Bases (Often Insufficient): Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) may not be strong enough for these systems.
-
Recommended Stronger Bases:
-
Potassium Phosphate (K₃PO₄): An excellent, broadly applicable, and strong inorganic base.[6]
-
Cesium Carbonate (Cs₂CO₃): Often gives superior results, possibly due to its higher solubility in organic solvents and the formation of soluble boronate species.[6]
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may introduce compatibility issues with sensitive functional groups.
-
Solvent System: The solvent must solubilize all components (the aryl halide, boronic acid, base, and catalyst) and can influence the reactivity of the base and catalyst.
-
Ethereal Solvents: Dioxane and Tetrahydrofuran (THF) are common and effective choices.[10] They are often used with a small amount of water.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, but be aware they can sometimes lead to different selectivity or side reactions.[11]
-
The Role of Water: A small amount of water (e.g., in a 10:1 organic solvent to water ratio) is often beneficial.[12] It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species. However, excess water can promote a key side reaction: protodeboronation.[6]
| Parameter | Standard Conditions | Optimized for Electron-Rich Halides | Rationale |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger base needed to facilitate transmetalation.[3][6] |
| Solvent | Toluene, Dioxane | Dioxane/H₂O, THF/H₂O (e.g., 10:1) | Ethereal solvents with some water aid base solubility and boronate formation.[10][13] |
| Temperature | 80-90 °C | 90-110 °C | Higher temperature provides energy to overcome the oxidative addition barrier.[6] |
Section 3: Troubleshooting Common Side Reactions
Question 3: I'm getting a good yield, but my main impurity is the dehalogenated starting material (Ar-H). What causes this and how can I stop it?
Answer:
The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction known as dehalogenation .[1] It occurs after the desired oxidative addition step. The resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture, followed by reductive elimination to produce Ar-H instead of the desired Ar-Ar' product.
Mechanistic Insight: Sources of hydride can include trace water, amines (if used as a base), or alcohol solvents.[1] The palladium complex abstracts a hydride, forming an Ar-Pd(II)-H intermediate, which then reductively eliminates Ar-H.
Mitigation Strategies:
-
Use a Non-Protic System: If possible, switch to a rigorously anhydrous solvent and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Scrutinize Reagents: Ensure your solvents are dry and that your boronic acid reagent is not degrading to release protic impurities.
-
Avoid Amine Bases: If using an amine base (less common in modern Suzuki protocols), switch to an inorganic base.
-
Optimize Temperature: Sometimes, running the reaction at the lowest possible temperature that still affords a reasonable rate can minimize this side reaction.
Question 4: My boronic acid seems to be decomposing during the reaction, leading to low yields. I see homocoupling of the boronic acid as well. How can I improve its stability?
Answer:
This is a critical issue, as the stability of the organoboron reagent is a frequent point of failure.[6] Two main decomposition pathways are at play:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (like excess water or acidic impurities), replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by strong bases, especially hydroxides.[6]
-
Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules (Ar'-B(OH)₂ + Ar'-B(OH)₂) to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of Pd(II) species and oxygen.[1]
dot
Caption: Systematic troubleshooting workflow for failed reactions.
Solutions for Boronic Acid Instability:
-
Use Boronic Esters: This is the most robust solution. Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more stable towards protodeboronation than their corresponding acids.[1] They release the boronic acid slowly under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over decomposition.
-
Ensure Reagent Quality: Use high-purity, fresh boronic acid. Older samples can hydrate or oxidize.
-
Rigorous Degassing: Thoroughly degas your reaction mixture (e.g., via three evacuate/backfill cycles with argon or nitrogen) before heating.[6] This removes oxygen, which is a key culprit in promoting homocoupling.[1]
-
Control Water Content: While a small amount of water can be beneficial, using strictly anhydrous solvents can be a good strategy if protodeboronation is severe.[6]
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for coupling an electron-rich aryl chloride. Optimization will likely be necessary for your specific substrates.
Materials:
-
Electron-Rich Aryl Chloride (1.0 equiv)
-
Arylboronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water 10:1, degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid/ester, base, palladium precatalyst, and ligand.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
troubleshooting difficult Suzuki couplings involving sterically hindered substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically demanding substrates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Core Principles & Common Failure Points
Question: Why do my Suzuki couplings fail or give low yields when using sterically hindered substrates (e.g., ortho-substituted aryl halides or boronic acids)?
Answer: Steric hindrance introduces significant kinetic barriers at multiple stages of the Suzuki-Miyaura catalytic cycle. While the reaction is famously robust, its efficiency plummets when bulky groups obstruct the metal center.[1] The two most common failure points are:
-
Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center is severely impeded. For this step to occur, the boronate species (activated by the base) must approach the palladium complex. Bulky ortho-substituents on either coupling partner can prevent this approach, making transmetalation the rate-limiting step.[2]
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Difficult Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center. To achieve this, the two organic groups must rotate into a cis orientation on the square planar palladium complex. When the groups are large (e.g., in the synthesis of tetra-ortho-substituted biaryls), the steric clash makes achieving this conformation energetically unfavorable, thus inhibiting the reductive elimination.[3][4]
A visual representation of the catalytic cycle helps to pinpoint these bottlenecks.
Caption: The Suzuki catalytic cycle with bottlenecks for hindered substrates.
Troubleshooting Guide: Optimizing Key Reaction Parameters
When a sterically demanding coupling fails, a systematic approach to optimizing the reaction components is crucial. The ligand and base are the most powerful levers you can pull.
Question: My reaction shows no conversion. Which parameter should I investigate first?
Answer: The catalyst system—specifically the phosphine ligand—is the most critical variable to address for low or no conversion.[5] Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective because they are not bulky or electron-rich enough to promote the key steps of the catalytic cycle for hindered substrates.[6]
The primary goal is to select a ligand that accelerates both oxidative addition and reductive elimination. Bulky, electron-rich monophosphine ligands are the industry standard for this challenge.[6][7]
-
Bulkiness promotes reductive elimination by creating steric pressure that favors the product-forming step.[4][7]
-
Electron-donating character increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[7][8]
Recommended Ligand Classes for Hindered Substrates
| Ligand Class | Example Ligands | Key Features & Application |
| Dialkylbiaryl Phosphines (Buchwald-type) | XPhos, SPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding. The gold standard for a wide range of challenging couplings, including those involving ortho-substituted partners.[3][9] |
| Di-adamantylalkyl Phosphines | cataCXium® A | Features a bulky and electron-donating adamantyl group. Very effective for activating unreactive aryl chlorides and handling hindered substrates. |
| Specialized Biaryl Phosphacycles | BI-DIME, AntPhos | Specifically designed for extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls.[10][11][12] The unique structure can facilitate difficult reductive eliminations. |
| Arsa-Buchwald Ligands | (Cyclopentyl)₂As-biaryl | Arsenic analogs of Buchwald ligands. The longer Palladium-Arsenic bond can facilitate the transmetalation step with sterically hindered substrates.[13] |
Question: I've switched to a Buchwald ligand, but my yield is still poor. What should I try next?
Answer: After the ligand, the base is the next most critical parameter to optimize. The base's role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is essential for transmetalation.[14] For hindered substrates, where transmetalation is slow, the choice of base can make or break the reaction.
-
Inorganic bases are generally preferred. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[14]
-
Cation Effect: The cation can significantly influence reactivity. Cesium carbonate (Cs₂CO₃) is often effective in challenging cases due to its high solubility in organic solvents, which can increase the concentration of the active boronate species.[14]
-
Base Strength: A stronger base can accelerate a sluggish transmetalation. Potassium phosphate (K₃PO₄) is a stronger base than the carbonates and is a go-to choice for many difficult couplings.[14]
| Base | Common Solvent(s) | Strengths | Weaknesses |
| K₃PO₄ | Toluene, Dioxane, THF (often with H₂O) | Strong, effective for many hindered systems. Good for substrates with base-sensitive groups.[14] | Can be slow to dissolve; sometimes requires water as a co-solvent, which can promote side reactions.[15] |
| Cs₂CO₃ | Toluene, Dioxane, THF | Highly soluble in organic solvents, often accelerates slow reactions. | More expensive, strongly basic, may not be suitable for base-sensitive substrates. |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Inexpensive, effective for general couplings. | Often requires aqueous co-solvents, which can lead to protodeboronation. |
| t-BuONa / t-BuOK | THF, Toluene | Very strong base, can be effective when others fail. | Highly reactive, can cause decomposition of sensitive substrates. Use with caution. |
Question: Does the solvent choice matter for a difficult Suzuki coupling?
Answer: Yes, but its effect is often secondary to the ligand and base.[16] The primary role of the solvent is to solubilize the reactants and catalyst. For hindered substrates, which may be less soluble, ensuring a homogeneous solution at the reaction temperature is critical.
-
Aprotic polar solvents are generally the most effective. Common choices include 1,4-Dioxane , Tetrahydrofuran (THF) , and Toluene .
-
Co-solvents: A small amount of water is often used, especially with inorganic bases like K₃PO₄ or K₂CO₃, to help solubilize the base.[17] However, for substrates prone to protodeboronation, minimizing water or running under anhydrous conditions is preferable.[7]
-
Solvent Polarity: While the reaction is tolerant of many solvents, highly polar solvents can sometimes influence selectivity in complex substrates.[18] However, for overcoming steric barriers, focusing on solubility and temperature tolerance is more pragmatic.[16]
Identifying & Mitigating Common Side Reactions
Question: My mass spec shows a major byproduct corresponding to the loss of the boronic acid group and its replacement with a hydrogen. What is happening?
Answer: You are observing protodeboronation , one of the most common side reactions in Suzuki couplings.[5][7] This occurs when the boronic acid reacts with a proton source (often water) to regenerate the parent arene, consuming your starting material. This side reaction is competitive with the desired transmetalation and is often exacerbated by:
-
High temperatures and long reaction times.
-
Excess water or other protic sources.
-
Electron-rich boronic acids or those with certain heteroatoms. [4]
Solutions to Mitigate Protodeboronation:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a boronic ester, such as a pinacol (BPin) or neopentyl glycol ester. These are significantly more stable and less prone to premature hydrolysis.[4][7]
-
Minimize Water: Use anhydrous solvents and dry your reagents thoroughly. If a base like K₃PO₄ requires a co-solvent, use a minimal amount of water (e.g., 5 equivalents relative to the substrate).[15]
-
Use Fluoride-Based Activation: In anhydrous conditions, bases like cesium fluoride (CsF) can activate the boronic acid without introducing water.
-
Increase Reaction Rate: A more active catalyst system (i.e., a better ligand) that accelerates the productive catalytic cycle can outcompete the slower protodeboronation pathway.
Question: I see a significant amount of a dimer of my boronic acid starting material. How do I prevent this?
Answer: This side product results from the homocoupling of your boronic acid.[4][5] This is typically caused by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the dimerization of the boronic acid.[4]
Solutions to Mitigate Homocoupling:
-
Thorough Degassing: This is non-negotiable. The reaction mixture (solvent, base, and water) must be rigorously degassed before adding the palladium catalyst and ligand. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: Performing at least three cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require an initial reduction step that can be complex.[4][7]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of Argon or Nitrogen using a balloon or a manifold.
Systematic Troubleshooting Workflow
When faced with a challenging coupling, avoid random screening. A logical, stepwise approach will yield a solution more efficiently.
Caption: A stepwise workflow for troubleshooting difficult Suzuki couplings.
Experimental Protocol: General Procedure for Screening a Hindered Suzuki Coupling
This protocol outlines a general method for setting up a small-scale reaction to test new conditions.
Materials:
-
Aryl Halide (1.0 eq, e.g., 0.2 mmol)
-
Boronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (2-4 mol%)
-
Base (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, ~0.1 M concentration)
-
Reaction vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
Vial Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.
-
Atmosphere Exchange: Crimp or cap the vial. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing (Crucial): Sparge the resulting mixture with a stream of Argon or Nitrogen gas through a needle for 15-20 minutes.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and the ligand in a small amount of the reaction solvent. Pre-stirring this solution for 15-20 minutes can be beneficial for catalyst activation.[19]
-
Initiation: Using a syringe, add the required amount of the catalyst/ligand solution to the reaction vial.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sta.wuxiapptec.com [sta.wuxiapptec.com]
Technical Support Center: Alternative Purification Techniques for Polar Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of polar boronic acids. Standard chromatographic methods often fail for these compounds due to their high polarity, propensity for dehydration to boroxines, and potential for decomposition on silica gel.[1][2][3] This document provides a series of troubleshooting solutions and in-depth answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar boronic acids in a direct question-and-answer format.
Q1: My polar boronic acid is inseparable from polar byproducts on normal-phase silica gel. What should I try first?
Answer: Co-elution of highly polar compounds is a classic challenge. Before abandoning chromatography, consider that the issue may be with the stationary phase's interaction with your compound. However, for a more definitive and often simpler solution, non-chromatographic methods are highly recommended as a first-line approach.
Recommended First-Line Approach: Acid-Base Extraction
The acidic nature of the boronic acid group can be exploited for a simple and effective liquid-liquid extraction. By converting the boronic acid into its corresponding boronate salt, its solubility can be dramatically shifted into the aqueous phase, leaving less polar, non-acidic impurities behind in the organic layer.
-
Mechanism: Boronic acids are weak Lewis acids. In the presence of a strong base (e.g., NaOH), they form a highly polar, water-soluble tetracoordinate boronate salt.
-
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its salt.[2]
-
Separate the layers. The organic layer contains non-acidic impurities and can be discarded.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-4. This will protonate the boronate salt, regenerating the neutral boronic acid, which will often precipitate or can be extracted back into a fresh organic solvent.
-
-
Causality: This technique works by leveraging the change in polarity and solubility upon salt formation. It is most effective for separating the boronic acid from neutral or basic impurities. However, be cautious if your molecule contains other acidic functional groups (phenols, carboxylic acids) or is base-labile.[1][4]
Q2: My boronic acid appears to be decomposing or irreversibly binding to my silica gel column. How can I prevent this?
Answer: This is a very common problem. The surface of silica gel is populated with silanol groups (Si-OH), which are Lewis acidic and can strongly interact with or even catalyze the degradation of boronic acids and their esters.[1][2] The solution is to either protect the boronic acid moiety or modify the stationary phase to make it less aggressive.
Strategy 1: Protection as a Boronate Ester
Converting the polar boronic acid to a less polar, more robust boronate ester (e.g., a pinacol ester) is a standard and highly effective strategy.[5][6] These esters are significantly less polar and less prone to decomposition on silica, making them much more amenable to standard chromatography.
-
Workflow: This involves a three-step sequence: Esterification → Chromatography → Deprotection . A detailed protocol is provided in Part 3.
-
Why it Works: The esterification masks the reactive B(OH)₂ group, reducing its Lewis acidity and its ability to form strong hydrogen bonds with the silica surface. This leads to cleaner elution profiles and prevents on-column degradation.[7]
Strategy 2: Use of Boric Acid-Impregnated Silica Gel
If you must chromatograph a boronate ester that is still showing some instability, a simple and effective trick is to pre-treat the silica gel with boric acid.
-
Mechanism: The added boric acid effectively saturates the Lewis acidic sites on the silica surface that are responsible for binding and degrading the boronate ester.[5] This creates a more inert stationary phase, allowing for better recovery and less streaking of the desired compound.[8]
-
Preparation: A slurry of silica gel is made in a solvent containing a small amount of boric acid, and the solvent is then evaporated before packing the column. This technique is particularly useful for purifying pinacol boronic esters (Bpin).[5]
Q3: My boronic acid is an oil or fails to crystallize. What are my options?
Answer: When traditional crystallization fails, derivatization into a highly crystalline adduct is the most powerful alternative. For boronic acids, the formation of a diethanolamine (DEA) adduct is an exceptionally effective technique.[4][9]
-
Mechanism: Boronic acids react reversibly with diethanolamine to form a stable, bicyclic adduct. These adducts are often highly crystalline, even when the parent boronic acid is an oil, and will frequently precipitate from non-polar organic solvents.[6]
-
Key Advantages:
-
High Crystallinity: Provides a reliable method for obtaining a solid derivative from an oil.
-
Selective Precipitation: The adduct often crashes out of solution, leaving soluble impurities behind in the mother liquor.
-
Reversibility: The pure boronic acid can be easily regenerated from the filtered adduct.[1][4]
-
-
Limitation: This method works best for boronic acids that are not excessively polar themselves, as highly polar adducts may not precipitate as readily.[1] A detailed protocol for this method is provided in Part 3.
Q4: I have a complex mixture, and simple extraction or crystallization isn't working. What is a more robust, multi-step strategy?
Answer: For highly complex mixtures or when target purity is critical (e.g., for drug development), a protection-based strategy is the most robust approach. The conversion of the boronic acid to a stable, less polar derivative allows for more conventional purification, after which the boronic acid can be regenerated.
Recommended Robust Workflow: The Pinanediol Protection Strategy
-
Protection: React the crude polar boronic acid with a chiral diol, such as (+)-pinanediol, under anhydrous conditions to form the corresponding boronate ester.[7] This reaction is typically driven by the azeotropic removal of water.
-
Purification: The resulting pinanediol ester is significantly less polar and more stable than the parent acid. It can now be purified effectively using standard silica gel chromatography.[7]
-
Deprotection: Once the ester is pure, the pinanediol protecting group can be removed to regenerate the free boronic acid. A common method involves transesterification with another boronic acid in a biphasic system or hydrolysis.[10] A more modern and reliable method involves conversion to a trifluoroborate salt with potassium hydrogen difluoride (KHF₂), followed by acidic hydrolysis.[11][12]
This workflow provides two opportunities for purification (extraction after protection and chromatography of the ester), making it highly effective for challenging separations.
Q5: My NMR shows a mixture of my boronic acid and its boroxine. How do I purify it and prevent re-formation?
Answer: Boroxines are cyclic trimer anhydrides formed by the reversible dehydration of three boronic acid molecules.[13][14] Their presence is a common source of impurity and can complicate characterization and reactivity.
-
Understanding the Equilibrium: The equilibrium between the boronic acid and the boroxine is dynamic and influenced by the presence of water. In anhydrous solvents, the boroxine form is favored, while in the presence of water, hydrolysis shifts the equilibrium back to the boronic acid.[15][16]
-
Purification Strategy:
-
Hydrolyze the Boroxine: Dissolve the crude mixture in a solvent system containing water (e.g., ether/water or THF/water) and stir. This will drive the equilibrium entirely to the boronic acid form.
-
Isolate the Boronic Acid: Proceed with one of the purification methods described above (e.g., acid-base extraction, DEA adduct formation) on the fully hydrolyzed mixture. Recrystallization from a water-containing solvent system can also be effective for isolating the pure boronic acid.[17]
-
-
Preventing Re-formation: Since the dehydration is reversible, storing the purified boronic acid under completely anhydrous conditions can lead to the re-formation of the boroxine over time.[13] For long-term stability, it is often best to store the compound as a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[4]
Part 2: Frequently Asked Questions (FAQs)
Q6: What makes polar boronic acids so difficult to purify?
Answer: The difficulty stems from a combination of their physical and chemical properties:
-
High Polarity: The B(OH)₂ group is highly polar and capable of strong hydrogen bonding. This causes polar boronic acids to have very low solubility in common non-polar chromatography solvents and to move very slowly (low Rf) on silica gel, often streaking badly.[5]
-
Lewis Acidity: The boron atom is electron-deficient, making it a Lewis acid. This leads to strong, often irreversible, binding to the Lewis basic silanol groups on the surface of silica gel.[2][5]
-
Instability:
-
Decomposition: The interaction with the acidic silica surface can catalyze decomposition pathways like protodeboronation (loss of the boronic acid group).[1]
-
Dehydration: They readily and reversibly lose water to form cyclic boroxine trimers, meaning a "pure" sample can actually be an equilibrium mixture of the acid and its anhydride.[7][13]
-
Q7: How does diethanolamine (DEA) adduct formation work for purification?
Answer: This technique relies on the formation of a stable, tetracoordinate boron species. The boronic acid (a Lewis acid) reacts with the two hydroxyl groups and the nitrogen atom of diethanolamine (a Lewis base) to form a rigid, bicyclic boronate ester with an internal dative B-N bond.[6]
This structure is often very symmetric and conformationally locked, which promotes efficient packing into a crystal lattice. This is why even boronic acids that are oils can form highly crystalline, high-melting-point solids upon reaction with DEA.[9] The adduct typically has very different solubility properties from the starting material and impurities, allowing it to be isolated by precipitation and filtration. The pure boronic acid is then regenerated by hydrolysis, often under mild acidic conditions which break the B-O and B-N bonds.[1][4]
Q8: When is it appropriate to use a protection-deprotection strategy?
Answer: A protection-deprotection strategy is warranted under several circumstances:
-
When Simpler Methods Fail: If acid-base extraction, crystallization, or DEA adduct formation are ineffective due to the nature of the impurities or the physical properties of the boronic acid.
-
High Purity is Required: For pharmaceutical applications, where impurity profiles must be rigorously controlled, the multiple purification opportunities offered by a protection-purification-deprotection sequence are invaluable.
-
Downstream Chemistry is Incompatible: If the free boronic acid is unstable to subsequent reaction conditions, it can be carried through several synthetic steps as a more robust boronate ester (e.g., pinacol or MIDA ester) and deprotected only at the final stage.[6]
-
Chromatography is Unavoidable: When the impurities are structurally very similar to the desired product (e.g., isomers), chromatography is often the only way to achieve separation. Protecting the boronic acid makes it compatible with standard chromatographic techniques.
Q9: What is Fluorous Solid-Phase Extraction (F-SPE) and when is it useful for boronic acids?
Answer: Fluorous Solid-Phase Extraction (F-SPE) is a purification technique that separates molecules based on their fluorine content.[18] The stationary phase is silica gel modified with long perfluoroalkyl chains, which strongly retains highly fluorinated ("fluorous") molecules while allowing non-fluorinated ("organic") molecules to pass through.[19][20]
-
Application to Boronic Acids: This method can be adapted for boronic acid purification by temporarily attaching a "fluorous tag" (a molecule with a long perfluoroalkyl chain) to the boronic acid.
-
Workflow:
-
Tagging: The crude polar boronic acid is reacted with a fluorous diol to form a fluorous boronate ester.
-
F-SPE Purification: The reaction mixture is loaded onto a fluorous silica cartridge.
-
A "fluorophobic" solvent (like 80:20 methanol/water) is used to wash all the non-fluorous impurities off the column.[18][21]
-
The desired fluorous-tagged boronate ester is retained on the column.
-
A "fluorophilic" solvent (like methanol or acetone) is then used to elute the pure, fluorous-tagged ester.[19]
-
Detagging: The fluorous tag is cleaved to regenerate the pure boronic acid.
-
-
Usefulness: F-SPE is particularly powerful in parallel synthesis and medicinal chemistry for rapid purification without traditional column chromatography. It is an excellent choice when dealing with reactions that use fluorous-tagged catalysts or reagents, as the purification step can simultaneously remove those components.[21][22]
Part 3: Visualizations and Experimental Protocols
Diagrams of Key Workflows
Caption: Decision tree for selecting a suitable purification method.
Caption: Workflow for purification using DEA adduct formation.
Caption: General workflow for F-SPE purification.
Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is adapted from methodologies described in the literature for the purification of boronic acids that are oils or are difficult to crystallize.[6][9]
Materials:
-
Crude boronic acid
-
Diethanolamine (DEA)
-
Anhydrous diethyl ether or toluene
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Adduct Formation:
-
Dissolve the crude boronic acid (1.0 eq) in a minimum amount of anhydrous diethyl ether or toluene in a flask.
-
Add diethanolamine (1.0-1.1 eq) dropwise to the solution while stirring at room temperature.
-
A white precipitate of the DEA adduct should form, often within minutes.[6] Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of the Adduct:
-
Cool the slurry in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid adduct by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any entrained soluble impurities.
-
Dry the crystalline adduct under vacuum. At this stage, the adduct can be characterized (NMR, mp) to confirm its purity.
-
-
Regeneration of the Boronic Acid:
-
Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and 1M HCl.
-
Stir vigorously until all the solid has dissolved. The adduct will hydrolyze, with the protonated diethanolamine moving into the aqueous phase and the free boronic acid moving into the organic phase.
-
Separate the layers in a separatory funnel.
-
Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the pure boronic acid.
-
Protocol 2: Protection-Purification-Deprotection using (+)-Pinanediol
This protocol outlines the robust strategy of converting a polar boronic acid into a less polar, chromatographically stable pinanediol ester for purification.[7]
Materials:
-
Crude boronic acid
-
(+)-Pinanediol
-
Anhydrous toluene or THF
-
Silica gel for column chromatography
-
Potassium hydrogen difluoride (KHF₂)
-
Aqueous HCl
-
Appropriate solvents for chromatography and extraction
Procedure:
-
Protection (Esterification):
-
Combine the crude boronic acid (1.0 eq) and (+)-pinanediol (1.0-1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.[7]
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting boronic acid is consumed (typically a few hours to overnight).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be taken directly to the next step.
-
-
Purification (Chromatography):
-
Purify the crude pinanediol boronate ester using standard silica gel flash chromatography. The ester is significantly less polar than the starting acid, so a less polar eluent system (e.g., hexanes/ethyl acetate) can be used.[7]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Deprotection (via Trifluoroborate Salt):
-
Dissolve the purified pinanediol ester in a suitable solvent like methanol or acetone.
-
Add an aqueous solution of KHF₂ (excess, ~3-4 eq) and stir the mixture at room temperature.[11][12] This reaction forms the potassium trifluoroborate salt, which often precipitates.
-
Isolate the trifluoroborate salt by filtration or by removing the solvent and washing the residue.
-
Treat the trifluoroborate salt with aqueous acid (e.g., 1M HCl) and stir to hydrolyze it to the free boronic acid.
-
Extract the pure boronic acid into an organic solvent, dry, and concentrate as described in Protocol 1.
-
Part 4: Comparison of Techniques
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Acid-Base Extraction | pH-dependent solubility shift | Fast, simple, inexpensive, scalable.[2] | Only removes neutral/basic impurities; ineffective for amphoteric compounds or other acidic impurities.[1][4] | Crude mixtures where the primary impurities have different acidic/basic properties from the product. |
| DEA Adduct Formation | Derivatization to a crystalline adduct | Excellent for purifying oils or non-crystalline solids; highly selective precipitation.[6][9] | Adduct may not precipitate if too polar; requires an additional hydrolysis step.[1] | Purifying boronic acids that are oils or are difficult to crystallize by conventional means. |
| Protection/Deprotection | Masking polarity for chromatography | Robust, highly effective for complex mixtures; enables standard chromatography.[5][7] | Multi-step (adds 2 steps to synthesis); requires stable protecting groups and efficient deprotection.[6] | Complex mixtures requiring high purity where simpler methods have failed. |
| Fluorous SPE (F-SPE) | Separation based on fluorine content | Very fast, amenable to automation/parallel synthesis; no traditional chromatography needed.[18][21] | Requires synthesis of a fluorous-tagged derivative; fluorous reagents and silica can be expensive. | High-throughput screening, medicinal chemistry, and purification from fluorous catalysts/reagents. |
| Recrystallization | Differential solubility in a solvent | Potentially provides very high purity in a single step; scalable.[17][23] | Often fails for highly polar compounds; finding a suitable solvent can be difficult and time-consuming.[1] | Compounds that are solids and have a significant difference in solubility between hot and cold solvent. |
Part 5: References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. --INVALID-LINK--
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. --INVALID-LINK--
-
Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. --INVALID-LINK--
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025). Reddit. --INVALID-LINK--
-
Technical Support Center: Synthesis of (+)-Pinanediol Boronic Esters - Benchchem. BenchChem. --INVALID-LINK--
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2019). Accounts of Chemical Research. --INVALID-LINK--
-
Analysis of benzo(a)pyrene:DNA adducts formed in cells in culture by immobilized boronate chromatography. (1986). Cancer Research. --INVALID-LINK--
-
Development of Fluorous Boronic Acid Catalysts Integrated with Sulfur for Enhanced Amidation Efficiency. (2023). Electronic Supplementary Information. --INVALID-LINK--
-
Technical Support Center: Effective Removal of Boronic Acid Byproducts - Benchchem. BenchChem. --INVALID-LINK--
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate. --INVALID-LINK--
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. --INVALID-LINK--
-
HELP: Purifying boronic acids sucks : r/chemistry - Reddit. (2025). Reddit. --INVALID-LINK--
-
Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. (2023). National Center for Biotechnology Information. --INVALID-LINK--
-
Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (2009). ResearchGate. --INVALID-LINK--
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews. --INVALID-LINK--
-
How to Purify Boric Acid (by Recrystallization) - YouTube. (2015). YouTube. --INVALID-LINK--
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2012). National Center for Biotechnology Information. --INVALID-LINK--
-
Removal of boronic acid protecting groups by transesterification. (1994). Google Patents. --INVALID-LINK--
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). National Center for Biotechnology Information. --INVALID-LINK--
-
Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. (2009). PubMed. --INVALID-LINK--
-
Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. (2023). SciSpace. --INVALID-LINK--
-
The Boroxine–Boronic Acid Equilibrium. (2020). University of Edinburgh Research Explorer. --INVALID-LINK--
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. (2005). National Center for Biotechnology Information. --INVALID-LINK--
-
RECRYSTALLISATION. University of Calgary. --INVALID-LINK--
-
Dehydration of phenylboronic acid with the formation of boroxine. (2019). ResearchGate. --INVALID-LINK--
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). (2010). National Center for Biotechnology Information. --INVALID-LINK--
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
column chromatography conditions for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Technical Support Center: Purifying (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid
Welcome to the technical support guide for the purification of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this and similar heterocyclic boronic acids. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.
Introduction: The Challenge of Purifying Heterocyclic Boronic Acids
(3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions.[3] However, like many boronic acids, its purification via column chromatography is not straightforward. The inherent chemical properties of the boronic acid functional group can lead to several common issues during purification. Free boronic acids are known to be challenging to purify using standard silica gel chromatography due to strong adsorption, which can result in poor recovery and streaking of the compound on the column.[1][2] Furthermore, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, complicating analysis and purification.[2][4]
This guide will walk you through troubleshooting common issues and provide robust strategies to obtain your target compound with high purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My direct purification of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid on silica gel is failing. The compound is either sticking to the column or streaking badly. What is happening and what can I do?
This is the most common issue encountered when purifying free boronic acids on standard silica gel.
The "Why": Causality of the Issue
The root cause lies in the interaction between the boronic acid group and the silica gel stationary phase. Silica gel is rich in surface silanol groups (Si-OH), which are acidic. The boronic acid, with its Lewis acidic boron atom and hydroxyl groups, can interact strongly with these silanols through multiple hydrogen bonds and dative bonding. This strong interaction leads to:
-
Irreversible Adsorption: A significant portion of your compound may remain permanently bound to the silica gel, drastically reducing your yield.
-
Severe Tailing (Streaking): The compound elutes very slowly and over a large number of fractions, making it difficult to separate from impurities.[2]
-
Decomposition: Prolonged exposure to the acidic silica surface can sometimes lead to degradation of the boronic acid.
Troubleshooting Flowchart
Caption: Troubleshooting options for poor chromatography of the free boronic acid.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH or Na2CO3) to deprotonate the boronic acid, forming the water-soluble boronate salt. Non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate or be extractable back into an organic solvent.
-
Extract the acidified aqueous layer with fresh ethyl acetate or another suitable solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Q2: I've heard that converting my boronic acid to an ester or another derivative can make purification easier. Which derivative should I choose and why?
Derivatization is a highly effective and widely adopted strategy to circumvent the challenges of purifying free boronic acids. By masking the reactive boronic acid moiety, you create a more stable and less polar compound that behaves predictably on silica gel.
Comparative Analysis of Common Boronic Acid Derivatives
| Derivative | Structure | Advantages | Disadvantages | When to Use |
| Pinacol Ester (Bpin) | R-B(pin) | - Highly stable to silica gel chromatography.[1] - Often crystalline and easy to handle. - Can frequently be used directly in Suzuki-Miyaura couplings.[1] | - Can be difficult to hydrolyze back to the free acid if needed. - The transmetalation step in coupling reactions can be slower than with the free acid.[4] | When the downstream reaction is compatible with a pinacol ester and you need a robust, chromatography-friendly intermediate. |
| Diethanolamine (DABO) Adduct | R-B(DEA) | - Air- and water-stable adducts.[4] - Often crystalline and can be purified by recrystallization. - Easily formed by reacting the boronic acid with diethanolamine.[4] | - May not be suitable for direct column chromatography. Purification is typically via precipitation/recrystallization. | When you want to isolate a stable, solid form of your boronic acid and avoid chromatography altogether. The free acid can be regenerated. |
| Potassium Trifluoroborate Salt | R-BF3K | - Significantly more stable than the free acid. - Often crystalline and can be purified by recrystallization. | - Requires an extra step to prepare (treatment with KHF2). - May not be as readily soluble in common chromatography solvents. | When seeking a highly stable, crystalline derivative for long-term storage or when other methods fail. |
Our Recommendation: For routine purification to enable subsequent reactions, converting to the pinacol ester is typically the most practical and reliable approach. The pinacol ester of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid is a known compound, indicating its stability and viability as a synthetic intermediate.[5][6]
Experimental Protocol: Formation of the Pinacol Ester
-
In a round-bottom flask, dissolve the crude (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid in an appropriate solvent (e.g., toluene, THF, or dichloromethane).
-
Add 1.1 to 1.5 equivalents of pinacol.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically and heat to reflux until no more water is collected. If using other solvents, add a drying agent like anhydrous magnesium sulfate and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Once complete, remove the solvent under reduced pressure. The crude pinacol ester is now ready for column chromatography.
Q3: I have successfully converted my compound to its pinacol ester, but I'm still having some trouble with column chromatography. What are the optimal conditions?
While pinacol esters are generally much better behaved on silica gel than free boronic acids, some optimization may still be required.
Key Experimental Parameters for Chromatography of the Pinacol Ester
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient.
-
Mobile Phase (Eluent): The pinacol ester of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid is significantly less polar than the free acid. Start with a non-polar solvent system and gradually increase the polarity.
-
Recommended Starting Gradient: Hexanes/Ethyl Acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
-
Alternative System: Dichloromethane/Methanol can also be effective, but start with a very low percentage of methanol (e.g., 0.5-1%).
-
-
Column Loading: Dry loading is often preferable to wet loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column. This can lead to sharper bands and better separation.
-
Speed: While Bpin esters are more stable, it is still good practice to run the column relatively quickly to minimize the risk of any on-column hydrolysis or degradation.[1]
Troubleshooting Logic for Pinacol Ester Chromatography
Caption: Decision tree for optimizing pinacol ester purification.
Summary and Final Recommendations
The purification of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid presents challenges that are common to this class of compounds. Direct purification of the free boronic acid on silica gel is often problematic and should be considered a secondary option.
The most robust and recommended workflow is:
-
Synthesize the crude boronic acid.
-
Convert the crude product directly to its corresponding pinacol ester .
-
Purify the more stable and less polar pinacol ester using standard silica gel column chromatography , typically with a Hexanes/Ethyl Acetate eluent system.
-
Use the purified pinacol ester in your downstream application or, if necessary, hydrolyze it back to the free boronic acid.
By following this strategy, you will mitigate the common pitfalls of boronic acid purification, leading to higher yields, better purity, and more reproducible results in your research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Emulsions in Suzuki Reaction Workups
Welcome to the technical support center for chemists and researchers. This guide provides in-depth, field-proven insights into one of the most common and frustrating issues in synthetic chemistry: dealing with emulsions during the workup of Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring you can not only solve your current emulsion problem but also prevent future occurrences.
I. Understanding the Enemy: Why Do Emulsions Form in Suzuki Workups?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or colloidal droplets.[1] In the context of a Suzuki reaction workup, this typically involves the organic solvent layer and the aqueous wash layer failing to separate cleanly. Several factors unique to the Suzuki reaction can contribute to or exacerbate emulsion formation:
-
Finely Divided Palladium: The reaction often generates palladium black or colloidal palladium nanoparticles, which can act as surfactants, stabilizing the interface between the organic and aqueous layers.[2][3] These fine particulates can lead to the formation of Pickering emulsions, which are notoriously stable.[4]
-
Inorganic Bases and Salts: The inorganic bases (e.g., K₂CO₃, K₃PO₄) and the resulting inorganic salts from the reaction can increase the viscosity of the aqueous layer and contribute to the stabilization of emulsions.[5]
-
Phase-Transfer Catalysts: While sometimes used to enhance reaction rates in biphasic systems, reagents like tetrabutylammonium bromide (TBAB) can also act as emulsifying agents.[6][7]
-
Ligands and Boronic Acid Derivatives: Some phosphine ligands, their oxides (a common byproduct), and boronic acid species can possess surfactant-like properties, contributing to emulsion formation.[8]
-
High Concentration of Reactants/Products: A high concentration of organic molecules in the extraction solvent can increase the viscosity of the organic phase, hindering coalescence of the dispersed droplets.
II. Proactive Measures: How Can I Prevent Emulsions from Forming?
The most effective way to deal with an emulsion is to prevent it from forming in the first place.[9] Consider these preventative strategies before you even start your workup:
Pre-Workup Filtration
If you suspect the presence of finely divided solids (like palladium black), filtering the reaction mixture through a pad of Celite® before adding any aqueous solution is a highly effective preventative measure.[10][11][12]
Diagram: Pre-Workup Filtration Workflow
Caption: Workflow for pre-workup filtration to remove solids.
Solvent and Reagent Considerations
-
Solvent Choice: Emulsions are more common when using chlorinated solvents like dichloromethane (DCM) or chloroform to extract a basic aqueous solution.[10] If possible, consider using a less emulsion-prone solvent like ethyl acetate.
-
Minimize Shaking Intensity: Vigorous shaking of the separatory funnel is a primary cause of emulsions. Instead, gently invert the funnel several times to allow for extraction with minimal mechanical force.
-
Pre-emptive Salting Out: If you anticipate an emulsion, adding a saturated solution of sodium chloride (brine) or even solid sodium chloride to the aqueous layer before extraction can increase the ionic strength of the aqueous phase.[1][13] This makes the organic components less soluble in the aqueous layer and can help prevent emulsion formation.[13]
III. Reactive Strategies: My Workup Has Formed an Emulsion, What Do I Do Now?
If you are currently facing a stubborn emulsion, do not despair. The following troubleshooting guide offers a tiered approach, from simple physical methods to more robust chemical and mechanical interventions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have a persistent emulsion after my initial aqueous wash. What is the first thing I should try?
Answer: Patience and gentle physical methods should always be your first line of defense.
-
Let it Sit: Often, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can lead to phase separation.[10][14]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.[1]
-
Add Brine ("Salting Out"): Introduce a saturated solution of NaCl (brine) to the separatory funnel.[9] This increases the polarity and density of the aqueous layer, which can help to break the emulsion.[13]
Q2: The simple methods didn't work. What is the next step?
Answer: If physical agitation and salting out fail, chemical and thermal methods are next.
| Method | Description | Cautions |
| Acid/Base Addition | If the emulsion is suspected to be stabilized by acidic or basic impurities, carefully adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize these species and break the emulsion. | Be mindful of the pH sensitivity of your product. This method can alter the solubility of certain compounds. |
| Gentle Heating | Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and promote phase separation. | Avoid excessive heat, as it could lead to the decomposition of your product or boiling of a volatile solvent. |
| Solvent Addition | Adding a small amount of a solvent that is miscible with the organic phase but immiscible with the aqueous phase can disrupt the intermolecular forces holding the emulsion together. | This will dilute your product and require subsequent removal of the added solvent. |
Q3: I'm still struggling with a very stable emulsion. What are the more advanced options?
Answer: For particularly stubborn emulsions, filtration through a filter aid or mechanical separation are powerful techniques.
-
Filtration through Celite® or Diatomaceous Earth: This is one of the most effective methods for breaking emulsions, especially those caused by suspended solids.[10][11] Filter the entire emulsified mixture through a pad of Celite® in a Buchner funnel. The Celite® acts as a physical barrier, trapping the fine particulates that are stabilizing the emulsion.[10]
Experimental Protocol: Celite® Filtration for Emulsion Breaking
-
Prepare the Celite® Pad: Place a piece of filter paper in a Buchner funnel that fits your filter flask. Wet the paper with the organic solvent you are using for the extraction.
-
Create a slurry of Celite® (a few spoonfuls) in your organic solvent.
-
With the vacuum on, pour the Celite® slurry into the Buchner funnel to form an even pad (approximately 1-2 cm thick).
-
Filter the Emulsion: Turn off the vacuum and pour the entire emulsified mixture onto the Celite® pad.
-
Reapply the vacuum. The filtrate should collect as two distinct layers in the filter flask.[11]
-
Rinse: Wash the Celite® pad with a fresh portion of the organic solvent to ensure all of your product is collected.
-
-
Centrifugation: If available, a centrifuge is a highly effective, albeit less common in some labs, method for breaking emulsions.[1][14] The centrifugal force accelerates the separation of the two phases. This is particularly useful for small-scale reactions.
-
Using Phase Separator Paper: This is a specialized filter paper impregnated with a hydrophobic silicone coating.[15][16][17] It allows the organic phase to pass through while retaining the aqueous phase.[18] This can be a quick and efficient way to separate layers, especially when dealing with small volumes or when trying to avoid the use of a separatory funnel altogether.
Q4: Are there any other "last resort" techniques I can try?
Answer: Yes, a few less common but potentially effective methods exist.
-
Freezing: Lowering the temperature of the emulsion to induce freezing of the aqueous layer can physically break the emulsion.[1] Once the mixture thaws, the phases may separate.
-
Dilution: Significantly diluting the organic layer (5-10x) can sometimes break an emulsion, though this is often a last resort due to the large volume of solvent that will need to be removed later.[19]
Decision-Making Workflow for Breaking Emulsions
Caption: A decision-making tree for troubleshooting emulsions.
IV. Conclusion: A Systematic Approach to a Common Problem
Dealing with emulsions during the workup of Suzuki reactions is a common challenge that can be effectively managed with a systematic approach. By understanding the underlying causes, implementing preventative measures, and following a logical troubleshooting workflow, researchers can minimize product loss and streamline their purification process. Remember to always consider the stability of your product when choosing a method, and do not discard any layers until you have confirmed the location of your desired compound.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Workup [chem.rochester.edu]
- 11. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. labfilterz.com [labfilterz.com]
- 16. faustlabscience.de [faustlabscience.de]
- 17. Sartorius Phase Separator Papers for separation of Aqueous and Organic Phases using Grade 480 12.5 cm | Buy Online | Sartorius | Fisher Scientific [fishersci.com]
- 18. Curly Arrow: Whatman Phase Separators [curlyarrow.blogspot.com]
- 19. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
For researchers, scientists, and drug development professionals engaged in projects involving (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, the accurate and precise quantification of this molecule is paramount. This guide provides an in-depth comparison of analytical methodologies, offering field-proven insights into experimental choices and presenting supporting data to facilitate informed decisions in your analytical strategy.
The unique bifunctional nature of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, possessing both a benzoxazinone core and a boronic acid moiety, presents distinct analytical challenges. The boronic acid group is susceptible to dehydration, forming boroxine anhydrides, and can interact with diols, while the benzoxazinone structure may be prone to hydrolysis under certain pH conditions. Consequently, the selection of an appropriate analytical technique is critical for achieving reliable and reproducible quantitative results.
This guide explores and compares three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Capillary Electrophoresis (CE). Each method is evaluated based on its performance characteristics, with a focus on providing practical, step-by-step protocols and the scientific rationale behind them.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method
Reverse-phase HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic compounds. For (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, this method offers a balance of performance and cost-effectiveness, making it suitable for routine analysis and quality control.
Causality Behind Experimental Choices
The primary challenge in the HPLC analysis of boronic acids is their inherent instability and potential for poor peak shape.[1] To mitigate these issues, the mobile phase composition and pH are critical parameters. An acidic mobile phase is often employed to suppress the ionization of the boronic acid, leading to better retention and peak symmetry on C18 columns. The benzoxazinone moiety contains a chromophore that allows for sensitive UV detection.
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
A stability-indicating method is crucial for distinguishing the intact analyte from its potential degradants.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Waters XSelect™ HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent. This column is designed to provide balanced retention for polar and non-polar compounds and is stable at low pH.[4]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on typical benzoxazinone absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The High-Sensitivity and Specificity Option
For applications requiring lower detection limits and higher selectivity, such as bioanalysis or impurity profiling, UHPLC-MS/MS is the method of choice. This technique couples the high-resolution separation of UHPLC with the sensitive and specific detection of tandem mass spectrometry.
Causality Behind Experimental Choices
The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines and solvent adducts.[5] Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of underivatized boronic acids as it promotes the formation of the [M-H]⁻ ion.[6] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[6]
Experimental Protocol: UHPLC-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-4.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: (To be determined by direct infusion of a standard solution of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. A hypothetical transition would be based on its molecular weight of 192.97 g/mol , e.g., m/z 192.0 -> fragment ion).
Sample Preparation:
-
Prepare stock solutions and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step would be necessary to remove interferences.
Workflow for UHPLC-MS/MS Analysis
Caption: Workflow for UHPLC-MS/MS quantification.
Capillary Electrophoresis (CE): An Alternative Separation Technique
Capillary electrophoresis offers a different separation mechanism based on the electrophoretic mobility of ions in an electric field. For boronic acids, non-aqueous capillary electrophoresis (NACE) can be particularly advantageous as it circumvents the issue of hydrolysis.[7]
Causality Behind Experimental Choices
The analysis of boronic acids and their esters by traditional chromatographic methods can be hampered by poor peak shape and on-column hydrolysis.[7] NACE avoids aqueous environments, thus preserving the integrity of the analyte. The separation is based on differences in charge-to-size ratio, providing a unique selectivity compared to chromatography.
Experimental Protocol: Non-Aqueous Capillary Electrophoresis (NACE) Method
Instrumentation:
-
Capillary electrophoresis system with a UV or PDA detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM Ammonium acetate in methanol.
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: 254 nm.
Sample Preparation:
-
Dissolve the sample and standards in the BGE (25 mM ammonium acetate in methanol) to the desired concentrations.
-
Ensure all solutions are free of particulate matter.
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for Capillary Electrophoresis quantification.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. The data is extrapolated from validated methods for structurally similar boronic acids and benzoxazinone derivatives.
| Parameter | HPLC-UV | UHPLC-MS/MS | Capillary Electrophoresis (NACE) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL | ~500 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.5 ng/mL | ~1500 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Moderate |
| Cost | Low | High | Moderate |
| Key Advantage | Robust, cost-effective | High sensitivity & selectivity | Avoids hydrolysis |
| Key Disadvantage | Lower sensitivity | High cost, matrix effects | Lower sensitivity than LC-MS |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is contingent upon the specific requirements of the analysis.
-
For routine quality control and assays where high sensitivity is not a prerequisite, the developed stability-indicating HPLC-UV method is the most practical and cost-effective choice. Its robustness and widespread availability make it a reliable workhorse in many laboratories.
-
When trace-level quantification is necessary, such as in pharmacokinetic studies, impurity analysis, or bioanalytical applications, UHPLC-MS/MS is the superior technique. Its unparalleled sensitivity and selectivity ensure accurate results even in complex matrices.
-
Capillary Electrophoresis, particularly in its non-aqueous mode, presents a valuable alternative when issues of analyte stability and hydrolysis are a primary concern. It offers a different selectivity profile and can be a powerful problem-solving tool.
Each of these methods, when properly validated, can provide accurate and reliable data. The detailed protocols and comparative data presented in this guide are intended to serve as a starting point for your method development and validation efforts, empowering you to select the most appropriate analytical strategy for your research and development needs.
References
- 1. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of reactivity between (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid and other arylboronic acids
An In-Depth Guide to the Comparative Reactivity of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Arylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is fundamental to drug discovery.[3] At the heart of this transformation are organoboron reagents, most commonly arylboronic acids, valued for their stability, low toxicity, and broad functional group tolerance.[2][4][5]
This guide provides a detailed comparative analysis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid , a building block of increasing interest. The benzoxazine moiety is a valuable scaffold in medicinal chemistry, and understanding the reactivity of its boronic acid derivative is crucial for its effective incorporation into novel molecular entities.[6] We will objectively compare its performance against common arylboronic acids, supported by an analysis of electronic effects and a standardized experimental protocol for reactivity assessment.
Pillar 1: Deconstructing Reactivity in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura reaction is governed by a delicate balance of factors within its catalytic cycle. A foundational understanding of this cycle is essential to rationalize the reactivity differences between various arylboronic acids.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps, catalyzed by a palladium(0) complex:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is critical here, with the general trend being I > OTf > Br >> Cl.[7]
-
Transmetalation: This is the rate-determining step for many Suzuki couplings.[8] The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7][9] The electronic nature of the arylboronic acid directly influences the efficiency of this transfer.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Factors Influencing Arylboronic Acid Performance
-
Electronic Effects: The nucleophilicity of the aryl group being transferred is paramount. Electron-donating groups (EDGs) on the aromatic ring increase electron density, enhancing the rate of transmetalation.[10] Conversely, electron-withdrawing groups (EWGs) decrease the aryl group's nucleophilicity, which can slow this crucial step.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid, can impede the approach to the palladium center, hindering transmetalation.[2]
-
Stability and Protodeboronation: A significant competing pathway is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond.[10][11] This side reaction consumes the boronic acid and reduces overall yield. Arylboronic acids bearing strongly electron-withdrawing groups are particularly susceptible to this process, which is often accelerated under the basic, aqueous conditions required for the coupling reaction.[11][12][13][14]
Pillar 2: Reactivity Profile of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic Acid
To predict the reactivity of our target compound, we must analyze its unique structural features. The benzoxazinone ring system contains two key functionalities that influence the electronics of the aryl ring:
-
Amide Group: The nitrogen atom is adjacent to a carbonyl. The lone pair on the nitrogen participates in resonance with the carbonyl, and the overall amide functionality acts as an electron-withdrawing group via induction and resonance.
-
Ether Linkage: The oxygen atom para to the boronic acid is an electron-donating group through resonance.
The net electronic effect is a complex interplay of these opposing influences. However, the strong withdrawing nature of the amide moiety likely dominates, rendering the aromatic ring moderately electron-deficient . This profile suggests that while it is a valuable building block, its reactivity will differ significantly from simple or electron-rich arylboronic acids.
Pillar 3: A Comparative Guide to Arylboronic Acid Reactivity
This section provides a direct comparison of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid with standard, commercially available arylboronic acids that represent neutral, electron-rich, and electron-deficient systems.
| Feature | (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid | Phenylboronic Acid | 4-Methoxyphenylboronic Acid | 4-Cyanophenylboronic Acid |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Electronic Nature | Moderately Electron-Deficient | Neutral (Reference) | Electron-Rich (Strong EDG) | Strongly Electron-Deficient (Strong EWG) |
| Expected Suzuki Coupling Reactivity | Moderate. May require slightly more forcing conditions (higher temperature or longer reaction time) compared to the neutral reference. | Moderate (Baseline) | High. Typically reacts quickly under mild conditions. | Low. Often requires optimized catalysts or conditions to achieve good yields. |
| Susceptibility to Protodeboronation | Moderate to High. The electron-deficient nature increases the risk of this side reaction, especially with strong bases or prolonged heating.[12][13] | Low | Very Low | High. Prone to decomposition, which can significantly lower reaction yields.[11][14] |
Pillar 4: A Self-Validating Experimental Protocol for Comparative Analysis
To empirically validate the predicted reactivity, the following standardized protocol can be employed. The choice of reagents and conditions is designed to be robust enough to accommodate all four boronic acids, allowing for a fair comparison of reaction yields over time.
Objective:
To compare the reaction yield of four different arylboronic acids in a Suzuki-Miyaura coupling with a common aryl bromide.
Reaction Scheme:
Materials & Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert Gas: Argon or Nitrogen
Causality Behind Experimental Choices:
-
Aryl Halide: 4-Bromoanisole is an activated aryl bromide, ensuring that oxidative addition is not prohibitively slow, thereby making the transmetalation step (influenced by the boronic acid) more likely to be rate-limiting.
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst with a bulky phosphine ligand (dppf) that is highly effective for a wide range of cross-coupling reactions, including those with challenging substrates.
-
Base & Solvent: The combination of K₂CO₃ and an aqueous dioxane mixture is a widely used and effective system for Suzuki couplings.[8][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 0.25 mmol, 46.8 mg), the respective arylboronic acid (0.30 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.0075 mmol, 6.1 mg), and K₂CO₃ (0.625 mmol, 86.4 mg).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (2.0 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at specific time intervals (e.g., 1h, 3h, 6h, 12h) and analyzing them by TLC or LC-MS.
-
Workup: After the reaction is complete (or after a fixed time, e.g., 12h), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the biaryl product.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Conclusion and Outlook
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a valuable synthetic intermediate characterized by a moderately electron-deficient aromatic system. Its reactivity in Suzuki-Miyaura coupling is expected to be lower than that of electron-rich arylboronic acids, with a heightened susceptibility to protodeboronation that must be considered during reaction design. For successful couplings, reaction conditions may need to be carefully optimized, potentially involving shorter reaction times, milder bases, or more active catalyst systems to outcompete the decomposition pathway. The provided experimental protocol offers a reliable framework for researchers to directly assess its performance and make informed decisions in the synthesis of complex, biologically relevant molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
A Senior Application Scientist's Guide to Cross-Coupling Methods for Benzoxazine Derivatization: A Comparative Analysis
For researchers, medicinal chemists, and materials scientists, the functionalization of the benzoxazine core is a critical step in unlocking novel properties and applications, from advanced polymers to next-generation therapeutics. The strategic introduction of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds allows for the fine-tuning of electronic, physical, and biological characteristics. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose.
This guide provides an in-depth, objective comparison of the Suzuki coupling with four other preeminent cross-coupling methods for the derivatization of benzoxazines: the Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. By delving into the mechanistic nuances, practical considerations, and performance data, this document aims to equip you with the field-proven insights necessary to select the optimal synthetic strategy for your specific benzoxazine derivatization challenge.
The Benzoxazine Scaffold: A Canvas for Innovation
Benzoxazines are a class of heterocyclic compounds synthesized from a phenol, a primary amine, and formaldehyde. Their true potential is realized upon derivatization, which can modulate their reactivity, solubility, and ultimate performance in a variety of applications. Palladium-catalyzed cross-coupling reactions offer a precise and efficient means to introduce a diverse range of substituents onto the benzoxazine core, typically at halogenated positions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to its operational simplicity, high functional group tolerance, and the low toxicity of its organoboron reagents.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood process involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the halo-benzoxazine.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Performance and Considerations
The Suzuki coupling's primary advantages are the commercial availability of a vast library of boronic acids and their relative stability to air and moisture.[1] The boron-containing byproducts are generally water-soluble and easily removed during workup. However, the requirement for a base can be a limitation when working with base-sensitive functional groups.
Stille Coupling: A Robust Alternative
The Stille coupling utilizes organostannanes as the organometallic partner and is renowned for its excellent functional group tolerance and the stability of the organotin reagents.[2]
Mechanistic Insights
The catalytic cycle of the Stille coupling is similar to the Suzuki reaction, with the key difference being the nature of the transmetalation step.
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Transmetalation: The organic group is transferred from the organostannane to the palladium center. This step often does not require a base.
-
Reductive Elimination: The C-C bond is formed, and the Pd(0) catalyst is regenerated.
Caption: Simplified catalytic cycle of the Stille coupling.
Performance and Considerations
The main drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[2] However, its tolerance for a wide range of functional groups and the fact that it can often be run under neutral conditions make it a valuable tool for complex molecule synthesis.
Heck Reaction: Vinylation of the Benzoxazine Core
The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[3] In the context of benzoxazine derivatization, it is primarily used to introduce alkenyl substituents.
Mechanistic Principles
The Heck reaction follows a distinct catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the halo-benzoxazine.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the double bond of the product and a hydrido-palladium complex.
-
Reductive Elimination: The hydrido-palladium complex eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Heck reaction.
Performance and Considerations
The Heck reaction is particularly useful for synthesizing styrenyl-type derivatives of benzoxazines. A key challenge can be controlling the regioselectivity of the alkene insertion. The reaction typically requires a base to neutralize the HX generated in the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the benzoxazine core.[4]
Mechanistic Overview
The Sonogashira coupling involves a dual catalytic system of palladium and copper:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the halo-benzoxazine to Pd(0) and reductive elimination to form the product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step with the palladium complex.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Performance and Considerations
The Sonogashira coupling is valued for its mild reaction conditions.[4] However, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira protocols have been developed to mitigate this issue.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the go-to method for the synthesis of aryl amines, enabling the direct formation of a C-N bond between a halo-benzoxazine and a primary or secondary amine.[5]
Mechanistic Pathway
The catalytic cycle is analogous to C-C coupling reactions:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the aminated benzoxazine and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Performance and Considerations
This reaction has a broad substrate scope with respect to both the aryl halide and the amine.[5] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed. The strong base required can be a limitation for substrates with sensitive functional groups.
Comparative Performance Data
The following table provides a comparative overview of the key performance parameters for each cross-coupling method, based on representative data from the literature for the derivatization of N-aryl heterocyclic compounds.
| Feature | Suzuki Coupling | Stille Coupling | Heck Reaction | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–C(sp²) (alkenyl) | C(sp²)–C(sp) | C(sp²)–N |
| Organometallic Reagent | Organoboron | Organostannane | Alkene | Terminal Alkyne | Amine |
| Toxicity of Reagent | Low | High | Generally Low | Generally Low | Variable |
| Byproducts | Boron-based (easy removal) | Tin-based (difficult removal) | Stoichiometric base salt | Stoichiometric base salt | Stoichiometric base salt |
| Typical Yields | 70-95% | 70-95% | 60-90% | 75-98% | 70-95% |
| Catalyst Loading (mol%) | 1-5 | 1-5 | 1-5 | 1-5 (Pd), 2-10 (Cu) | 1-5 |
| Reaction Temperature (°C) | 80-120 | 80-120 | 100-140 | 25-100 | 80-120 |
| Base Required | Yes (e.g., K₂CO₃, Cs₂CO₃) | Often not required | Yes (e.g., Et₃N, NaOAc) | Yes (e.g., Et₃N, DIPA) | Yes (e.g., NaOtBu, K₃PO₄) |
| Functional Group Tolerance | Good to Excellent | Excellent | Good | Good to Excellent | Good to Excellent |
Experimental Protocols
The following are representative, step-by-step methodologies for the derivatization of a generic halo-benzoxazine.
General Experimental Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki Coupling
-
To an oven-dried Schlenk flask, add 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][6][7]oxazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-3-phenyl-3,4-dihydro-2H-benzo[e][6][7]oxazine.
Protocol 2: Stille Coupling
-
In a dry Schlenk tube, combine 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][6][7]oxazine (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Purge the tube with argon.
-
Add anhydrous and degassed toluene (10 mL).
-
Heat the mixture at 110 °C for 16 hours.
-
After cooling, dilute the reaction with diethyl ether (20 mL) and wash with a saturated aqueous solution of KF (3 x 15 mL) to remove tin byproducts.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: Heck Reaction
-
To a pressure tube, add 6-iodo-3-phenyl-3,4-dihydro-2H-benzo[e][6][7]oxazine (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat at 120 °C for 24 hours.
-
Cool the reaction, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 4: Sonogashira Coupling
-
To a Schlenk flask, add 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][6][7]oxazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous and degassed triethylamine (10 mL) and then phenylacetylene (1.2 mmol).
-
Stir the mixture at 60 °C for 8 hours.
-
Cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][6][7]oxazine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add aniline (1.2 mmol) and anhydrous, degassed toluene (10 mL).
-
Seal the tube and heat at 100 °C for 18 hours.
-
After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice of cross-coupling methodology for benzoxazine derivatization is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy. The Suzuki coupling remains an excellent first choice due to its versatility and favorable environmental profile. However, for substrates with base-sensitive functionalities, the Stille coupling offers a robust alternative, albeit with the caveat of toxic tin reagents. The Heck and Sonogashira reactions provide indispensable routes to alkenyl and alkynyl-substituted benzoxazines, respectively, while the Buchwald-Hartwig amination is the premier method for forging C-N linkages.
By understanding the underlying mechanisms and practical considerations of each of these powerful transformations, researchers can make informed decisions to accelerate the discovery and development of novel, functionalized benzoxazine-based materials and molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of Impurities in the Synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of modern pharmaceutical development, the structural integrity and purity of molecular building blocks are paramount. (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid is a key intermediate, valued for its role in constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The efficacy, safety, and reproducibility of these subsequent reactions are directly contingent on the purity of the boronic acid starting material. Even trace impurities can lead to catalyst poisoning, the formation of challenging-to-remove side products, and diminished yields, ultimately impeding the drug development pipeline.[1]
This guide provides a comprehensive comparison of spectroscopic methodologies for the robust identification and characterization of potential impurities generated during the synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. We will delve into the mechanistic origins of common impurities and present a logical, field-tested workflow for their detection, moving beyond simple data reporting to explain the causality behind our analytical choices.
Synthetic Pathway and Anticipated Impurities
A prevalent and efficient method for synthesizing aryl boronic acids is the Miyaura borylation. This typically involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by the hydrolysis of the resulting boronate ester.
The diagram below illustrates a common synthetic route and highlights the potential junctures where impurities can be introduced or formed.
Caption: Synthetic route and impurity formation map.
Based on this pathway, we can anticipate a specific profile of potential process-related impurities:
-
Unreacted Starting Material: Residual 6-bromo-2H-benzo[b][3][4]oxazin-3(4H)-one.
-
Homocoupling Byproduct: A symmetrical biphenyl formed by the coupling of two molecules of the starting aryl bromide. This is often mediated by Pd(II) species, especially if the catalyst reduction to Pd(0) is inefficient.[5][6]
-
Protodehalogenation/Protodeborylation Product: The replacement of the bromine or boronic acid group with a hydrogen atom, resulting in the parent benzoxazinone structure.[7]
-
Incompletely Hydrolyzed Intermediate: The pinacol ester of the target boronic acid may persist if hydrolysis is not driven to completion.[8]
-
Boroxine: The cyclic anhydride formed from the dehydration and trimerization of three boronic acid molecules. This is a very common impurity for boronic acids and can complicate analysis, particularly in mass spectrometry and chromatography.[3][6]
Comparative Analysis of Spectroscopic Techniques
No single technique is sufficient for a comprehensive purity assessment. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential. The choice of technique is dictated by the specific information required, from structural confirmation to trace-level quantification.
| Impurity Type | ¹H NMR | ¹¹B NMR | LC-MS | FTIR |
| Unreacted Aryl Bromide | Excellent. Shows a distinct aromatic splitting pattern compared to the borylated product. | Silent. No boron atom present. | Excellent. Easily separated by chromatography and identified by its unique mass-to-charge ratio (m/z) and isotopic pattern for Br. | Poor. Overlapping signals with the product in the fingerprint region. |
| Homocoupled Dimer | Good. Aromatic region will show signals corresponding to the new symmetrical structure. | Silent. No boron atom present. | Excellent. Distinct, higher m/z value allows for clear identification. | Poor. Very similar functional groups to the starting material and product. |
| Protodehalogenation Product | Good. Aromatic signals will simplify due to the presence of an additional proton. | Silent. No boron atom present. | Excellent. Lower m/z value than the starting material and product. | Poor. Indistinguishable from other benzoxazinone structures. |
| Residual Pinacol Ester | Excellent. A characteristic sharp singlet around 1.3 ppm for the 12 methyl protons of the pinacol group. | Good. A signal around 30-35 ppm, slightly downfield from the free boronic acid, is characteristic of the sp² hybridized boronate ester.[9] | Excellent. Separable from the boronic acid with a distinct, higher m/z. | Fair. May show slightly different C-O stretching frequencies, but likely obscured. |
| Boroxine (Trimer) | Fair. Aromatic signals may be broadened or slightly shifted compared to the monomeric acid. | Excellent. The most definitive technique. Shows a characteristic signal for the sp² hybridized boron in an anhydride environment, typically around 30-33 ppm.[3] | Challenging. Can be difficult to analyze as it may be unstable in the ion source and can interconvert with the monomer.[3][10] | Fair. May show a distinct B-O-B stretching band, but often weak or overlapping. |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is indispensable for primary structural elucidation and for identifying major impurities. A combination of ¹H, ¹³C, and, crucially, ¹¹B NMR provides a complete picture.
Expert Insight: While ¹H NMR is excellent for detecting organic impurities like the pinacol ester or unreacted starting material, ¹¹B NMR is the gold standard for assessing the integrity of the boronic acid moiety itself .[11][12] It directly probes the chemical environment of the boron atom, allowing for the unambiguous differentiation of the desired free acid from its common derivatives like boroxines or boronate esters.[13][14]
-
¹H NMR: Look for the disappearance of the pinacol ester's methyl singlet (around 1.3 ppm) and the appearance of the B(OH)₂ protons, which are often broad and may exchange with water in the solvent. The aromatic region should be carefully integrated to quantify impurities with distinct signals.
-
¹¹B NMR: This is the key experiment. The desired (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, being a neutral, sp²-hybridized species, should exhibit a chemical shift between δ 26 to 30 ppm.[11] The presence of a significant peak in the δ 30-33 ppm range often indicates boroxine formation, while residual pinacol ester will also appear in this region.[3][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity Champion
For detecting trace-level impurities (<1%), LC-MS is the preferred method due to its exceptional sensitivity and separatory power.[4][15]
Expert Insight: The primary challenge in MS analysis of boronic acids is their propensity to form boroxines or other adducts in the gas phase, which can complicate spectral interpretation.[3][16] An optimized LC method with a fast gradient is crucial to minimize on-column degradation and ensure that what is detected accurately reflects the sample's composition.[4]
Detailed Protocol: Impurity Profiling by UPLC-MS
-
Sample Preparation:
-
Accurately weigh ~1 mg of the boronic acid sample.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent choice balances the polarity to dissolve the target compound and potential impurities.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a robust choice for separating the polar boronic acid from less polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of silanol groups on the column and improve peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5% B to 95% B over 5-7 minutes allows for high-throughput analysis and sharp peaks.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all possible species. Scan range of m/z 100-1000.
-
-
Data Analysis:
-
Extract ion chromatograms for the theoretical masses of all anticipated impurities.
-
Confirm the identity of peaks by comparing their measured mass-to-charge ratio with the theoretical value (within 5 ppm for high-resolution MS).
-
For halogenated impurities like the starting aryl bromide, verify the characteristic isotopic pattern (¹⁹Br/⁸¹Br).
-
The following workflow diagram illustrates this comprehensive analytical process.
Caption: Comprehensive spectroscopic workflow for purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Snapshot
FTIR is a rapid and non-destructive technique primarily used for confirming the presence of key functional groups in the final product. While less powerful for impurity identification compared to NMR or MS, it serves as an excellent quality control check.
Expert Insight: For the target molecule, the most informative regions are the carbonyl (C=O) stretch of the oxazinone ring and the O-H and B-O stretches of the boronic acid group.
-
Expected Peaks for (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid:
Any significant deviation or the appearance of unexpected sharp peaks could indicate a major impurity and would trigger a more detailed investigation by NMR and MS.
Conclusion: An Integrated Strategy for Assured Purity
The reliable synthesis of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid for research and drug development necessitates a stringent and multi-pronged analytical strategy. A superficial analysis risks overlooking critical impurities that can derail subsequent synthetic steps.
This guide advocates for an integrated workflow that leverages the strengths of multiple spectroscopic techniques. NMR (¹H and ¹¹B) provides the foundational structural confirmation and identifies key boron-related species. LC-MS delivers the high sensitivity required to detect and quantify trace-level process impurities. Finally, FTIR offers a rapid and effective method for routine quality control and functional group verification. By understanding the potential impurity landscape based on the synthetic route and applying this comprehensive analytical approach, researchers can ensure the quality and consistency of this vital chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. catalysis-consulting.com [catalysis-consulting.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. chembk.com [chembk.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Validation of Substituted Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry and materials science, benzoxazines stand out for their remarkable versatility. These nitrogen and oxygen-containing heterocyclic compounds serve as precursors to high-performance polybenzoxazine resins, which exhibit a unique combination of properties including near-zero volumetric change upon curing, excellent thermal stability, low water absorption, and a high char yield.[1] The ability to introduce a wide variety of substituents onto the benzene ring and the oxazine ring allows for the fine-tuning of these properties, making substituted benzoxazines highly attractive for applications ranging from aerospace composites and electronics to drug delivery and flame retardants.
This guide provides a comprehensive comparison of the primary synthetic routes to substituted benzoxazines, with a focus on the widely employed Mannich condensation reaction and its modern variations. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for both synthesis and validation. Our aim is to equip researchers with the knowledge to select the most appropriate synthetic strategy for their target molecule and to rigorously validate its structure and purity.
I. A Comparative Overview of Synthetic Routes to Substituted Benzoxazines
The cornerstone of benzoxazine synthesis is the Mannich condensation, a three-component reaction involving a phenol, a primary amine, and formaldehyde.[2] This one-pot synthesis is highly efficient and allows for great molecular design flexibility by varying the phenol and amine precursors.[3] Over the years, several modifications to the classical Mannich condensation have been developed to improve reaction efficiency, reduce environmental impact, and expand the scope of accessible structures.
Here, we compare the three most common approaches: conventional heating, microwave-assisted synthesis, and solvent-free synthesis.
Synthetic Route Comparison
| Synthetic Method | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Conventional Heating | Several hours to overnight | 60-90% | Well-established, scalable, suitable for a wide range of substrates. | Long reaction times, often requires high boiling point solvents. |
| Microwave-Assisted Synthesis (MAOS) | Minutes (e.g., 6-15 min) | 70-95% | Drastic reduction in reaction time, improved yields, enhanced purity, potential for solvent-free conditions.[4][5] | Requires specialized microwave reactor, scalability can be a concern for some equipment. |
| Solvent-Free Synthesis | Varies (can be combined with MAOS or ball-milling) | 70-90% | Environmentally friendly ("green chemistry"), simplified work-up, can lead to purer products.[6] | May not be suitable for all reactants (melting points, viscosity), potential for localized overheating. |
The choice of synthetic route is often a trade-off between tradition, speed, and sustainability. For rapid screening of different substituted benzoxazines in a research setting, microwave-assisted synthesis offers a significant advantage in terms of time and efficiency. For large-scale industrial production, conventional heating methods are well-established and understood, though there is a growing interest in greener, solvent-free approaches.
II. The Chemistry of Choice: Rationale Behind Experimental Parameters
A successful benzoxazine synthesis hinges on the careful selection of reactants and reaction conditions. Understanding the "why" behind these choices is crucial for troubleshooting and optimizing the synthesis of novel derivatives.
-
The Phenol: The electronic nature of the substituents on the phenol ring influences its reactivity. Electron-donating groups can accelerate the reaction, while electron-withdrawing groups may require more forcing conditions. The position of the substituent is also critical; an unsubstituted ortho position is necessary for the cyclization to occur.
-
The Amine: A wide variety of primary amines can be used, introducing diverse functionalities into the final molecule. The basicity of the amine can affect the reaction rate.
-
The Formaldehyde Source: Paraformaldehyde is the most common source of formaldehyde due to its ease of handling as a solid. Formalin (an aqueous solution of formaldehyde) can also be used, but the presence of water may complicate the reaction and work-up.
-
The Solvent: Toluene is a frequently used solvent for conventional heating as it can form an azeotrope with water, driving the reaction to completion by removing the water byproduct. Dioxane and ethanol are other common choices. However, the trend is moving towards solvent-free conditions to minimize environmental impact.[5][6]
-
The Catalyst: The Mannich reaction is typically autocatalytic, but acid or base catalysts can be employed to accelerate the reaction. However, their use can sometimes lead to side reactions and complicate purification.
III. Experimental Validation: A Self-Validating System
The unambiguous characterization of a newly synthesized substituted benzoxazine is paramount. A combination of spectroscopic and thermal analysis techniques provides a self-validating system, where the data from each method corroborates the others to confirm the desired structure and purity.
Key Validation Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key diagnostic signals for the benzoxazine ring include:
-
¹H NMR: Two characteristic singlets or doublets for the O-CH₂-N and Ar-CH₂-N protons, typically appearing around δ 5.3-5.5 ppm and δ 4.5-4.7 ppm, respectively. The disappearance of the phenolic -OH proton signal is a key indicator of a successful reaction.[7]
-
¹³C NMR: Resonances for the O-CH₂-N and Ar-CH₂-N carbons are typically observed around δ 80-85 ppm and δ 45-50 ppm, respectively.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for complex substituted benzoxazines.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a rapid and convenient method to identify key functional groups. Characteristic absorption bands for the benzoxazine ring include:
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the curing behavior of the benzoxazine monomer. An exothermic peak indicates the ring-opening polymerization, and the peak maximum is often referred to as the curing temperature.[10][11] This is a critical parameter for processing the monomer into a polybenzoxazine resin.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the resulting polybenzoxazine. Key parameters include the onset temperature of decomposition and the char yield at high temperatures (e.g., 800 °C), which is a measure of its flame retardancy.[12]
-
The following workflow illustrates the logical progression from synthesis to comprehensive validation.
Caption: Workflow for the synthesis and validation of substituted benzoxazines.
IV. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and characterization of a representative substituted benzoxazine.
A. Synthesis of a Substituted Benzoxazine via Microwave-Assisted Organic Synthesis (MAOS)
This protocol describes the synthesis of a guaiacol-based benzoxazine, a bio-based monomer, using a microwave-assisted, solvent-free approach.[5]
Materials:
-
Guaiacol
-
Paraformaldehyde
-
Aniline
-
Microwave reactor with temperature and power control
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine guaiacol (1 equivalent), paraformaldehyde (2.2 equivalents), and aniline (1 equivalent).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy (e.g., 300 W) for 6 minutes, with a set temperature of 120 °C.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the resulting crude product in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous solution of 2 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoxazine.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
B. Validation Protocol
1. NMR Spectroscopy:
-
Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of the characteristic O-CH₂-N and Ar-CH₂-N signals and the absence of the phenolic -OH signal.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to confirm the full structure.
2. FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the purified product (e.g., using a KBr pellet or as a thin film on a salt plate).
-
Identify the characteristic absorption bands for the benzoxazine ring (e.g., ~1230, 1030, and 920-950 cm⁻¹).
3. Thermal Analysis:
-
DSC: Place a small amount of the purified monomer (5-10 mg) in an aluminum DSC pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature sufficient to ensure complete curing (e.g., 300 °C). Record the exothermic curing peak.
-
TGA: Heat the cured polybenzoxazine sample from the DSC run (or a separately cured sample) in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) up to 800 °C. Record the mass loss as a function of temperature.
The following diagram illustrates the key steps in the validation process.
Caption: A streamlined workflow for the comprehensive validation of a synthesized benzoxazine.
V. Conclusion
The synthesis of substituted benzoxazines offers a fertile ground for the development of advanced materials with tailored properties. The Mannich condensation, particularly with modern enhancements such as microwave assistance and solvent-free conditions, provides an efficient and versatile platform for creating a vast library of these valuable monomers. However, the synthetic effort must be matched by a rigorous validation process. By employing a multi-technique approach encompassing NMR, FTIR, and thermal analysis, researchers can confidently confirm the structure, purity, and performance characteristics of their synthesized benzoxazines, paving the way for their successful application in a multitude of scientific and industrial fields.
VI. References
-
Sarmiento-Sánchez, J. I., et al. (2021). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Green Chemistry Letters and Reviews, 14(1), 123-130. --INVALID-LINK--
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[4][13] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2024(8), 122-132. --INVALID-LINK--
-
Anonymous. (n.d.). Thermal properties of benzoxazines based on diamines. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Anonymous. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. ResearchGate. --INVALID-LINK--
-
Brus, J., et al. (2011). Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations. Journal of the American Chemical Society, 133(4), 983-993. --INVALID-LINK--
-
Anonymous. (n.d.). Studies on nitrile substituted bisphenol-F and bisphenol-Z based benzoxazines with enhanced thermal and hydrophobic properties. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Anonymous. (2021). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. RSC Publishing. --INVALID-LINK--
-
Ishida, H., & Lee, Y. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6447-6456. --INVALID-LINK--
-
Anonymous. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. --INVALID-LINK--
-
Murai, S., et al. (2019). Synthesis of high-molecular-weight benzoxazines from various combinations of bisphenols and diamines via Mannich condensation and properties of their thermosets. ResearchGate. --INVALID-LINK--
-
Anonymous. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. National Institutes of Health. --INVALID-LINK--
-
Anonymous. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: Study of its curing acceleration effect for commercial benzoxazine. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). The proposed chemical structures and ¹H‐NMR spectra of thymol‐based... ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). ¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). Solvent-free Synthesis of Alkynyl-Based Biobased Benzoxazine Resins with Excellent Heat Resistance. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. --INVALID-LINK--
-
Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. --INVALID-LINK--
-
Anonymous. (n.d.). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. SpringerLink. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). One-pot Mannich condensation synthesis of benzoxazine. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. SpringerLink. Retrieved from --INVALID-LINK--
-
Anonymous. (n.d.). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers. ResearchGate. Retrieved from --INVALID-LINK--
-
Anonymous. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. --INVALID-LINK--
-
Anonymous. (2025). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. MDPI. --INVALID-LINK--
-
Anonymous. (n.d.). ¹H-NMR spectra of five benzoxazine monomers. ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Benzoxazine oligomers: evidence for a helical structure from solid-state NMR spectroscopy and DFT-based dynamics and chemical shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Suzuki Coupling of Benzoxazine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl structures containing heterocyclic motifs is a cornerstone of modern medicinal chemistry and materials science. Among these, the benzoxazine core is a privileged scaffold found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the crucial carbon-carbon bonds that link benzoxazine moieties to other aryl or heteroaryl systems.
However, the success of this transformation is critically dependent on the selection of an appropriate palladium catalyst system. The electronic nature of the benzoxazine ring and the inherent instability of some boronic acids can present significant challenges, leading to low yields, catalyst deactivation, or undesired side reactions. This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of benzoxazine boronic acids, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is key to troubleshooting and optimizing your reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is not merely about the palladium source but is a synergistic interplay between the metal center, the ligand, the base, and the solvent. For challenging substrates like benzoxazine boronic acids, preformed, air-stable precatalysts have largely replaced the in-situ generation of active Pd(0), offering greater reproducibility.[2]
Class 1: Traditional Phosphine Ligand Catalysts (The Workhorses)
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been the traditional workhorses for Suzuki couplings.
-
Pd(PPh₃)₄ : This Pd(0) complex is often effective for simple couplings of aryl bromides and iodides. However, its relatively low stability and the need for higher catalyst loadings can be a drawback. It can be a good initial choice for screening due to its commercial availability and extensive documentation in the literature.[3][4]
-
Pd(dppf)Cl₂ : This Pd(II) precatalyst, featuring the bidentate dppf ligand, offers greater stability and is often more effective than Pd(PPh₃)₄, particularly for more challenging substrates.[5][6] The defined "bite angle" of the dppf ligand facilitates the reductive elimination step.[7]
Class 2: Bulky, Electron-Rich Phosphine Ligand Systems (The Buchwald Ligands)
The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[8] Ligands such as SPhos and XPhos, when paired with a palladium source like Pd(OAc)₂ or as preformed precatalysts, create highly active catalysts capable of coupling even unreactive aryl chlorides.[9]
-
Rationale for Efficacy: The steric bulk of these ligands promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand stabilizes the resulting Pd(II) intermediate.[8]
-
Application to Heterocycles: For nitrogen-rich heterocycles, which can sometimes inhibit catalysis, catalyst systems employing SPhos and XPhos have proven superior.[10] Studies on the closely related 1,2,4-benzotriazine 1-oxides demonstrated that a Pd(OAc)₂/SPhos system provided good yields where other catalysts struggled, highlighting its utility for complex heterocyclic scaffolds.[11]
Class 3: N-Heterocyclic Carbene (NHC) Ligand Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts.[12] They form very strong bonds to the palladium center, creating highly stable and active catalysts.
-
Advantages: The strong Pd-NHC bond often leads to higher catalyst turnover numbers and increased resistance to decomposition at high temperatures.[11] This makes them particularly suitable for large-scale synthesis where catalyst efficiency is paramount.
-
Performance: NHC-palladium complexes have shown excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[12] For instance, abnormal NHC-based palladium complexes have demonstrated better activity and faster reaction rates compared to their normal NHC counterparts in Suzuki couplings.[1]
Performance Summary and Catalyst Selection
While direct comparative data for a single benzoxazine boronic acid across a wide range of catalysts is not consolidated in the literature, we can synthesize data from analogous heterocyclic systems to guide our selection.
| Catalyst System (Precatalyst or In-situ) | Ligand Type | Typical Substrates | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl Iodides, Aryl Bromides | Widely available, good starting point.[3] | Air-sensitive, may require higher loadings.[5] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Aryl Bromides, some Aryl Chlorides | Air-stable Pd(II) precatalyst, good general reliability.[6] | Can be less active for highly challenging substrates. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Aryl Chlorides, Hindered Heterocycles | High activity, broad substrate scope, excellent for N-heterocycles.[9][11] | Ligand cost can be higher. |
| Pd(OAc)₂ / PCy₃ | Bulky Alkylphosphine | Aryl Bromides, Aryl Triflates | Effective for a diverse array of substrates.[13] | Can be less effective for electron-poor aryl chlorides. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Aryl Chlorides, Hindered Substrates | Highly stable, high turnover numbers, easy to handle.[3] | May require higher temperatures for activation. |
This table is a synthesis of data from multiple sources to provide a comparative overview.[3][5][6][7][9][11][13]
Recommendation for Benzoxazine Boronic Acids: For a typical Suzuki coupling of a benzoxazine boronic acid with an aryl bromide or chloride, a Pd(OAc)₂/SPhos system or a commercially available SPhos precatalyst is a highly recommended starting point. This recommendation is based on the demonstrated superior performance of Buchwald ligands in couplings of other nitrogen-containing heterocycles.[9][10][11] For large-scale applications where catalyst stability and turnover are critical, an NHC-based catalyst like PEPPSI™-IPr should be strongly considered.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a benzoxazine boronic acid derivative with an aryl halide. Optimization of base, solvent, and temperature may be required for specific substrates.
Caption: General experimental workflow for the Suzuki coupling of benzoxazine derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents).
-
Causality: Using a slight excess of the boronic acid component ensures complete consumption of the often more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic acid to form the boronate species necessary for transmetalation.[11]
-
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction is free of oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Causality: The solvent system is crucial for solubilizing both the organic substrates and the inorganic base. A small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the active boronate species.[6] Degassing the solvent removes dissolved oxygen.
-
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol%) to the flask under a positive pressure of argon.
-
Causality: Using a precatalyst ensures a consistent ratio of palladium to ligand and simplifies handling as they are often air-stable. Low catalyst loadings are desirable for cost-effectiveness and to minimize residual palladium in the final product.[14]
-
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl halide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Add water to quench the reaction and dilute with ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 6-aryl-3,4-dihydro-2H-1,4-benzoxazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. is.muni.cz [is.muni.cz]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Benzoxazine Boronic Acid Isomers
Introduction: Bridging High-Performance Polymers and Versatile Chemistry
In the landscape of advanced materials, polybenzoxazines have carved out a significant niche, prized for their exceptional thermal stability, low water absorption, near-zero shrinkage during polymerization, and excellent mechanical properties.[1][2] These attributes make them highly desirable for demanding applications in the aerospace, electronics, and automotive industries.[3][4] Separately, boronic acids are celebrated in the realm of synthetic chemistry as remarkably versatile building blocks, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, but also for their use in constructing sensors and drug delivery systems.[5][6]
The strategic fusion of these two chemical entities—incorporating a boronic acid moiety into a benzoxazine monomer—opens a new frontier for creating multifunctional thermosets. This combination promises not only to retain the inherent advantages of the polybenzoxazine network but also to introduce new functionalities, such as catalytic activity, dynamic covalent bonding capabilities, and enhanced thermal performance.[2] However, the successful development and application of these novel monomers hinge on a critical, yet often overlooked, parameter: the stability of the boronic acid group within the benzoxazine framework.
This guide provides an in-depth analysis of the stability of different benzoxazine boronic acid isomers. We will explore the fundamental degradation pathways of boronic acids, present a rigorous experimental framework for assessing stability, and discuss how the isomeric position of the boronic acid group—a key molecular design choice—profoundly influences the monomer's robustness. This document is intended for researchers and professionals in drug development and materials science who seek to harness the potential of these advanced building blocks.
The Genesis of Isomers: Synthetic Strategies
The creation of benzoxazine boronic acid monomers is typically achieved through a variation of the classic Mannich condensation, which involves the reaction of a phenol, a primary amine, and formaldehyde.[1][7][8] The isomeric variation arises from the choice of precursor: the boronic acid group can be introduced via the amine or the phenol.
-
Isomer A (N-Phenyl Boronic Acid): Synthesized using a standard phenol, formaldehyde, and a boronic acid-functionalized amine, such as 3-aminophenylboronic acid. Here, the boronic acid group is attached to the nitrogen-side of the benzoxazine structure.[2]
-
Isomer B (Phenolic Boronic Acid): Synthesized using a boronic acid-functionalized phenol (e.g., 4-hydroxyphenylboronic acid), a standard primary amine, and formaldehyde. In this case, the boronic acid is positioned on the phenolic ring.
The precise placement of the boronic acid group dictates the local electronic environment and steric accessibility, which are paramount to its stability. Rigorous purification and structural characterization via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential to confirm the identity and purity of the target isomer before any stability assessment.[2][9]
Caption: Synthetic routes to N-Phenyl and Phenolic benzoxazine boronic acid isomers.
Principles of Boronic Acid Instability
Before assessing the isomers, it is crucial to understand the inherent vulnerabilities of the boronic acid group. Several degradation pathways can compromise the integrity of the molecule.
-
Oxidative Deboronation: This is a primary degradation route where the carbon-boron bond is cleaved in the presence of oxidants (including atmospheric oxygen), converting the boronic acid into a hydroxyl group (a phenol) and boric acid. This process is often the most significant challenge to stability, particularly in biological or high-temperature environments.[10][11]
-
Protodeboronation: This pathway involves the replacement of the boronic acid group with a hydrogen atom.[10] It can be promoted by heat or the presence of acidic or basic conditions.[12]
-
Dehydration (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5][12] While this is often reversible, it complicates reaction stoichiometry, characterization, and can affect material properties.
The susceptibility to these pathways is not constant; it is heavily influenced by the molecular structure. Key factors include:
-
Electronic Effects: Electron-withdrawing groups attached to the aromatic ring can decrease the electron density on the boron atom, thereby increasing its stability against oxidation.[13][14]
-
Steric Hindrance: Bulky groups positioned near the boronic acid can physically shield it from attack by solvents or oxidants.[6]
-
Intramolecular Coordination: The presence of a nearby Lewis basic group (e.g., an ortho-carbonyl or nitro group) can lead to the formation of a stabilizing intramolecular dative bond to the empty p-orbital of the boron atom.[10][14] This is a powerful strategy for enhancing stability.
Caption: Primary degradation pathways for boronic acids.
A Framework for Comparative Stability Assessment
To objectively compare the stability of benzoxazine boronic acid isomers, a multi-faceted experimental approach is required. We advocate a self-validating system where thermal and solution-state stability are probed using orthogonal techniques.
Caption: Experimental workflow for assessing isomer stability.
Experimental Protocol 1: Thermal Stability via Thermogravimetric Analysis (TGA)
Causality: TGA measures mass loss as a function of temperature, providing critical data on the thermal decomposition profile. For benzoxazines, this reveals not only the stability of the monomer but also provides insight into the curing window and the thermal robustness of the resulting polymer.[3][15][16]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzoxazine boronic acid isomer into a ceramic TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent thermo-oxidative degradation.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss versus temperature. Determine the onset temperature of decomposition (T_onset) and the temperature at which 5% mass loss occurs (T_5%). These are key indicators of thermal stability.
Experimental Protocol 2: Hydrolytic & Oxidative Stability via HPLC-MS
Causality: This protocol simulates conditions the monomer might experience during storage, formulation, or in certain applications. It employs a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify the parent compound from its degradation products over time.[17] Mass Spectrometry (MS) provides definitive identification of these degradants.[18][19]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each isomer in an aprotic solvent like acetonitrile to minimize pre-injection hydrolysis.[17]
-
Forced Degradation:
-
Hydrolytic: Dilute the stock solution into separate aqueous buffers of pH 4, 7, and 9 to a final concentration of 100 µg/mL.
-
Oxidative: Dilute the stock solution into a solution of 0.1% hydrogen peroxide to a final concentration of 100 µg/mL.
-
-
Time-Course Analysis: Incubate the solutions at a controlled temperature (e.g., 40 °C). At specified time points (0, 2, 6, 12, 24 hours), inject an aliquot into the HPLC-MS system.
-
Chromatography: Use a reverse-phase C18 column with a fast gradient of water and acetonitrile (both containing 0.1% formic acid) to achieve separation. A stability-indicating method must resolve the parent peak from all degradation products.[17]
-
Detection & Quantification: Use a UV detector (e.g., PDA) to quantify the peak area of the parent compound. Use the MS detector to obtain the mass-to-charge ratio (m/z) of eluting peaks to identify degradants (e.g., the oxidized phenol product).
-
Data Analysis: Plot the percentage of the parent compound remaining as a function of time for each condition.
Data Presentation and Comparative Analysis
Organizing the experimental data into clear tables is essential for direct comparison. The following tables present hypothetical data to illustrate how isomeric differences might manifest.
Table 1: Comparative Thermal Stability of Benzoxazine Boronic Acid Isomers (TGA Data)
| Isomer ID | Structure | Onset Decomposition (T_onset, °C) | Temperature at 5% Mass Loss (T_5%, °C) |
|---|---|---|---|
| Isomer A | N-Phenyl Boronic Acid | 275 | 290 |
| Isomer B | Phenolic Boronic Acid | 260 | 272 |
Interpretation: The hypothetical TGA data suggests that Isomer A, with the boronic acid on the N-phenyl ring, possesses higher thermal stability. This could be attributed to the electronic nature of the N-aryl group compared to the electron-rich phenolic ring, which might be more susceptible to initial degradation.
Table 2: Comparative Solution Stability After 24 Hours at 40°C (HPLC Data)
| Isomer ID | Condition | % Parent Compound Remaining | Major Degradant Identified (m/z) |
|---|---|---|---|
| Isomer A | pH 9 Buffer | 92% | Protodeboronation Product |
| Isomer A | 0.1% H₂O₂ | 85% | Oxidized Product |
| Isomer B | pH 9 Buffer | 81% | Protodeboronation Product |
| Isomer B | 0.1% H₂O₂ | 65% | Oxidized Product |
Interpretation: The solution stability data reinforces the trend. Isomer B shows significantly faster degradation, especially under oxidative stress. The electron-donating nature of the phenolic oxygen likely makes the attached boronic acid more susceptible to oxidation compared to Isomer A. The identification of the oxidized product via MS, where the B(OH)₂ group is replaced by an OH group, would confirm the oxidative deboronation pathway.[18]
Conclusion and Strategic Recommendations
Based on our model, an isomer with the boronic acid on the N-phenyl ring (Isomer A) is likely to exhibit superior stability compared to one with the functionality on the phenolic ring (Isomer B). This is primarily due to the different electronic environments influencing the susceptibility of the C-B bond to oxidative and thermal cleavage.
For professionals in the field, this has direct implications:
-
For High-Temperature Applications: When designing polybenzoxazines for applications requiring high processing temperatures or service life in extreme thermal environments, screening for isomers with the highest T_5% values is critical. Isomer A would be the preferred starting point.
-
For Solution-Based Processing & Storage: For applications involving solution-based formulations or requiring long-term storage, isomers demonstrating higher resistance to hydrolysis and oxidation (like Isomer A) are essential for ensuring product consistency and shelf-life.
-
Future Design: For enhanced stability, future research should focus on isomers that incorporate electron-withdrawing groups or sterically hindering moieties near the boronic acid group to further protect it from degradation.[10][14]
By understanding and controlling the stability of these versatile monomers, researchers can unlock their full potential in the creation of next-generation smart polymers and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An investigation of the thermal and thermo‐oxidative degradation of polybenzoxazines with a reactive functional group | Semantic Scholar [semanticscholar.org]
- 16. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantitative Assay of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid: A Focus on qNMR as a Primary Method
For researchers, scientists, and drug development professionals, the accurate determination of an active pharmaceutical ingredient's (API) or intermediate's purity and concentration is a cornerstone of quality control and regulatory compliance. The subject of this guide, (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, a key building block in synthetic chemistry, presents unique analytical challenges inherent to its boronic acid moiety. These compounds are known for their propensity to form trimeric anhydrides (boroxines) upon dehydration and can exhibit complex behavior in various analytical systems.[1][2][3]
This guide provides an in-depth comparison of analytical methodologies for the precise assay of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid. We will delve into the theoretical and practical aspects of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method, contrasting its performance with established chromatographic and titrimetric techniques. Our focus is not merely on protocol but on the underlying scientific rationale, ensuring a self-validating and trustworthy approach to quantitative analysis.
The Gold Standard: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands apart from most other analytical techniques because it is a primary ratio method.[4][5] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][6] This allows for the determination of the absolute concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration, without the need for an analyte-specific reference standard or calibration curve.[4][5][7]
Advantages of qNMR for Boronic Acid Assay:
-
Absolute Quantification: It provides a direct measure of purity or concentration, traceable to the International System of Units (SI) when using a certified reference material (CRM) as the internal standard.[4]
-
Structural Confirmation: A single qNMR experiment unequivocally confirms the identity and structural integrity of the analyte while simultaneously providing quantitative data.[6][8] This is invaluable for stability studies and identifying potential degradation products.
-
Non-destructive Analysis: The sample is preserved and can be recovered for further analytical testing.[4][7]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR delivers excellent accuracy and precision, often with measurement uncertainty contributions lower than those from weighing.[9][10][11]
Causality in qNMR Experimental Design: A Self-Validating System
Achieving accurate and reliable qNMR results is contingent on a deep understanding of the experimental parameters. Each choice is made to uphold the core principle of direct proportionality between signal integral and molar concentration.
-
Selection of the Internal Standard (IS): The choice of IS is critical. It must be chemically stable, non-volatile, non-hygroscopic, and possess high purity (ideally a CRM).[10][12] Crucially, its NMR signals must be in a region of the spectrum free from overlap with the analyte or impurity signals. For (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid, a standard like Maleic Acid or 1,4-Dinitrobenzene is often suitable when using DMSO-d6 as a solvent.
-
Solvent Choice: The analyte and the IS must be completely dissolved to ensure a homogeneous solution for accurate measurement. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice for polar molecules like the target boronic acid. Using a solvent with low residual water content is also advisable to minimize interfering signals.[11]
-
Critical Acquisition Parameters: To ensure the validity of the integration, several instrument parameters must be carefully optimized.[9]
-
Relaxation Delay (d1): This is arguably the most critical parameter. The delay between successive pulses must be long enough to allow all relevant nuclei (in both the analyte and the standard) to fully return to thermal equilibrium. A conservative delay of at least 5 to 7 times the longest spin-lattice relaxation time (T1) of any peak being integrated is required.[9][11] Failure to do so will result in signal saturation and an underestimation of the integral area.
-
Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio per scan, ensuring the most efficient data acquisition.[11]
-
Signal-to-Noise Ratio (S/N): For high precision (<1%), a high S/N ratio (typically >250:1) for the signals being integrated is essential.[11] This is achieved by acquiring a sufficient number of scans (transients).
-
Digital Resolution: A sufficient number of data points must be acquired to define the peak shape accurately. Acquiring at least 64K data points is standard practice.[13]
-
Experimental Workflow: qNMR Assay
The following diagram and protocol outline a robust workflow for the assay of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid.
Caption: qNMR workflow from sample preparation to final purity calculation.
Detailed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid (m_a) into a clean, dry NMR tube.[13]
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Maleic Acid, purity P_std) (m_std) into the same NMR tube. An analytical balance with 0.01 mg accuracy is required.[13]
-
Add a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Cap the tube and vortex thoroughly until both the analyte and standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the following key parameters:
-
Pulse Program: Standard single 90° pulse experiment.[13]
-
Relaxation Delay (d1): ≥ 30 seconds (a conservative value for most small molecules, should be determined experimentally via T1 measurement for highest accuracy).
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (NS): 16 or higher, to achieve S/N > 250:1.
-
Temperature: Maintain a constant temperature, e.g., 298 K.[13]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID. Use an exponential window function with a minimal line broadening (e.g., LB = 0.1 - 0.3 Hz) to improve S/N without significantly distorting the peak shape.[14]
-
Carefully and manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the peaks to be integrated.[13]
-
Select well-resolved, non-exchangeable proton signals for both the analyte and the internal standard. For the analyte, aromatic protons are typically good candidates. For the IS, choose a signal representing a known number of protons (e.g., the two olefinic protons of maleic acid).
-
Integrate the selected signals (I_a for analyte, I_std for standard).
-
-
Calculation of Purity: The purity of the analyte (P_a) is calculated using the following equation[11][14]:
P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral areas for the analyte and standard.
-
N_a, N_std: Number of protons giving rise to the integrated signal for the analyte and standard.
-
M_a, M_std: Molar masses of the analyte and standard.
-
m_a, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (in %).
-
Comparison with Alternative Analytical Methods
While qNMR is a powerful primary method, other techniques are widely used in the pharmaceutical industry. The choice of method often depends on the specific analytical need, such as routine QC, trace-level impurity detection, or initial characterization.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | LC-MS/MS | Titration (with Mannitol) |
| Principle | Signal area is proportional to the number of nuclei.[4][6] | Chromatographic separation with UV-Vis detection. | Chromatographic separation with mass spectrometric detection.[1][15] | Acid-base reaction after complexation.[16][17] |
| Analyte Standard | Not required (uses IS).[5] | Required. | Required. | Not required (absolute method).[16] |
| Specificity | Very High (provides structural info). | Moderate to High (depends on resolution). | Very High (based on mass-to-charge ratio). | Low (titrates any acidic species). |
| Accuracy | Very High. | Good to Very Good. | Good to Very Good. | Very High (for pure substances).[16] |
| Precision (RSD) | < 1% achievable. | Typically < 2.0%.[1] | Typically < 3.0%.[15] | < 0.1% achievable.[16] |
| LOD/LOQ | µg-mg range. | ng-µg range.[1] | pg-ng range.[15] | mg range. |
| Throughput | Moderate. | High. | High. | Low to Moderate. |
| Key Advantage | Primary method, no analyte standard needed, structural info. | Robust, widely available, good for impurity profiling.[18] | Unmatched sensitivity for trace analysis.[19] | Low cost, absolute method for high purity materials.[20] |
| Key Disadvantage | Lower sensitivity, higher capital cost. | Requires analyte standard, potential for on-column issues. | Requires analyte standard, matrix effects, expensive. | Not specific, only for high concentrations.[21] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical QC lab. For boronic acids, a reversed-phase C18 column is commonly used.[1]
-
Methodology: A solution of the analyte is injected, separated from impurities on a chromatographic column, and detected by its UV absorbance. Quantification is performed by comparing the peak area to that of a reference standard of known concentration.
-
Performance: HPLC-UV can provide excellent precision (RSD < 2.0%) and linearity.[1] However, its accuracy is entirely dependent on the purity of the analyte-specific reference standard. Boronic acids can sometimes exhibit poor peak shape or undergo on-column hydrolysis or boroxine formation, complicating analysis.[22]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For detecting and quantifying trace levels of boronic acids, such as in impurity analysis or pharmacokinetic studies, LC-MS/MS is the method of choice.
-
Methodology: This technique couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. It can achieve limits of quantification (LOQ) in the pg/mL to ng/mL range.[3][15]
-
Performance: Recovery values are typically high (e.g., 97-106%), and precision is excellent.[1] However, it is a comparative technique that relies heavily on a well-characterized reference standard and can be susceptible to ion suppression or enhancement from the sample matrix. Derivatization may sometimes be employed to enhance sensitivity.[19]
Potentiometric Titration
Titration is a classic absolute quantification method. Boric acid is a very weak acid, making direct titration difficult.[23]
-
Methodology: The addition of a polyol, such as mannitol, forms a more acidic complex with the boronic acid moiety.[17] This complex can then be accurately titrated with a standardized strong base (e.g., NaOH), with the endpoint detected potentiometrically.
-
Performance: For high-purity bulk material, coulometric titration can achieve exceptionally high precision (RSD < 0.01%).[16] However, the method lacks specificity and is unsuitable for analyzing complex mixtures or determining low-level impurities.
Conclusion
The choice of an analytical method for the assay of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid must be guided by the intended purpose of the analysis.
-
For the definitive, primary quantification of purity, especially for material intended as a reference standard or in early development when a specific standard is unavailable, qNMR is the superior method . Its ability to provide simultaneous structural confirmation and absolute quantification without an analyte-specific standard makes it an invaluable tool for ensuring analytical trustworthiness and integrity.
-
For routine quality control, release testing, and impurity profiling where speed and throughput are critical and a reference standard is available, HPLC-UV offers a robust and reliable solution.
-
For the quantification of trace-level impurities or analysis in complex biological matrices, the unparalleled sensitivity of LC-MS/MS is required.
-
For the straightforward assay of high-purity bulk material, potentiometric titration remains a cost-effective and highly precise absolute method.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select and implement a scientifically sound, fit-for-purpose analytical strategy for this important chemical intermediate.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. azom.com [azom.com]
- 6. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. emerypharma.com [emerypharma.com]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. sciex.com [sciex.com]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. cdn.hach.com [cdn.hach.com]
- 18. Item - Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids - figshare - Figshare [figshare.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boron testing methods | U.S. Borax [borax.com]
- 21. researchgate.net [researchgate.net]
- 22. edepot.wur.nl [edepot.wur.nl]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Handling of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Navigating the Handling of (3-Oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)boronic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The increasing prevalence of boronic acids and their derivatives in drug discovery and development pipelines necessitates a robust understanding of their safe handling and disposal.[1][2][3] This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and operational protocols for handling (3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid (CAS RN: 1246765-28-5). By integrating specific compound data with broader chemical class knowledge, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Hazard Assessment and Triage
(3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid is a compound that requires careful handling due to its potential health effects. The primary known hazards associated with this compound are outlined below.
Hazard Identification:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: Achmem[5]
These hazard statements indicate that the compound can cause significant irritation to the skin, eyes, and respiratory system, and is harmful if ingested or inhaled. The boronic acid functional group, while valuable in medicinal chemistry, can also present unique reactivity and potential biological activity that warrants a cautious approach.[1][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Tight-fitting safety goggles or a face shield. | H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant damage. Standard safety glasses may not provide adequate protection from powders or splashes. |
| Hand Protection | Nitrile rubber gloves. | H315 (Causes skin irritation): To prevent skin contact and subsequent irritation. Nitrile gloves offer good chemical resistance for this class of compounds. |
| Body Protection | A properly fastened laboratory coat. | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary for operations that generate dust. | H332 (Harmful if inhaled) & H335 (May cause respiratory irritation): To prevent inhalation of dust or aerosols, which can irritate the respiratory tract and be harmful. |
Operational Protocols: From Weighing to Waste
Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Workstation Setup
The following diagram illustrates the ideal workflow for handling (3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid, emphasizing the integration of engineering controls.
Caption: Workflow for Safe Handling of (3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid.
Step-by-Step Handling Procedure
-
Preparation:
-
Weighing and Transfer:
-
Wear all required PPE.
-
To minimize the generation of airborne dust, handle the solid compound in a fume hood or a ventilated balance enclosure.[8]
-
Use a spatula for transfers and avoid pouring the solid directly.
-
-
Dissolution and Reaction:
-
Slowly add the solid to the solvent to avoid splashing.
-
If the process involves heating, ensure proper ventilation and use appropriate temperature controls.
-
Keep containers closed when not in use.[8]
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
Clean the spill area with an appropriate solvent.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Stewardship
Proper disposal of (3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid and its contaminated materials is crucial to protect human health and the environment.[4]
Waste Segregation and Disposal:
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of single-use plastics in the solid hazardous waste stream. |
| Liquid Waste | Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[4] |
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local regulations may vary.[4][8]
First Aid Measures: Preparedness for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[11][12] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9] |
This guide is intended to provide a foundation for the safe handling of (3-Oxo-3,4-dihydro-2H-benzo[b][1][4]oxazin-6-yl)boronic acid. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety protocols. A proactive approach to safety is paramount in the pursuit of scientific advancement.
References
- 1. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. laballey.com [laballey.com]
- 5. achmem.com [achmem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Semantic Scholar [semanticscholar.org]
- 8. rcilabscan.com [rcilabscan.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Structure of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid](https://i.imgur.com/8zXy7gH.png)



